molecular formula C7H5N3O2 B1454340 [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1234616-29-5

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B1454340
CAS No.: 1234616-29-5
M. Wt: 163.13 g/mol
InChI Key: YKOPYJAVFLNYGZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPYJAVFLNYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679928
Record name [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-29-5
Record name [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
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Foundational & Exploratory

Triazolo[1,5-a]pyridine-7-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of Triazolo[1,5-a]pyridine-7-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a carboxylic acid moiety at the 7-position creates a molecule, triazolo[1,5-a]pyridine-7-carboxylic acid, with a fascinating interplay of acidic and basic properties that are critical to its function and behavior in biological systems. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its basicity, acidity (pKa), and solubility. It offers field-proven, step-by-step protocols for the experimental determination of these properties and discusses their profound implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a triazole ring. This scaffold is of significant interest in pharmaceutical research due to its structural resemblance to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as potential treatments for Chagas disease by inhibiting enzymes like CYP51.[2]

The specific compound, triazolo[1,5-a]pyridine-7-carboxylic acid, exists as two primary isomers: the[3][4][5]triazolo and the[3][4][6]triazolo isomers, differing in the arrangement of nitrogen atoms in the five-membered ring.

structures cluster_124 [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid cluster_123 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid node_124 node_124 node_123 node_123

Caption: Chemical structures of the two primary isomers.

The presence of the carboxylic acid group at the 7-position introduces a key acidic center, while the nitrogen atoms of the heterocyclic core provide basic centers. This dual acidic/basic nature, or amphoterism, governs the compound's ionization state, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADMET) properties.[4]

Physicochemical Properties: Acidity, Basicity, and Solubility

The overall "basic properties" of triazolo[1,5-a]pyridine-7-carboxylic acid are a composite of the acidic nature of the carboxyl group and the basic nature of the ring nitrogens.

Acidity and Basicity: The Role of pKa

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the most crucial parameter for quantifying the acidic or basic strength of a compound.[4] For triazolo[1,5-a]pyridine-7-carboxylic acid, we must consider at least two distinct pKa values:

  • pKa₁ (Acidic): This relates to the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻). Carboxylic acids are weak acids, and their pKa is typically in the range of 3-5. The electron-withdrawing nature of the fused heterocyclic ring system is expected to stabilize the carboxylate anion, resulting in a pKa value towards the lower end of this range.

  • pKa₂ (Basic): This relates to the protonation of one of the basic nitrogen atoms in the triazolopyridine ring system. This value is expressed as the pKa of the conjugate acid (pKaH). The most basic nitrogen will be protonated first. The pKa of nitrogen-containing heterocycles can vary widely but is crucial for predicting the charge of the molecule in acidic environments like the stomach.[4]

The ionization state of the molecule at a given pH is determined by these pKa values, as illustrated by the Henderson-Hasselbalch equation.[7]

equilibrium Cation Cationic Form (Protonated Ring) pH < pKa₂ Neutral Neutral Form (Zwitterion Possible) pKa₂ < pH < pKa₁ Cation->Neutral + OH⁻ - H⁺ Neutral->Cation + H⁺ - OH⁻ Anion Anionic Form (Deprotonated Acid) pH > pKa₁ Neutral->Anion + OH⁻ - H⁺ Anion->Neutral + H⁺ - OH⁻

Caption: pH-dependent ionization states of the molecule.

Solubility Profile

Solubility is a critical factor for drug delivery and bioavailability. The solubility of triazolo[1,5-a]pyridine-7-carboxylic acid is highly dependent on pH due to its ionizable groups.

  • Aqueous Solubility: Carboxylic acids with a small number of carbon atoms are often miscible with water.[5] The presence of both a polar carboxylic acid group and polar nitrogen atoms in the heterocyclic core suggests some intrinsic aqueous solubility. However, the fused aromatic ring system contributes nonpolar surface area, which can limit solubility. Solubility is expected to be lowest when the molecule is in its neutral or zwitterionic form (around the isoelectric point) and increase significantly at pH values above pKa₁ (forming the highly polar carboxylate salt) and pH values below pKa₂ (forming the protonated cationic salt).

  • Organic Solvent Solubility: The compound is generally expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF.[5] Solubility in nonpolar solvents like toluene or hexanes is likely to be poor. Interestingly, the solubility of some carboxylic acids in organic solvents can be enhanced by the presence of small amounts of water.[8]

Table 1: Predicted Physicochemical Properties and Their Significance

PropertyPredicted Value/BehaviorSignificance in Drug Development
pKa₁ (-COOH) ~ 3.0 - 4.5Governs solubility in the intestines and blood; influences interactions with targets.
pKa₂ (Ring N) VariableDetermines charge and solubility in the stomach (acidic pH).
Aqueous Solubility pH-dependent; minimal near isoelectric point, high at pH > 5 and pH < 2.Crucial for formulation, dissolution, and absorption.[5]
LogP Low to moderate (predicted XlogP ~0.4)[9]Influences membrane permeability and protein binding.

Experimental Protocols for Characterization

Accurate experimental determination of pKa and solubility is essential for building predictive ADMET models.[4]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for pKa determination.[7][10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of triazolo[1,5-a]pyridine-7-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (like methanol or DMSO) if solubility is low.[7] Ensure the ionic strength of the solution is kept constant, for instance, by using 0.01 M KCl.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated combination pH electrode connected to a pH meter to monitor the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) of the titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). For more accuracy, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).[10]

  • Reverse Titration: To determine the pKa of the basic nitrogen, the experiment can be repeated by titrating with a standardized 0.1 M HCl solution.

pKa_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Analyte Solution (Compound in H₂O/co-solvent) B 2. Standardize Titrant (0.1 M NaOH / HCl) C 3. Calibrate pH Meter D 4. Add Titrant in Increments C->D E 5. Record pH at Each Step D->E F 6. Plot pH vs. Volume E->F G 7. Calculate 1st Derivative F->G H 8. Determine Inflection Point (pKa) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: pH-Dependent Aqueous Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of solid triazolo[1,5-a]pyridine-7-carboxylic acid to vials containing each buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the final measured pH of the saturated solution.

Implications for Drug Discovery and Medicinal Chemistry

Understanding the basic properties of triazolo[1,5-a]pyridine-7-carboxylic acid is not an academic exercise; it is fundamental to its rational application in drug design.

  • ADMET Optimization: The pKa directly impacts the ionization state at physiological pH (e.g., stomach ~pH 2, blood ~pH 7.4). This, in turn, dictates solubility, membrane permeability (as neutral species are generally more permeable), and potential for plasma protein binding.[4] A compound with a pKa of ~4 will be largely neutral in the stomach but mostly ionized (anionic) in the blood.

  • Target Engagement: The ability of the compound to exist in protonated or deprotonated states can be critical for forming ionic bonds or hydrogen bonds with amino acid residues in the active site of a target protein.

  • Bioisosterism: The[3][4][5]triazolo[1,5-a]pyrimidine ring system has been successfully used as a bioisostere for the carboxylic acid functional group.[1] In some cases, a substituted triazolopyrimidine can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved pharmacokinetic properties, such as better cell permeability or metabolic stability. An experimental pKa value of 4.6 was reported for one such derivative, remarkably similar to that of a typical carboxylic acid.[1]

  • Synthetic Handle: The carboxylic acid group is a versatile synthetic handle. It can be readily converted into esters, amides, or other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies. The reactivity of the heterocyclic core, such as the reported lithiation at the 7-position (prior to carboxylation), provides another avenue for modification.[11]

Conclusion

Triazolo[1,5-a]pyridine-7-carboxylic acid is a molecule defined by the interplay between its acidic carboxylic acid function and its basic heterocyclic core. A thorough characterization of its pKa and pH-dependent solubility is a mandatory first step in any drug discovery program involving this scaffold. The protocols and insights provided in this guide offer a robust framework for researchers to accurately determine these properties and leverage them for the rational design of new therapeutic agents. By understanding and controlling these fundamental physicochemical characteristics, scientists can better predict and optimize the biological behavior of drug candidates, ultimately increasing the probability of success in developing safe and effective medicines.

References

An In-depth Technical Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications, offering field-proven insights grounded in authoritative scientific literature.

Core Chemical Identity: Structure and Nomenclature

The designation "Triazolo[1,5-a]pyridine-7-carboxylic acid" refers to a fused heterocyclic system where a triazole ring is fused to a pyridine ring, with a carboxylic acid group at the 7-position. It is crucial to distinguish between the two primary isomers, which differ in the arrangement of nitrogen atoms in the triazole ring: [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid and [1][2][]triazolo[1,5-a]pyridine-7-carboxylic acid .

1.1.[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid

This isomer is characterized by a 1,2,4-triazole ring fused to the pyridine core.

  • IUPAC Name: [1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid[3]

  • Chemical Structure:

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization/ Oxidative Annulation 2-Aminopyridine->Cyclization Reagent Formamidoxime or Benzimidamide Precursor Reagent->Cyclization Triazolopyridine_Core [1,2,4]Triazolo[1,5-a]pyridine Core Cyclization->Triazolopyridine_Core G Scaffold Triazolo[1,5-a]pyridine Scaffold Bioisostere Bioisosteric Replacement (e.g., for purines) Scaffold->Bioisostere Receptor_Binding Receptor Binding (e.g., GABA-A) Scaffold->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Scaffold->Enzyme_Inhibition Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial Bioisostere->Enzyme_Inhibition Anticonvulsant Anticonvulsant Activity Receptor_Binding->Anticonvulsant Anticancer Anticancer Activity Enzyme_Inhibition->Anticancer

References

A Senior Application Scientist's Technical Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of a Privileged Scaffold

The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in modern medicinal chemistry. Its fused bicyclic structure imparts a rigid, planar geometry that is highly effective for orienting substituents to interact with biological targets. Furthermore, its nitrogen-rich composition makes it an excellent hydrogen bond acceptor and a bioisostere for endogenous purine systems, rendering it a "privileged scaffold" in drug design.

This guide focuses on a specific derivative, Triazolo[1,5-a]pyridine-7-carboxylic acid. Crucially, this name is ambiguous and refers to two distinct, commercially available isomers: [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid and [1][2][4]triazolo[1,5-a]pyridine-7-carboxylic acid . The arrangement of nitrogen atoms in the five-membered triazole ring dictates the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic building block. This document provides a detailed technical overview of both isomers, addressing their core chemical data, synthesis, reactivity, and applications to empower researchers in their drug discovery and development endeavors.

Part 1: Core Chemical and Physical Data

A clear distinction between the two isomers is paramount for sourcing and experimental design. The fundamental properties are summarized below.

Property[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid[1][2][4]Triazolo[1,5-a]pyridine-7-carboxylic acid
CAS Number 1555335-57-3[5]1234616-29-5
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13 g/mol 163.13 g/mol
Structure
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Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.

Part 2: Synthesis and Mechanistic Insights

Detailed, validated protocols for these specific compounds are not widely published. However, based on established methodologies for the parent scaffolds and known reactivity, the following sections provide expert-derived, logical synthetic pathways.

Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid

The synthesis of the[1][2][3] isomer can be approached in two primary ways: constructing the ring system with the carboxyl group already present or by late-stage functionalization of the core. The latter is often more efficient. A key reactivity insight is that the parent[1][2][3]triazolo[1,5-a]pyridine scaffold can be regioselectively lithiated at the C-7 position[6]. This provides a direct and elegant route for introducing the carboxylic acid.

Workflow: Late-Stage C-H Functionalization

A [1,2,3]Triazolo[1,5-a]pyridine B Lithium Diisopropylamide (LDA) THF, -40 °C A->B Deprotonation C 7-Lithio Intermediate B->C D CO₂ (g) Quench C->D Carboxylation E Lithium Carboxylate Salt D->E F Aqueous Acidic Workup (e.g., HCl) E->F Protonation G [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic Acid F->G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis A Methyl 6-aminopicolinate B DMF-DMA A->B Condensation C Amidine Intermediate B->C D Hydroxylamine-O-sulfonic acid C->D Cyclization E [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate D->E F Base Hydrolysis (e.g., NaOH) E->F Saponification G [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic Acid F->G

Caption: Two-step Synthesis via Amidine Cyclization

Experimental Protocol (Representative)

  • Amidine Formation: In a round-bottom flask, dissolve methyl 6-aminopicolinate in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.

    • Causality: DMF-DMA serves as a one-carbon electrophile, reacting with the exocyclic amino group of the pyridine to form a reactive N,N-dimethylformamidine intermediate. This step activates the nitrogen for the subsequent cyclization.

  • Cyclization: After cooling, add hydroxylamine-O-sulfonic acid portion-wise. The reaction is typically exothermic. Stir until completion as monitored by TLC.

    • Causality: Hydroxylamine-O-sulfonic acid acts as the source for the remaining two nitrogen atoms of the triazole ring. It reacts with the amidine in an intramolecular cyclization-condensation cascade to form the fused triazolo[1,5-a]pyridine ring system.

  • Hydrolysis (Saponification): After workup to isolate the crude methyl ester, dissolve it in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux.

    • Causality: Basic hydrolysis (saponification) converts the methyl ester to the sodium carboxylate salt.

  • Isolation: Cool the reaction mixture and acidify with concentrated HCl to a pH of ~3. The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yieldtr[1][2][4]iazolo[1,5-a]pyridine-7-carboxylic acid.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The carboxylic acid moiety at the 7-position is a critical functional handle. It can act as a key pharmacophoric element (e.g., forming salt bridges or hydrogen bonds with protein residues) or serve as a synthetic anchor for further derivatization to build out structure-activity relationships (SAR).

The I[1][2][3]somer: A Scaffold for Antiparasitic and CNS Agents

While less explored than its isomer, thetr[1][2][3]iazolo[1,5-a]pyridine scaffold has shown significant promise. Derivatives have been identified as potent trypanocidal agents, acting via the inhibition of the sterol biosynthesis pathway, a crucial metabolic process in the Trypanosoma cruzi parasite. [7]The mechanism involves the inhibition of 14α-demethylase, leading to an imbalance in the parasite's membrane composition and ultimately, cell death. [7]Other studies have highlighted the potential for this scaffold in developing neural nitric oxide synthase inhibitors and cardiovascular agents. [1]The 7-carboxylic acid derivative is a valuable intermediate for creating libraries of amides and esters to probe these therapeutic targets.

The I[1][2][4]somer: A Powerhouse in Kinase Inhibition and Inflammation

Thetr[1][2][4]iazolo[1,5-a]pyridine core is a well-established and highly valuable scaffold in modern drug discovery, particularly in the fields of oncology and inflammation. The 7-position is frequently used as a key attachment point for pharmacophores that drive potency and selectivity.

  • Janus Kinase (JAK) Inhibition: Several series oftr[1][2][4]iazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of JAK family enzymes, particularly JAK1 and JAK2. [4]These enzymes are central to cytokine signaling pathways that mediate inflammation and cell growth. Inhibitors based on this scaffold have shown therapeutic potential for autoimmune diseases like rheumatoid arthritis and certain cancers. [4][8]The 7-carboxylic acid can be converted to various amides to interact with the hinge region or solvent-front of the kinase active site.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The 7-position has been crucial in the design of PI3K inhibitors. For instance, 5-(2-amino-tr[1][2][4]iazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide was identified as a potent, orally bioavailable inhibitor of PI3Kγ, a target for inflammatory disorders. [9]* AXL Receptor Tyrosine Kinase Inhibition: Patents disclose the use of 7-substitutedtr[1][2][4]iazolo[1,5-a]pyridines as inhibitors of the AXL receptor tyrosine kinase, which is implicated in cancer cell proliferation, survival, and metastasis. [10] The versatility of thetr[1][2][4]iazolo[1,5-a]pyridine-7-carboxylic acid as a building block allows for its incorporation into diverse molecular designs targeting a wide range of diseases, solidifying its status as a cornerstone scaffold for drug development professionals.

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of the Triazolo[1,5-a]pyridine Core Scaffold

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structure is isoelectronic with purines, allowing it to function as a bioisostere and interact with biological targets that recognize the native purine core.[1] This structural feature, combined with its unique physicochemical properties and synthetic accessibility, has established it as a "privileged scaffold" in drug design. Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including applications as anti-cancer, anti-viral, anti-parasitic, and anti-bacterial agents.[1][2] Furthermore, triazolopyridine derivatives are found in approved pharmaceuticals such as the antidepressant Trazodone and the Janus kinase inhibitor Filgotinib, underscoring their clinical relevance.[3]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the triazolo[1,5-a]pyridine core, intended for researchers and scientists in organic synthesis and drug development. We will delve into the synthesis of key precursors and explore the distinct methodologies for assembling the two major isomeric systems: the[4][5][6]triazolo[1,5-a]pyridine and the[1][4][5]triazolo[1,5-a]pyridine. The discussion will focus on the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and execution.

Part 1: Synthesis of Key Precursors: The 2-Hydrazinopyridine Synthon

A cornerstone for the synthesis of many nitrogen-fused heterocycles, including the triazolopyridine scaffold, is 2-hydrazinopyridine. Its reliable and scalable synthesis is a critical first step in many synthetic campaigns. The most prevalent method involves the nucleophilic aromatic substitution of an activated pyridine ring, typically 2-chloropyridine, with hydrazine hydrate.

From a mechanistic standpoint, the reaction proceeds via an SNAr (Substitution Nucleophilic Aromatic) pathway. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack by hydrazine. The choice of a large excess of hydrazine hydrate is a critical experimental parameter; it serves not only as the nucleophile but also as the solvent and base, driving the reaction to completion and minimizing the formation of dimeric byproducts.[7] However, this presents challenges on a larger scale regarding reagent consumption and waste management.[7]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine

This protocol is adapted from established literature procedures for the synthesis of 2-hydrazinopyridine from 2-chloropyridine.[5]

Materials:

  • 2-Chloropyridine (1 eq.)

  • Hydrazine hydrate (80-85% solution, 10 vol.)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (10 volumes relative to 2-chloropyridine).

  • Add 2-chloropyridine (1 eq.) to the hydrazine hydrate.

  • Heat the reaction mixture to 100 °C and stir vigorously for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is completely consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with water (10 vol.).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (5 x 25 vol.).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford 2-hydrazinopyridine as a red oil. The typical yield is around 78%.[5]

cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product 2_Chloropyridine 2-Chloropyridine Reaction Nucleophilic Aromatic Substitution (100 °C, 48h) 2_Chloropyridine->Reaction Hydrazine_Hydrate Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine_Hydrate->Reaction Dilution Dilute with Water Reaction->Dilution Reaction Mixture Extraction Extract with Ethyl Acetate Dilution->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Combined Organic Phases Concentration Concentrate in vacuo Drying->Concentration Product 2-Hydrazinopyridine Concentration->Product

Workflow for 2-Hydrazinopyridine Synthesis.

Part 2: Synthesis of the[4][5][6]Triazolo[1,5-a]pyridine Scaffold

The construction of the[4][5][6]triazolo[1,5-a]pyridine isomer is most effectively achieved through the oxidative cyclization of 2-pyridyl hydrazones. This strategy is robust, often proceeding under mild conditions with high efficiency.

Core Strategy: Copper-Catalyzed Oxidative Cyclization

A leading method involves a copper(II)-catalyzed oxidative cyclization of hydrazones derived from 2-pyridine ketones.[4] The reaction typically utilizes air as a green and readily available oxidant. The causality behind this choice is multifaceted: copper catalysts are relatively inexpensive, have well-understood redox chemistry, and can be supported on solid matrices (like MCM-41), which allows for easy recovery and reuse, enhancing the sustainability of the process.[4]

The mechanism is believed to proceed through the formation of a copper-hydrazone complex. Subsequent oxidation (likely Cu(II) to Cu(I) or a related redox cycle) facilitates an intramolecular electrophilic attack from the hydrazone nitrogen onto the pyridine ring, followed by aromatization to yield the fused triazole system. The use of ethyl acetate as a solvent has been noted to significantly promote this oxidative N-N bond formation.[8]

Start_Hydrazone 2-Pyridine Ketone Hydrazone Process Oxidative Cyclization (Ethyl Acetate, RT) Start_Hydrazone->Process Catalyst Cu(II) Catalyst (e.g., MCM-41 supported) Catalyst->Process Oxidant Air (O₂) Oxidant->Process Product [1,2,3]Triazolo[1,5-a]pyridine Process->Product

Copper-Catalyzed Synthesis of[4][5][6]Triazolo[1,5-a]pyridines.
Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization

This protocol is based on the work of Cai and coworkers, demonstrating a heterogeneous catalytic approach.[4]

Materials:

  • 2-Pyridine ketone hydrazone (1 eq.)

  • MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend the 2-pyridine ketone hydrazone (1 eq.) in ethyl acetate.

  • Add the heterogeneous copper(II) catalyst.

  • Stir the mixture vigorously at room temperature, open to the air (or under an air atmosphere).

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the catalyst can be recovered by simple filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired[4][5][6]triazolo[1,5-a]pyridine. Good yields are generally reported for this method.[4]

Table 1: Comparison of Conditions for[4][5][6]Triazolo[1,5-a]pyridine Synthesis

Catalyst SystemOxidantSolventTemperatureKey AdvantageReference
MCM-41-Cu(II)AirEthyl AcetateRoom Temp.Heterogeneous, reusable catalyst[4]
Copper(II) saltsO₂ (atmospheric)Ethyl AcetateVariesHomogeneous, readily available[8]

Part 3: Synthesis of the[1][4][5]Triazolo[1,5-a]pyridine Scaffold

The synthesis of the[1][4][5] isomer offers a greater diversity of strategic approaches, reflecting its broad utility in bioactive molecules. Key strategies include intramolecular N-N bond formation and cycloaddition reactions.

Method A: Oxidative N-N Bond Formation from N-(Pyridin-2-yl)amidines

A powerful and direct route involves the intramolecular oxidative annulation of readily available N-(pyridin-2-yl)amidines.[6] This transformation hinges on the formation of the crucial N-N bond to close the triazole ring. The choice of oxidant is paramount to the success of this reaction. Reagents like (diacetoxyiodo)benzene (PIDA) or systems such as I₂/KI are effective for this purpose.[6] These hypervalent iodine reagents or iodine-based systems are chosen for their ability to mediate clean and high-yielding N-N bond formation under relatively mild conditions, tolerating a wide array of functional groups.[6]

Amidine N-(Pyridin-2-yl)amidine Reaction Intramolecular Oxidative Annulation Amidine->Reaction Oxidant Oxidant (e.g., PIFA, I₂/KI) Oxidant->Reaction Product [1,2,4]Triazolo[1,5-a]pyridine Reaction->Product N-N Bond Formation

Oxidative Annulation for[1][4][5]Triazolo[1,5-a]pyridine Synthesis.
Method B: [3+2] Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition and its variants represent a cornerstone of heterocyclic synthesis.[9] For triazolopyridines, a modern approach involves the [3+2] cycloaddition of azinium-N-imines (as the 1,3-dipole) with nitriles (as the dipolarophile).[10][11] This reaction is often catalyzed by copper salts, which facilitate the cycloaddition under milder conditions than the thermal equivalent.[10] A particularly innovative execution of this chemistry is through mechanochemical, solvent-free grinding, which offers significant environmental and efficiency advantages.[10]

Method C: Microwave-Assisted Catalyst-Free Synthesis

In the pursuit of more sustainable synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. A catalyst-free, additive-free method for constructing the[1][4][5]triazolo[1,5-a]pyridine core has been developed using enaminonitriles and benzohydrazides under microwave irradiation.[12] The rationale for using microwave heating lies in its ability to rapidly and efficiently heat the reaction mixture, drastically reducing reaction times from hours to minutes. The reaction proceeds via a tandem sequence involving transamidation, nucleophilic addition, and subsequent condensation to yield the final product.[12]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the catalyst-free method reported by Kumar and coworkers.[12]

Materials:

  • Enaminonitrile (1.0 eq.)

  • Benzohydrazide (2.0 eq.)

  • Dry Toluene

Procedure:

  • Place the enaminonitrile (1.0 eq.) and benzohydrazide (2.0 eq.) into an oven-dried microwave reaction vial.

  • Evacuate the vial and backfill with an inert gas (e.g., nitrogen) three times.

  • Add dry toluene (e.g., 1.5 mL for a 0.175 mmol scale).

  • Seal the reaction vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for the specified time (typically short, e.g., 15-30 minutes).

  • Monitor the reaction by TLC.

  • Once complete, cool the vial to room temperature.

  • The reaction mixture can often be directly purified by silica gel column chromatography to afford the pure[1][4][5]triazolo[1,5-a]pyridine product.[12]

Conclusion

The synthesis of the triazolo[1,5-a]pyridine scaffold is a mature yet continually evolving field. The classical methods based on the cyclization of pyridine-derived hydrazines and amidines remain highly relevant and effective. Concurrently, modern synthetic innovations, including the use of heterogeneous catalysis, mechanochemistry, and microwave-assisted reactions, are providing more efficient, scalable, and environmentally benign pathways to this privileged heterocyclic core. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scale of the reaction, and available resources. A thorough understanding of the mechanistic principles behind each method, as outlined in this guide, empowers the medicinal and organic chemist to make informed decisions and effectively access this versatile and valuable scaffold for future discoveries.

References

The Triazolopyridine Core: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by a Senior Application Scientist

Abstract

The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, represents one of the most versatile and privileged structures in medicinal chemistry.[1] Its journey from initial synthetic explorations to its central role in blockbuster therapeutics is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies of triazolopyridine compounds. We will delve into the causality behind key experimental choices, examine the structure-activity relationships that govern their diverse pharmacological profiles, and present detailed protocols for their synthesis. Case studies of prominent drugs will illustrate their successful translation from the laboratory to the clinic, highlighting their impact on treating conditions ranging from insomnia to cancer and inflammatory diseases.[2][3][4]

Part 1: The Genesis of a Privileged Scaffold: Discovery and Synthetic Evolution

The story of triazolopyridines is not one of a single "eureka" moment but rather a gradual realization of their potential, driven by the relentless progress of synthetic organic chemistry.[1] The fusion of a five-membered triazole ring with a six-membered pyridine ring creates a unique electronic and structural architecture, providing a stable and readily modifiable template for drug design.[1][5]

Early Synthetic Explorations

The initial forays into triazolopyridine chemistry, dating back to the mid-20th century and gaining significant traction in the 1980s, relied on classical condensation and cyclization reactions.[1][6] These foundational methods, while effective, often required harsh conditions and offered limited control over substitution patterns. A common early approach involved the oxidative cyclization of 2-pyridyl ketone hydrazones, which laid the groundwork for more refined methodologies.[6]

The Modern Synthetic Toolkit

Advancements in synthetic methodology have revolutionized the construction of the triazolopyridine core, enabling greater efficiency, diversity, and specificity.[1][5] The development of transition-metal-catalyzed cross-coupling reactions, microwave-assisted organic synthesis (MAOS), and novel cyclization strategies has given chemists unprecedented control over the final molecular structure.

A key advancement is the use of microwave irradiation, which dramatically reduces reaction times and often improves yields compared to conventional heating.[7][8] This is particularly valuable in drug discovery, where rapid library synthesis is crucial for exploring structure-activity relationships.

Table 1: Comparison of Key Synthetic Methodologies for Triazolopyridine Cores

MethodologyKey Reagents/CatalystsTypical ConditionsAdvantagesKey Sources
Oxidative Cyclization 2-Hydrazinopyridines, Aldehydes, Oxidants (e.g., I2, Cu salts)Reflux in solvent (e.g., Ethanol)Foundational, straightforward[2][6]
Modified Mitsunobu Reaction Acylated 2-hydrazinopyridines, DEAD/DIAD, PPh3Mild, room temperatureMild conditions, good for sensitive substrates[9]
Palladium-Catalyzed Synthesis 2-Halopyridines, Hydrazones, Pd catalyst (e.g., Pd(OAc)2)High temperature, inert atmosphereHigh efficiency, broad substrate scope[2]
Microwave-Assisted Synthesis Enaminonitriles, BenzohydrazidesCatalyst-free, microwave irradiation (110-150°C)Rapid (minutes vs. hours), high yields, green chemistry[7][8]
Flow Chemistry Continuous flow reactorsAutomated, precise controlHigh throughput, seamless integration with screening[10]
Detailed Protocol: Microwave-Assisted, Catalyst-Free Synthesis of a[1][2][11]Triazolo[1,5-a]pyridine

This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding metal catalysts and minimizing reaction times.[7] The rationale for choosing a microwave-assisted approach is the significant acceleration of the tandem transamidation-cyclization reaction, enabling the rapid production of the desired heterocyclic core.

Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide.

Materials:

  • (E)-3-(dimethylamino)-2-phenylacrylonitrile (Enaminonitrile, 1.0 mmol)

  • 4-Methylbenzohydrazide (1.1 mmol)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: Place the enaminonitrile (1.0 mmol) and 4-methylbenzohydrazide (1.1 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Sealing: Securely cap the vial. No solvent or catalyst is added, which is a key advantage of this specific protocol.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes. The instrument's software will automatically adjust the power to maintain the target temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) after cooling the vial. A successful reaction will show the consumption of starting materials and the formation of a new, less polar spot corresponding to the product.

  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dissolve the resulting crude solid in a minimal amount of dichloromethane.

    • Purify the product directly via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final compound using NMR, IR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram

G cluster_prep Step 1: Reagent Combination cluster_reaction Step 2: Microwave Synthesis cluster_purification Step 3: Isolation A Enaminonitrile C Combine in Microwave Vial A->C B Benzohydrazide B->C D Irradiate (150°C, 20 min) - Transamidation - Cyclization - Dehydration C->D E Cool to RT D->E F Column Chromatography E->F G Pure Triazolopyridine Product F->G

Caption: Microwave-assisted synthesis workflow.

Part 2: From Bench to Bedside: Landmark Triazolopyridine Therapeutics

The true measure of a chemical scaffold's importance is its successful application in medicine. Triazolopyridines are exemplary in this regard, forming the core of several widely used drugs.

Case Study: Zolpidem - Revolutionizing Insomnia Treatment

Prior to the 1990s, insomnia was primarily treated with benzodiazepines, which were effective but carried risks of dependence and next-day drowsiness. The development of Zolpidem, an imidazo[1,2-a]pyridine (a related isomer class), marked a paradigm shift.[8][11]

Discovery and Mechanism: Zolpidem was developed as a non-benzodiazepine hypnotic agent.[8] Its therapeutic effect stems from its selective agonist activity at the benzodiazepine (BZD) binding site of GABA-A receptors, specifically those containing the α1 subunit.[8][12] This selectivity is key to its success; by preferentially targeting the sedative-mediating α1 subunit over the anxiolytic (α2/α3) or muscle-relaxant (α5) subunits, Zolpidem induces sleep with a lower incidence of the side effects associated with less selective benzodiazepines.

G receptor α1 β2 γ2 β2 α1 channel_open Chloride Channel (Open) Neuronal Hyperpolarization Sedative Effect receptor->channel_open Conformational Change zolpidem Zolpidem zolpidem->receptor:f0 Binds selectively to α1 subunit gaba GABA gaba->receptor:f0 Binding enhanced channel_closed Chloride Channel (Closed)

Caption: Mechanism of Zolpidem at the GABA-A receptor.

Targeted Therapies: Triazolopyridines in Oncology and Inflammation

The structural rigidity and diverse substitution points of the triazolopyridine core make it an ideal scaffold for designing highly specific enzyme inhibitors.

  • Filgotinib (JAK Inhibitor): Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1) approved for treating inflammatory conditions like rheumatoid arthritis.[2][4] The triazolopyridine core serves as the central anchor, with substituents engineered to fit precisely into the ATP-binding pocket of JAK1, leading to potent and selective inhibition of the inflammatory signaling pathway.

  • Tankyrase (TNKS) Inhibitors: In oncology, triazolopyridine derivatives have been identified as potent inhibitors of tankyrase, an enzyme implicated in the WNT/β-catenin signaling pathway that is often dysregulated in colorectal cancer.[3] Inhibition of TNKS leads to the stabilization of AXIN2, promoting the degradation of β-catenin and thereby suppressing tumor cell proliferation.[3]

Table 2: Prominent Triazolopyridine-Based Drugs and Clinical Candidates

Compound NameBiological TargetTherapeutic AreaKey Sources
Zolpidem GABA-A (α1 subunit)Insomnia, Hypnotic[8][11]
Filgotinib Janus Kinase 1 (JAK1)Rheumatoid Arthritis, IBD[2][4]
Trazodone 5-HT2A Receptor, SERTDepression, Anxiety[2]
Dapiprazole α1-Adrenergic ReceptorOphthalmology (Miosis reversal)[2]
Enarodustat HIF Prolyl HydroxylaseAnemia in Chronic Kidney Disease[4]
TI-12403 Tankyrase (TNKS)Oncology (Colorectal Cancer)[3]

Part 3: Future Horizons: Expanding the Therapeutic Landscape

Research into triazolopyridines is continuously expanding into new therapeutic areas, driven by an ever-deepening understanding of their structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Insights

The "magic" of the triazolopyridine scaffold lies in its tunability. Chemists can systematically modify substituents at various positions to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Substitution on the Pyridine Ring: Modifying this ring often impacts solubility and cell permeability.

  • Substitution on the Triazole Ring: This is frequently a key interaction point with the biological target. For example, in JAK inhibitors, specific groups here form critical hydrogen bonds within the enzyme's active site.[13]

G cluster_mods Chemical Modifications (SAR) cluster_outcomes Biological Outcomes Core Triazolopyridine Core Scaffold Mod1 Pyridine Ring Substituents (R1, R2) Core->Mod1 Mod2 Triazole Ring Substituents (R3) Core->Mod2 Out1 CNS Activity (e.g., GABA-A Modulation) Mod1->Out1 Affects PK/PD Out3 Antimicrobial Activity Mod1->Out3 Out2 Enzyme Inhibition (e.g., Kinases, TNKS) Mod2->Out2 Governs Target Binding Out4 Metabolic Modulation (e.g., DGAT2 Inhibition) Mod2->Out4 Fine-tunes Selectivity

Caption: Relationship between scaffold, SAR, and outcomes.

Emerging Applications

The versatility of the triazolopyridine scaffold continues to open new doors:

  • Metabolic Diseases: Novel derivatives are being investigated as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), a target for treating conditions like non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[14][15]

  • Neurodegenerative Diseases: Given their proven ability to modulate CNS targets, researchers are exploring triazolopyridines for activity against targets relevant to Alzheimer's and Parkinson's diseases.[12]

  • Antiviral and Antimicrobial Agents: The scaffold has shown broad-spectrum activity against various pathogens, making it a promising starting point for the development of new anti-infective drugs.[1][2]

Conclusion

The triazolopyridine framework has firmly established itself as a "master key" in drug discovery, capable of unlocking a remarkable diversity of biological targets. Its journey from early academic synthesis to a portfolio of life-changing medicines is a powerful illustration of how fundamental chemical research fuels pharmaceutical innovation. As synthetic methods become greener and more efficient, and our understanding of complex diseases deepens, the next generation of triazolopyridine-based therapeutics holds the promise of addressing some of our most pressing global health challenges.[1][6] The continued exploration of this exceptional scaffold is not just an academic pursuit but a critical endeavor in the future of medicine.

References

Spectroscopic Characterization of Triazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only technical data but also the underlying scientific rationale for the experimental design and interpretation, ensuring a robust and validated approach to the analysis of this important scaffold. The triazolo[1,5-a]pyridine core exists as two primary isomers, the[1][2][3] and[1][2][4] systems, and this guide will address the characterization of both where applicable.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Triazolo[1,5-a]pyridine-7-carboxylic acid is a fused heterocyclic system. The position of the nitrogen atoms in the five-membered triazole ring dictates the isomer, which in turn influences the electronic environment and, consequently, the spectroscopic output.

The two key isomers of interest are:

  • [1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1234616-29-5)

  • [1][2][4]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1555335-57-3)

A clear understanding of the synthetic route is paramount to knowing which isomer is under investigation. Various synthetic strategies exist for accessing these scaffolds[5][6].

isomers cluster_124 [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid cluster_123 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid A N B N A->B C N B->C D C C->D E C D->E I C D->I F C E->F G C F->G H C G->H J COOH G->J H->I I->A K N L N K->L M N L->M N C M->N O C N->O S C N->S P C O->P Q C P->Q R C Q->R T COOH Q->T R->S S->K

Caption: Molecular structures of the[1][2][3] and[1][2][4] isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For triazolo[1,5-a]pyridine-7-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the protons and carbons, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals in the aromatic region, corresponding to the protons on the pyridine ring, and a downfield signal for the carboxylic acid proton. The exact chemical shifts and coupling constants will be influenced by the isomeric form and the electronic effects of the carboxylic acid group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H (Pyridine Ring)7.0 - 9.0d, t, dd7.0 - 9.0
COOH10.0 - 13.0br s-

Note: These are predicted ranges based on data from similar structures. Actual values may vary depending on the solvent and concentration.

The protons on the pyridine ring will exhibit characteristic coupling patterns (ortho, meta, and para coupling) that will be key to assigning their positions. 2D NMR techniques such as COSY will be instrumental in confirming these assignments[4].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbons of the fused heterocyclic core and the carboxylic acid carbon. The chemical shifts of the carbons in the pyridine ring will be influenced by the position of the nitrogen atoms in the triazole ring.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)160 - 175
Aromatic C110 - 150

Note: Predicted values based on general chemical shift ranges for similar heterocyclic systems.

DEPT and HMQC/HSQC experiments are essential for distinguishing between protonated and quaternary carbons and for definitively assigning the carbon signals based on their one-bond correlation to the assigned protons[4][7]. HMBC experiments will reveal long-range C-H correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule[7].

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for triazolo[1,5-a]pyridine-7-carboxylic acid.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer[1][8]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

  • Fourier transform the FID.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS)[1].

nmr_workflow Sample Sample Preparation Acquisition Data Acquisition (1D & 2D) Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Structure Elucidation Processing->Analysis

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For triazolo[1,5-a]pyridine-7-carboxylic acid, the IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic rings.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1680-1720Strong
C=N and C=C stretch (Aromatic Rings)1450-1650Medium to Strong
C-H stretch (Aromatic)3000-3100Medium to Weak
O-H bend (Carboxylic Acid)1210-1320Medium

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The exact position of the C=O stretch can provide information about conjugation and hydrogen bonding.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule. The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass[8]. For C₇H₅N₃O₂, the calculated monoisotopic mass is approximately 163.0382 g/mol [9][10].

Fragmentation Pattern: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The triazolopyridine ring is relatively stable, but fragmentation of the pyridine ring may also be observed.

ms_fragmentation M [M+H]⁺ M_H2O [M+H - H₂O]⁺ M->M_H2O M_CO2 [M+H - CO₂]⁺ M->M_CO2

Caption: Potential fragmentation pathways in positive ion ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS) or with a direct infusion inlet.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid or ammonium hydroxide to aid ionization).

  • Filter the solution to remove any particulates.

Data Acquisition Parameters (Direct Infusion):

  • Ionization Mode: ESI (positive and negative).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

Conclusion

The comprehensive spectroscopic characterization of triazolo[1,5-a]pyridine-7-carboxylic acid requires a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structure elucidation, while IR spectroscopy provides confirmation of key functional groups, and high-resolution mass spectrometry validates the elemental composition. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently and accurately characterize this important heterocyclic compound and its derivatives. The provided experimental methodologies are based on established practices for the analysis of similar molecular scaffolds, ensuring a scientifically rigorous and reproducible approach.

References

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system has emerged as a remarkably versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to the endogenous purine ring allows it to function as a bioisostere, interacting with a wide array of enzymatic targets and receptors.[2][4] This guide provides a comprehensive overview of the key therapeutic targets of triazolo[1,5-a]pyridine compounds, delving into their mechanisms of action, and offering detailed experimental protocols to empower researchers in the discovery and development of novel therapeutics based on this privileged core.

Kinase Inhibition: A Dominant Paradigm in Oncology and Inflammation

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology and immunology. The triazolo[1,5-a]pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes.[2]

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms, autoimmune disorders, and chronic inflammation.[3][5] Several triazolo[1,5-a]pyridine series have been developed as potent JAK inhibitors.

A notable example is the discovery of CEP-33779, a selective and orally bioavailable inhibitor of JAK2.[3] Optimization of a triazolo[1,5-a]pyridine core led to a compound with excellent potency against JAK2, while demonstrating selectivity over other JAK family members, thereby reducing the risk of immunosuppressive effects associated with JAK3 inhibition.[3] Further research has identified dual JAK1/2 inhibitors with anti-inflammatory properties.[5]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain and stabilizing an inactive conformation. This blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the pro-inflammatory or pro-proliferative cytokine signaling cascade.

Experimental Workflow: Kinase Inhibition Assessment

The following diagram illustrates a typical workflow for evaluating a compound's kinase inhibitory potential, progressing from initial biochemical screening to cellular target engagement.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement b1 Primary Screening (e.g., TR-FRET, AlphaLISA) b2 IC50 Determination (Dose-Response) b1->b2 b3 Kinase Selectivity Profiling (Panel of Kinases) b2->b3 c1 Target Phosphorylation (Western Blot / ELISA) b3->c1 c2 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) c1->c2 c3 Downstream Signaling (e.g., STAT phosphorylation) c1->c3 d1 Cellular Thermal Shift Assay (CETSA) c2->d1

Caption: Workflow for kinase inhibitor characterization.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a central regulator of cell growth, survival, and metabolism. The PI3Kγ isoform is predominantly expressed in leukocytes and is a key target for inflammatory and autoimmune diseases.[6] Triazolopyridine derivatives have been identified as potent and selective inhibitors of PI3Kγ. For instance, the compound CZC24758 demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis.[6]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer.[2] Triazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK2, a key kinase for G1/S and G2/M phase transitions.[7][8] These compounds often exhibit antiproliferative activity by inducing cell cycle arrest.[7]

Receptor Tyrosine Kinases (RTKs)

Several triazolo[1,5-a]pyrimidine compounds have shown multi-kinase inhibitory activity against RTKs such as VEGFR2 and EGFR, which are crucial for tumor angiogenesis and growth.[7] Additionally, inhibitors of Transforming Growth Factor-β Type I Receptor Kinase (ALK5) have been developed from a triazolopyridine scaffold, showing potential for treating cancer and fibrosis.[9]

Compound ClassTarget Kinase(s)Therapeutic AreaKey FindingsReference(s)
Triazolo[1,5-a]pyridinesJAK2Cancer, InflammationOrally bioavailable and selective.[3]
Triazolo[1,5-a]pyridinesJAK1/2InflammationPotent dual inhibitors with in vitro efficacy.[5]
Triazolo[1,5-a]pyridinesPI3KγInflammationSelective, orally bioavailable, and effective in arthritis models.[6]
Triazolo[1,5-a]pyrimidinesCDK2, VEGFR2, EGFR, TrkACancerMulti-kinase inhibition and broad-spectrum antiproliferative activity.[7]
Triazolo[1,5-a]pyridinesALK5Cancer, FibrosisPotent and selective inhibition of TGF-β signaling.[9]

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical second messengers. Phosphodiesterases (PDEs) are enzymes that hydrolyze these cyclic nucleotides, thereby terminating their signaling.[10] Inhibition of specific PDE isoforms is a validated strategy for treating a range of disorders.

PDE2A and PDE10A

PDE2A and PDE10A are highly expressed in the brain, particularly in regions associated with cognition and emotion.[11][12] Inhibition of these enzymes increases intracellular levels of cAMP and cGMP, which can enhance cognitive function and produce antipsychotic effects. Triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of both PDE2A and PDE10A, with potential applications in treating neurological and psychiatric disorders such as schizophrenia and cognitive deficits associated with neurodegenerative diseases.[11][12][13]

Signaling Pathway: PDE Inhibition

This diagram illustrates how PDE inhibitors increase cyclic nucleotide levels, leading to the activation of downstream effectors like Protein Kinase A (PKA).

G ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE PDE cAMP->PDE PKA PKA cAMP->PKA AMP AMP PDE->AMP Downstream Downstream Cellular Effects PKA->Downstream Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->PDE label_node PDE Inhibition Pathway

Caption: Mechanism of PDE inhibition by triazolopyridines.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of clinically approved drugs.[14] Triazolo[1,5-a]pyridine derivatives have been shown to modulate the activity of several GPCRs.

  • GABA-A Receptor Positive Modulators: Certain triazolo[1,5-a]pyrimidine-7(4H)-one derivatives act as positive modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. These compounds have demonstrated potent anticonvulsant activity with low neurotoxicity in preclinical models, suggesting their potential for epilepsy treatment.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: The CRF1 receptor is a key regulator of the stress response. Antagonists of this receptor are being investigated for stress-related disorders. While the core scaffold may vary, related pyrimidine structures have shown potent CRF1 receptor antagonism, indicating a potential avenue for triazolopyridine exploration.[15]

  • Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Inverse Agonists: RORγt is a nuclear receptor crucial for the differentiation of Th17 cells, which play a central role in autoimmune diseases like psoriasis. Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable RORγt inverse agonists, effectively inhibiting the production of the pro-inflammatory cytokine IL-17A.[16]

Antimicrobial and Antiparasitic Targets

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The triazolo[1,5-a]pyridine scaffold has been explored for its potential in combating infectious diseases.

  • Bacterial Targets: Some derivatives have shown promising antibacterial activity by dually inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival.[17] Other studies have identified compounds with narrow-spectrum activity against vancomycin-resistant Enterococcus faecium, targeting cell-wall biosynthesis.[1][18]

  • Antiparasitic Activity: Triazolo[1,5-a]pyridine derivatives have been found to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds appear to act by inhibiting 14α-demethylase, an enzyme crucial for the parasite's sterol biosynthesis pathway.[19]

Other Notable Therapeutic Targets

The versatility of the triazolo[1,5-a]pyridine scaffold extends to a diverse range of other targets:

  • Tubulin Polymerization: In the field of oncology, certain triazolo[1,5-a]pyrimidines have a unique mechanism of action. They promote tubulin polymerization, but unlike taxanes, they do not compete for the paclitaxel binding site. Instead, they inhibit the binding of vinca alkaloids.[20] This microtubule-stabilizing effect is also being explored for the treatment of neurodegenerative diseases like Alzheimer's, where microtubule dysfunction is a key pathological feature.[21]

  • α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Recently, novel triazolo[1,5-a]pyridine derivatives have been identified as potent α-glucosidase inhibitors, showing significantly greater potency than the standard drug acarbose.[22]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key assays relevant to the targets discussed. These protocols are intended as a guide and may require optimization for specific compounds and cell lines.

Protocol 1: MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[4][9]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][11][21]

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is therefore directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.[1]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 2 hours or store at -20°C.

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI staining solution (50 µg/mL final concentration) and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate red channel (e.g., FL2 or FL3).

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[5][22]

Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5]

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae, e.g., 0.1 U/mL), pNPG (e.g., 1.25 mM), and test compounds in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition compared to a control without an inhibitor. Acarbose can be used as a positive control. Determine the IC₅₀ value from the dose-response curve.

References

The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[2][4] This versatility has led to the development of TP derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[5] This technical guide provides a comprehensive overview of the TP scaffold in drug design, delving into its synthesis, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols. We will explore the causal science behind its efficacy, offering field-proven insights for researchers in the pharmaceutical sciences.

The[1][2][3]Triazolo[1,5-a]pyrimidine Core: Properties and Synthesis

The TP scaffold is an aromatic, bicyclic heterocycle consisting of a 1,2,4-triazole ring fused to a pyrimidine ring. This arrangement of nitrogen atoms makes it an electron-deficient system, which influences its chemical reactivity and biological interactions.[2] Notably, the TP ring system is isoelectronic with purines, which is a key factor in its ability to mimic endogenous ligands and interact with their corresponding receptors and enzymes.[4]

General Synthetic Strategies

The construction of the triazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[2] This versatile approach allows for the introduction of a wide variety of substituents on the pyrimidine ring, enabling extensive exploration of the chemical space for drug discovery. Another common method involves the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[2]

A representative synthetic workflow for the preparation of substituted triazolo[1,5-a]pyrimidines is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-1,2,4-triazole C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D [1,2,4]Triazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic scheme for the[1][2][3]triazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis of a Substituted[1][2][3]Triazolo[1,5-a]pyrimidine

This protocol provides a generalized, step-by-step methodology for the synthesis of a 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine derivative.

Materials:

  • 3-Amino-1,2,4-triazole

  • Substituted 1,3-dicarbonyl compound (e.g., a substituted acetylacetone)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3-amino-1,2,4-triazole in glacial acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of the substituted 1,3-dicarbonyl compound.

  • Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications in Drug Design

The triazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of a diverse range of therapeutic agents. Its versatility is highlighted by its presence in compounds targeting various diseases.[5]

Anticancer Activity

A significant area of research for TP derivatives has been in oncology. These compounds have demonstrated potent antiproliferative activity through multiple mechanisms of action.[6]

Certain TP derivatives have been identified as a unique class of anticancer agents that inhibit tubulin polymerization.[1][7] Unlike many other microtubule-targeting agents, some TP compounds have been shown to bind to the vinca domain of tubulin, yet they promote microtubule stabilization, a mechanism that is not fully understood.[1][8] This unique mode of action can help overcome multidrug resistance observed with other tubulin-targeting drugs.[1]

cluster_drug Drug Action cluster_cellular Cellular Process TP Triazolo[1,5-a]pyrimidine Derivative Tubulin α/β-Tubulin Dimers TP->Tubulin Binds to Vinca Domain MT Microtubule Polymerization TP->MT Inhibits Polymerization Tubulin->MT Polymerizes into Microtubules CellCycle Mitotic Arrest (G2/M Phase) MT->CellCycle Essential for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Mechanism of action for TP derivatives as tubulin polymerization inhibitors.

The purine-like structure of the TP scaffold makes it an excellent candidate for the development of kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. TP derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[9] More recently, TP-based molecules have been identified as inhibitors of S-Phase Kinase-Associated Protein 2 (SKP2), a key component of the ubiquitin ligase complex involved in cell cycle progression.[10][11]

cluster_drug Drug Action cluster_pathway Signaling Pathway TP_kinase Triazolo[1,5-a]pyrimidine Kinase Inhibitor Kinase e.g., CDK2, VEGFR2, EGFR TP_kinase->Kinase Inhibits ATP Binding Site Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation, Angiogenesis Substrate->Proliferation Promotes

Caption: General mechanism of TP derivatives as kinase inhibitors.

Anti-infective Agents

The TP scaffold has also shown promise in the development of agents to combat infectious diseases.

Derivatives of triazolo[1,5-a]pyrimidine have been investigated as inhibitors of viral polymerases, showing activity against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[2]

The metal-chelating properties of the TP ring have been exploited to design treatments for parasitic diseases.[2] Furthermore, TP analogs have been modeled for their quantitative structure-activity relationships in the inhibition of Plasmodium falciparum, the parasite responsible for malaria.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

For anticancer agents targeting tubulin, a clear SAR has been established. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is often required for high potency.[1] On the phenyl ring, typically at the 6-position, ortho-fluoro atoms are necessary for optimal activity.[1]

In the context of kinase inhibitors, the substituents on the TP core are designed to interact with specific amino acid residues in the ATP-binding pocket of the target kinase. For example, in CDK2 inhibitors, specific substitutions at the 2-, 5-, and 7-positions are crucial for achieving high affinity and selectivity.

The following table summarizes the anticancer activity of selected triazolo[1,5-a]pyrimidine derivatives, highlighting the impact of different substituents on their potency.

Compound IDTargetCell LineIC₅₀ (µM)Reference
12b MultikinaseNCI cancer cell lines (mean)10.63[9]
12c MultikinaseNCI cancer cell lines (mean)3.51[9]
19 Not specifiedBel-7402 (liver cancer)12.3[3]
19 Not specifiedHT-1080 (fibrosarcoma)6.1[3]
6i Not specifiedMGC-803 (gastric cancer)0.96[12]
26 TubulinHeLa (cervical cancer)0.75[7]
26 TubulinA549 (lung cancer)1.02[7]
28 Tubulin-9.90 (tubulin polymerization)[7]
E35 SKP2-- (excellent inhibitory activity)[10]

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its ability to act as a purine bioisostere, coupled with the vast possibilities for chemical modification, has led to the discovery of potent inhibitors for a wide range of biological targets. The unique mechanisms of action exhibited by some TP derivatives, such as the unconventional tubulin stabilization, offer exciting opportunities to overcome existing drug resistance.

Future research in this area will likely focus on the development of more selective and potent TP derivatives through structure-based drug design and combinatorial chemistry approaches. Further elucidation of the precise molecular mechanisms of action of these compounds will also be crucial for their clinical translation. The continued exploration of the chemical space around the triazolo[1,5-a]pyrimidine core holds immense promise for the discovery of next-generation therapies for cancer, infectious diseases, and other debilitating conditions.

References

Methodological & Application

Synthesis of Triazolo[1,5-a]pyridine-7-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core. This has led to the development of numerous compounds with a wide range of therapeutic applications, including antifungal, anticancer, and anti-inflammatory activities.[1] Triazolo[1,5-a]pyridine-7-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex drug candidates, where the carboxylic acid moiety provides a handle for further chemical modifications. This guide provides a detailed, field-proven protocol for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid, designed for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid is efficiently achieved through a two-step process commencing with the readily available 2-aminoisonicotinic acid. The synthetic pathway is as follows:

  • Esterification: The carboxylic acid group of 2-aminoisonicotinic acid is first protected as an ethyl ester. This is a critical step to prevent unwanted side reactions of the carboxylic acid functionality during the subsequent cyclization.

  • Cyclization and Hydrolysis: The resulting ethyl 2-aminoisonicotinate undergoes a cyclization reaction to form the triazole ring, yielding ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate. This intermediate is then subjected to basic hydrolysis to afford the final product, triazolo[1,5-a]pyridine-7-carboxylic acid.

This strategy is logical and ensures a high-yielding and pure final product. The esterification is a standard procedure, and the cyclization of 2-aminopyridines is a well-established transformation in heterocyclic chemistry.

Experimental Protocols

Part 1: Esterification of 2-Aminoisonicotinic Acid

This protocol details the conversion of 2-aminoisonicotinic acid to its ethyl ester, a key intermediate for the subsequent cyclization.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Aminoisonicotinic Acid≥98%Commercially AvailableStarting material.
EthanolAnhydrousCommercially AvailableReagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Commercially AvailableCatalyst.
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Round-bottom flask---
Reflux condenser---
Magnetic stirrer/hotplate---
Separatory funnel---
Rotary evaporator---

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (10.0 g, 72.4 mmol).

  • Reagent Addition: Add 150 mL of anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL, 75.2 mmol) with stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-aminoisonicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-aminoisonicotinate as a white to light yellow solid.

Expected Yield: 80-90%

Part 2: Synthesis of Triazolo[1,5-a]pyridine-7-carboxylic Acid

This part of the protocol describes the cyclization of ethyl 2-aminoisonicotinate to form the triazole ring, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Reaction Scheme:

Caption: Workflow for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the triazolopyridine ring system and the absence of the ethyl ester signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (broad O-H stretch and C=O stretch).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in esterification Incomplete reaction.Increase reflux time or the amount of acid catalyst. Ensure anhydrous conditions.
Loss of product during work-up.Ensure complete neutralization and perform thorough extractions.
Incomplete cyclization Insufficient reaction time or temperature.Increase reflux time. Ensure the temperature is maintained at the boiling point of toluene.
Low yield in hydrolysis Incomplete hydrolysis.Increase reflux time or the concentration of NaOH.
Product loss during precipitation.Ensure the pH is accurately adjusted to 3-4 for complete precipitation. Cool the solution thoroughly in an ice bath before filtration.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of triazolo[1,5-a]pyridine-7-carboxylic acid. By following this detailed guide, researchers in the field of drug discovery and development can reliably produce this valuable building block for the creation of novel therapeutic agents. The protocol emphasizes safety, efficiency, and the rationale behind each step, ensuring a high rate of success for experienced chemists.

References

Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazolo[1,5-a]pyridines in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal and pharmaceutical chemistry.[3][4] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. These compounds exhibit a broad spectrum of therapeutic activities, including acting as inhibitors for enzymes like PHD-1, JAK1, and JAK2, and as RORγt inverse agonists.[4] Consequently, they are instrumental in the development of treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases.[4] The growing importance of this scaffold necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies.

Traditionally, the synthesis of[1][2][3]triazolo[1,5-a]pyridines has often relied on metal catalysts, such as copper or palladium.[1][3][4] While effective, these methods can present challenges, including the cost of the catalyst, the need for high catalyst loadings (5–20 mol%), and the potential for metal contamination in the final product—a significant concern in pharmaceutical manufacturing.[1] Such drawbacks have spurred the development of catalyst-free synthetic routes, which align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous materials.[3][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalyst-free methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical application of these innovative synthetic strategies.

Core Catalyst-Free Synthetic Strategies

Several robust catalyst-free methods have emerged for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. These approaches often leverage thermal or microwave activation to drive the desired transformations.

Microwave-Assisted Tandem Reaction of Enaminonitriles and Benzohydrazides

A recently developed, highly efficient, and eco-friendly method involves the microwave-assisted reaction of enaminonitriles with benzohydrazides.[3][5][6] This additive-free and catalyst-free approach proceeds via a tandem mechanism, offering high yields and short reaction times.[3][5][6]

The reaction is believed to proceed through a transamidation followed by an intramolecular nucleophilic addition and subsequent condensation. The enaminonitrile, a highly reactive and versatile intermediate, plays a key role in the formation of the triazole ring.[3] The microwave irradiation provides rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods.[4][5]

G cluster_0 Reaction Initiation cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation Enaminonitrile Enaminonitrile Intermediate_A Intermediate_A Enaminonitrile->Intermediate_A Transamidation Benzohydrazide Benzohydrazide Benzohydrazide->Intermediate_A Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Nucleophilic Addition Triazolo_Pyridine [1,2,4]Triazolo[1,5-a]pyridine Intermediate_B->Triazolo_Pyridine Condensation

Figure 1: Plausible reaction pathway for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.

The following table summarizes the reaction conditions and yields for the synthesis of various substituted[1][2][3]triazolo[1,5-a]pyridines using the microwave-assisted method.

EntryEnaminonitrile Substituent (R1)Benzohydrazide Substituent (R2)Temperature (°C)Time (min)Yield (%)
1Phenyl4-Methylphenyl1401592
24-Chlorophenyl4-Methylphenyl1402088
34-Methoxyphenyl4-Methylphenyl1402090
4Thiophen-2-yl4-Methylphenyl1402585
5Phenyl4-Chlorophenyl1402089
6Phenyl4-Nitrophenyl1402582

Data adapted from recent literature reports.[5]

Materials:

  • Substituted enaminonitrile (1.0 mmol)

  • Substituted benzohydrazide (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 2 mL)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add the substituted enaminonitrile (1.0 mmol), substituted benzohydrazide (1.2 mmol), and anhydrous DMF (2 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 15-25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The precipitated solid is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the pure[1][2][3]triazolo[1,5-a]pyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides

Another prominent metal-free approach involves the intramolecular oxidative N-N bond formation of readily available N-(pyridin-2-yl)benzimidamides.[7] This transformation can be mediated by hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) (PIFA) or an iodine/potassium iodide (I₂/KI) system.[3][7]

The reaction proceeds through an initial activation of the amidine nitrogen by the oxidizing agent, followed by an intramolecular electrophilic attack of the activated nitrogen onto the pyridine ring nitrogen. Subsequent rearomatization leads to the formation of the fused triazole ring system. The choice of oxidant can influence the reaction conditions and substrate scope.

G Amidine N-(pyridin-2-yl)benzimidamide Activated_Intermediate Activated Intermediate Amidine->Activated_Intermediate Oxidation Oxidant PIFA or I₂/KI Oxidant->Activated_Intermediate Cyclized_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product [1,2,4]Triazolo[1,5-a]pyridine Cyclized_Intermediate->Product Rearomatization

Figure 2: General workflow for the oxidative cyclization of N-(pyridin-2-yl)benzimidamides.

Oxidizing AgentSolventTemperatureTimeTypical Yields
PIFADichloromethaneRoom Temperature1-2 hHigh
I₂/KIAcetonitrile80 °C4-6 hGood to High
Chloramine-TEthanolReflux2-3 hGood to High

This data is a qualitative summary from various literature sources.[7]

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 mmol)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Procedure:

  • Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.1 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired[1][2][3]triazolo[1,5-a]pyridine.

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation offers another green and efficient catalyst-free method for synthesizing fused heterocyclic systems, including[1][2][3]triazolo[1,5-a]pyrimidines, a closely related scaffold.[8] This technique can be adapted for the synthesis of[1][2][3]triazolo[1,5-a]pyridines. The high-energy cavitation bubbles generated by ultrasound can significantly enhance reaction rates and yields.[8][9]

  • Reduced Reaction Times: Ultrasound can dramatically shorten reaction times compared to conventional heating.[8]

  • Mild Conditions: Reactions can often be carried out at lower temperatures.[8]

  • Improved Yields: Enhanced mass transfer and the generation of reactive intermediates can lead to higher product yields.[8]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Appropriate cyclization partner (e.g., a reactive nitrile or aldehyde derivative) (1.1 mmol)

  • Acetic acid (as solvent and catalyst)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a thick-walled glass tube, combine the 2-aminopyridine derivative (1.0 mmol), the cyclization partner (1.1 mmol), and acetic acid (3 mL).

  • Place the tube in an ultrasonic bath, ensuring the liquid level inside the tube is below the water level in the bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at a controlled temperature (e.g., 90 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

The catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines represents a significant advancement in sustainable organic chemistry. The methods outlined in this guide, particularly the microwave-assisted tandem reaction of enaminonitriles and benzohydrazides, offer highly efficient, rapid, and environmentally friendly alternatives to traditional metal-catalyzed approaches. These strategies provide researchers in drug discovery and development with powerful tools for accessing this important class of heterocyclic compounds. Future research in this area will likely focus on expanding the substrate scope of these reactions, further reducing reaction times and energy consumption, and developing one-pot, multi-component reactions for even greater synthetic efficiency.

References

Mastering the Functionalization of the 1,2,4-Triazolo[1,5-a]pyridine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purines have made it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[2][4][5] This guide provides an in-depth exploration of the key strategies for the functionalization of the[1][2][3]triazolo[1,5-a]pyridine ring system, offering detailed application notes, step-by-step protocols, and the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a 1,2,4-triazole ring with a pyridine ring. This fusion imparts a unique electronic distribution, with the pyridine ring being electron-deficient and the triazole ring possessing electron-donating character. This electronic dichotomy governs the regioselectivity of various functionalization reactions and provides a versatile platform for molecular design.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including hypnotic, anxiolytic, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7] A notable example is Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia.[1] The therapeutic importance of this class of compounds has spurred the development of diverse synthetic methodologies for the construction and subsequent functionalization of the triazolopyridine core.[8][9]

This guide will focus on the primary methods for introducing functional groups onto a pre-formed[1][2][3]triazolo[1,5-a]pyridine ring, a crucial step in analog synthesis and structure-activity relationship (SAR) studies.

Core Functionalization Strategies: A Mechanistic and Practical Overview

The functionalization of the[1][2][3]triazolo[1,5-a]pyridine ring can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Electrophilic Halogenation

Direct halogenation of the[1][2][3]triazolo[1,5-a]pyridine ring provides a valuable entry point for further functionalization, particularly through cross-coupling reactions. The electron-rich nature of the pyridine ring directs electrophilic attack to specific positions.

Mechanism and Regioselectivity: Electrophilic halogenation typically occurs at the C8 position of the pyridine ring, which is the most electron-rich and sterically accessible position. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Protocol 1: Regioselective Bromination at C8

This protocol describes a general procedure for the bromination of the[1][2][3]triazolo[1,5-a]pyridine core at the C8 position using N-bromosuccinimide (NBS).

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of[1][2][3]triazolo[1,5-a]pyridine in acetonitrile, add N-bromosuccinimide in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-bromo-[1][2][3]triazolo[1,5-a]pyridine.

Characterization Data for 8-bromo-[1][2][3]triazolo[1,5-a]pyridine:

  • Appearance: Solid

  • Melting Point: 152-157 °C[10]

  • ¹H NMR (CDCl₃): Consistent with the structure, showing characteristic shifts for the pyridine and triazole protons.

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbon atoms of the bicyclic system.

  • HRMS (ESI): Calculated and found values for the molecular ion [M+H]⁺ will be in close agreement.

Directed Ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of[1][2][11]triazolo[1,5-a]pyridines, the nitrogen atoms of the triazole ring can direct lithiation to the C7 position of the pyridine ring.[12]

Mechanism and Regioselectivity: A strong lithium base, such as lithium diisopropylamide (LDA), coordinates to the nitrogen atoms of the triazole ring. This coordination directs the deprotonation of the adjacent C7 proton, forming a highly reactive 7-lithio intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

References

Application Note: A Comprehensive Guide to the Synthesis of Amide Derivatives fromTriazolo[1,5-a]pyridine-7-carboxylic Acid

Application Note: A Comprehensive Guide to the Synthesis of Amide Derivatives from[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine core is a fused bicyclic heterocycle of significant interest in medicinal chemistry. Its structure is isoelectronic with purines, allowing it to serve as a versatile purine surrogate in drug design.[3][4] This scaffold is a key building block for compounds targeting a wide array of biological targets, with applications as antihypertensive, anti-inflammatory, and anticancer agents.[5]

The functionalization of this privileged scaffold, particularly through the formation of amide bonds at the 7-position, is a critical strategy in drug discovery. Amide bonds are one of the most fundamental linkages in pharmaceuticals and biologically active molecules.[6] The synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments. This application note provides an in-depth guide to the chemical principles, a detailed experimental protocol, and field-proven insights for the efficient synthesis of these valuable compounds.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, resulting in the formation of a non-reactive ammonium carboxylate salt.[6] To facilitate the formation of an amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling agent" to create a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

The general mechanism proceeds in two main stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acylphosphonium salt.[1]

  • Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming a tetrahedral intermediate. This intermediate then collapses to yield the stable amide product.

To enhance reaction efficiency and minimize side reactions, such as the formation of N-acylurea byproducts or racemization of chiral centers, additives like 1-hydroxybenzotriazole (HOBt) are often employed.[6] HOBt traps the initial active intermediate to form a less reactive but more selective HOBt-ester, which then cleanly reacts with the amine.

Amide_Formation_Mechanismcluster_activationStep 1: Carboxylic Acid Activationcluster_couplingStep 2: Nucleophilic Attack & Amide FormationCarboxylicAcidR-COOH([1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid)ActivatedIntermediateReactive Intermediate(e.g., Active Ester)CarboxylicAcid->ActivatedIntermediate+ Coupling AgentCouplingAgentCoupling Agent(e.g., HATU, EDC)AmideProductR-CO-NHR'(Final Amide Derivative)ActivatedIntermediate->AmideProduct+ Amine (R'-NH2)AmineR'-NH2(Primary/Secondary Amine)Amine->AmideProductByproductByproduct(e.g., DCU, HOBt)AmideProduct->Byproductreleases

Caption: Generalized mechanism of amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction conditions, and cost. Below is a summary of commonly used reagents for the synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid.

Coupling Reagent SystemAdditiveBaseTypical SolventReaction TimeReported Yield (%)Key Advantages & Disadvantages
EDC / HOBt 1-Hydroxybenzotriazole (HOBt)DIPEA, NMMDMF, DCM2-12 hours60-95%Advantages: Water-soluble urea byproduct is easily removed during aqueous workup. Mild conditions.[7] Disadvantages: HOBt has potential explosive properties.
DCC / HOBt 1-Hydroxybenzotriazole (HOBt)DIPEADCM, THF2-12 hours70-98%Advantages: High reactivity and yields.[2] Disadvantages: Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration, which can trap the product.[6]
HATU None (acts as its own activator)DIPEA, TEADMF, NMP1-4 hours85-99%Advantages: Very fast, efficient, and low rates of racemization.[8] Disadvantages: Higher cost compared to carbodiimides.
PyBOP NoneDIPEADMF, DCM1-6 hours80-98%Advantages: High efficiency, particularly for hindered substrates. Disadvantages: Forms carcinogenic HMPA as a byproduct.
SOCl₂ NonePyridine (optional)Toluene, DCM1-3 hours75-95%Advantages: Inexpensive and highly reactive (forms acyl chloride in situ).[9] Disadvantages: Harsh conditions (releases HCl), not suitable for sensitive substrates.

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine), TEA (Triethylamine), DMF (Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), THF (Tetrahydrofuran).

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient procedure for coupling[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid with a primary or secondary amine using HATU, a widely trusted coupling agent.

Materials and Equipment
  • Starting Materials:

    • [1][2]Triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv)

    • Desired primary or secondary amine (1.1-1.2 equiv)

  • Reagents:

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Work-up & Purification:

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or Argon inlet

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

  • Activation: To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (3.0 equiv). The solution may change color (often to yellow). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step ensures the formation of the active HOBt ester.[8]

  • Amine Addition: Add the desired amine (1.1-1.2 equiv) to the activated mixture. The addition can be done neat if the amine is a liquid or as a solution in a small amount of DMF if it is a solid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. Reactions with HATU are typically complete within 1-4 hours.

  • Work-up & Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.

    • Wash with brine (1x) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide derivative.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for amide synthesis.

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, consider increasing the equivalents of the coupling agent and amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Incomplete Reaction: For sterically hindered amines or carboxylic acids, the reaction may require heating (e.g., 50 °C) or a longer reaction time. Switching to a more potent coupling reagent like PyBOP might also be beneficial.

  • Side Product Formation: The primary side product is often the N-acylurea (if using carbodiimides) or unreacted starting material. Optimizing the stoichiometry and ensuring efficient stirring can mitigate these issues. The purification step is crucial for removing these impurities.

  • Solubility Issues: If the starting materials or product have poor solubility in standard solvents like DCM or DMF, consider alternatives such as NMP or THF.

Conclusion

The synthesis of amide derivatives from[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is a robust and essential transformation for generating novel chemical entities in drug discovery. By understanding the underlying mechanism of amide bond formation and carefully selecting the appropriate coupling agent and reaction conditions, researchers can efficiently produce a diverse library of compounds for biological evaluation. The HATU-mediated protocol detailed here offers a reliable, high-yielding, and broadly applicable method for achieving this critical synthetic step.

Application Notes and Protocols for Triazolo[1,5-a]pyridine-7-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on the broad class of triazolo[1,5-a]pyridine derivatives in oncology is extensive. However, literature specifically detailing the anticancer applications of triazolo[1,5-a]pyridine-7-carboxylic acid is limited. The following application notes and protocols are therefore based on the established methodologies and known mechanisms of action for structurally related triazolopyridine and triazolopyrimidine compounds. This guide is intended to provide a robust framework for initiating research into the potential of triazolo[1,5-a]pyridine-7-carboxylic acid as a novel anticancer agent.

Introduction: The Therapeutic Potential of the Triazolopyridine Scaffold

The triazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1][2] As bioisosteres of purines, these compounds have been successfully developed as inhibitors for a variety of key targets in oncology.[3] Modifications at various positions on the heterocyclic core can significantly modulate their biological effects, making them a versatile backbone for the design of novel therapeutics.

Derivatives of the closely related[1][4]triazolo[1,5-a]pyrimidine and pyridine cores have demonstrated potent anticancer activity through several mechanisms, including:

  • Kinase Inhibition: Targeting critical signaling pathways such as the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in cancer.[5]

  • Induction of Apoptosis: Triggering programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various phases of the cell cycle, such as G0/G1 or G2/M.[6]

  • Tubulin Polymerization Modulation: Interfering with microtubule dynamics, a validated target for many successful chemotherapeutics.[4]

  • Epigenetic Modulation: Inhibiting targets such as Bromodomain-containing protein 4 (BRD4), a key reader of epigenetic marks.[8]

The presence of a carboxylic acid moiety at the 7-position of the triazolo[1,5-a]pyridine core suggests a potential for specific interactions with target proteins, possibly acting as a hydrogen bond donor or acceptor, which is a favorable characteristic in drug design.[9] This guide provides a systematic approach to evaluating the anticancer potential of triazolo[1,5-a]pyridine-7-carboxylic acid, from initial screening to in-depth mechanistic studies and preliminary in vivo evaluation.

Part 1: Initial Evaluation of Anticancer Activity

The first step in assessing a novel compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Application Note: High-Throughput Screening for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] It is an ideal first-pass screen to determine the concentration-dependent effects of triazolo[1,5-a]pyridine-7-carboxylic acid on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Design: A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung, glioblastoma) should be selected to identify potential tissue-specific activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for assessing the compound's selectivity for cancer cells over healthy cells.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Triazolo[1,5-a]pyridine-7-carboxylic acid (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of triazolo[1,5-a]pyridine-7-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Action

Once antiproliferative activity is confirmed, the next phase is to investigate how triazolo[1,5-a]pyridine-7-carboxylic acid exerts its effects. Based on the known activities of related compounds, key areas to investigate include the induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways.

Workflow for Mechanistic Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 In Vivo Validation MTT MTT Assay (Determine IC50) Apoptosis Annexin V / PI Staining (Flow Cytometry) MTT->Apoptosis If cytotoxic CellCycle Propidium Iodide Staining (Flow Cytometry) MTT->CellCycle If cytostatic WesternBlot Western Blot (e.g., p-AKT, Bcl-2 family) Apoptosis->WesternBlot Investigate apoptotic proteins CellCycle->WesternBlot Investigate cell cycle regulators Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) WesternBlot->Xenograft Validate target engagement PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Intrinsic_Apoptosis Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax / Bak Stress->Bax_Bak Activates Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Triazolopyridines in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Triazolopyridine Scaffold - A Versatile Tool in Modern Agriculture

The quest for effective, selective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the triazolopyridine scaffold has emerged as a uniquely versatile and potent nucleus for the development of novel active ingredients.[1] This fused heterocyclic system, combining the chemical properties of both triazole and pyridine rings, provides a robust framework for creating molecules with diverse biological activities, including herbicidal, fungicidal, and plant growth-regulating properties.[2]

Triazolopyrimidine sulfonamides, a key class of triazolopyridine derivatives, were first registered for use in the United States in 1993 and have since become fundamental to many weed control strategies.[3][4] Their high efficacy at low application rates represented a significant advancement in reducing the chemical load on the environment compared to older herbicides.[3] This guide provides an in-depth exploration of the primary applications of triazolopyridines in agriculture, focusing on the underlying mechanisms of action and providing detailed protocols for their synthesis, evaluation, and analysis.

Chapter 1: Herbicidal Applications - The Primary Role of Triazolopyridines

The most prominent and commercially successful application of triazolopyridines in agriculture is as herbicides. Specifically, the triazolopyrimidine sulfonamide class has been developed into a range of highly effective products for controlling broadleaf and grass weeds in cereal crops and turf.[5][6][7][8]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamide herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][9][10] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[11][12]

The inhibition of ALS halts cell division and growth in susceptible plants. A key advantage of this mode of action is its selectivity; the ALS enzyme is present in plants and microorganisms but not in animals, contributing to the low mammalian toxicity of these herbicides.[3][4] This targeted action disrupts the production of essential amino acids, leading to the cessation of growth and eventual death of the weed.[13]

Symptoms of ALS inhibitor herbicides, such as chlorosis (yellowing), purplish/reddish discoloration of leaves, and stunting, typically appear several days after application.[12]

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxy α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxy->Ile Triazolo Triazolopyrimidine Sulfonamide Herbicide Triazolo->ALS Binds to and blocks the active site Block Inhibition

Caption: Mechanism of Acetolactate Synthase (ALS) Inhibition by Triazolopyrimidines.

Key Commercial Triazolopyrimidine Herbicides

Several triazolopyrimidine sulfonamides have been successfully commercialized, each with a specific profile of weed control and crop selectivity.[14]

Active IngredientKey Target WeedsPrimary CropsReference(s)
Florasulam Broadleaf weeds (e.g., cleavers, chickweed, wild buckwheat)Wheat, Barley, Oats, Turf[5][15][16]
Diclosulam Broadleaf weeds (e.g., horseweed, morning glory)Soybeans, Peanuts, Sugarcane[9][13][17][18][19]
Pyroxsulam Annual grass and broadleaf weeds (e.g., wild oats, brome grass)Wheat, Barley, Rye, Triticale[8][10][20][21]
Flumetsulam Broadleaf weedsSoybeans, Corn[7][14]
Penoxsulam Grass, sedge, and broadleaf weedsRice[6]
Application Protocol: Greenhouse Efficacy Screening for Novel Herbicides

This protocol outlines a whole-plant bioassay to determine the efficacy of new triazolopyridine derivatives against target weed species under controlled greenhouse conditions.[22][23][24]

Objective: To assess the herbicidal activity and determine the dose-response relationship of novel compounds.

Materials:

  • Seeds of a target weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a known susceptible population.[22]

  • Seeds of a tolerant crop species (e.g., Triticum aestivum - wheat).

  • Standard greenhouse potting mix.

  • Pots or trays.

  • Novel triazolopyridine compound, technical grade.

  • Commercial standard herbicide (e.g., Florasulam).

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (non-ionic, as specified for commercial standard).

  • Automated track sprayer calibrated for consistent application volume.

  • Greenhouse with controlled temperature (22-28°C) and lighting (16:8 light:dark cycle).

Methodology:

  • Plant Propagation:

    • Fill pots/trays with potting mix.

    • Sow seeds of the weed and crop species to a depth of 0.5-1.0 cm.

    • Water as needed and grow plants in the greenhouse until they reach the 2-4 true leaf stage, which is optimal for post-emergence herbicide application.[25]

  • Herbicide Preparation:

    • Prepare a stock solution of the novel compound by dissolving a precise weight in a minimal amount of solvent.

    • Create a serial dilution from the stock solution to achieve a range of application rates (e.g., 0, 1, 5, 10, 25, 50, 100 g a.i./ha).

    • Prepare the commercial standard according to label recommendations.

    • For each dilution, add the required surfactant just prior to application.[25]

  • Herbicide Application:

    • Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Arrange the pots in the spray chamber, ensuring one set remains untreated as a control.

    • Apply the different rates of the novel compound and the standard herbicide to their respective sets of plants. Allow plants to dry before returning them to the greenhouse.

  • Evaluation:

    • Assess plants at 7, 14, and 21 days after treatment (DAT).

    • Evaluation is based on a visual rating of phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).[25]

    • At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Express the dry weight as a percentage of the untreated control.

  • Data Analysis:

    • Use the data to calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for the novel compound against each species. This provides a quantitative measure of its herbicidal potency.

Application Protocol: Residue Analysis in Soil via QuEChERS and LC-MS/MS

Ensuring food and environmental safety requires robust methods for detecting herbicide residues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide analysis in complex matrices like soil.[26][27][28]

Objective: To extract and quantify triazolopyrimidine herbicide residues from soil samples.

Materials:

  • Soil sample (10 g).

  • 50 mL centrifuge tubes.

  • Acetonitrile (LC-MS grade).

  • QuEChERS extraction salts (e.g., citrate buffer pouch containing MgSO₄, NaCl, sodium citrate).[28]

  • Dispersive SPE (d-SPE) cleanup tubes (containing MgSO₄, PSA, and C18 sorbents).[26]

  • Centrifuge.

  • Vortex mixer.

  • Syringe filters (0.2 μm).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

Caption: Workflow for QuEChERS-based extraction of triazolopyrimidines from soil.

Step-by-Step Protocol:

  • Sample Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[26]

    • Add 10 mL of acetonitrile.[26]

    • Vortex or shake vigorously for 5 minutes to extract the pesticides.[26]

    • Add the contents of the citrate-buffered QuEChERS salt packet.[28]

    • Immediately shake for at least 2 minutes to prevent the agglomeration of salts.

    • Centrifuge the sample for 5 minutes at ≥3000 relative centrifugal force (rcf).[26]

  • Sample Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing magnesium sulfate (to remove water), PSA (primary secondary amine, to remove organic acids), and C18 (to remove non-polar interferences).[26]

    • Vortex the tube for 1 minute.

    • Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[26]

  • Final Preparation and Analysis:

    • Take the purified supernatant and filter it through a 0.2 μm syringe filter directly into an autosampler vial.

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which provides the high sensitivity and selectivity needed for trace-level quantification.[29]

Chapter 2: Fungicidal Applications - An Emerging Area

While the herbicidal properties of triazolopyridines are well-established, their potential as fungicides is also an area of active research. The broader class of triazole fungicides is a major component of global disease management, primarily acting as demethylation inhibitors (DMIs).[30] They work by inhibiting the C14-demethylase enzyme, which is critical for the production of ergosterol, a vital component of fungal cell membranes.[30][31] This disruption leads to abnormal fungal growth and death. While some triazolopyridine derivatives have shown antifungal activity, this application is less commercially developed than their herbicidal use.[2][32]

Application Protocol: In Vitro Antifungal Assay (Disc Diffusion Method)

This protocol provides a rapid and straightforward method to screen novel triazolopyridine compounds for activity against common plant pathogenic fungi.[33][34]

Objective: To qualitatively and quantitatively assess the antifungal activity of test compounds by measuring the inhibition of fungal mycelial growth.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium solani, Alternaria solani) on Potato Dextrose Agar (PDA) plates.[35][36]

  • Sterile PDA plates (90 mm).

  • Test triazolopyridine compounds.

  • Positive control (commercial fungicide, e.g., a known triazole like Tebuconazole).

  • Negative control (solvent, e.g., DMSO).

  • Sterile antibiotic assay discs (6 mm diameter).[34]

  • Sterile cork borer (5 mm).

  • Incubator set to 25-28°C.[36]

  • Micropipettes.

Methodology:

  • Fungal Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the plug, mycelium-side down, in the center of a fresh PDA plate.[36]

  • Compound Application:

    • Prepare stock solutions of the test compounds and the positive control in DMSO at a known concentration (e.g., 20 mg/mL).[34]

    • Once the fungal colony has grown to a diameter of 20-30 mm, place four sterile paper discs equidistantly on the agar surface around the colony.[34]

    • Pipette a precise volume (e.g., 15 µL) of each test compound solution, the positive control, and the negative control (DMSO alone) onto separate discs.[34]

  • Incubation and Evaluation:

    • Seal the plates with parafilm and incubate at 25°C for 3-7 days, or until the mycelium in the negative control plate has grown close to the edge of the plate.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) for each compound.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Chapter 3: Synthesis Protocols

The synthesis of the triazolopyridine core is a critical step in developing new active ingredients. Numerous methods exist, often involving the cyclization of a pyridine derivative.[2][37][38][39]

Protocol: One-Pot Synthesis of[3][5][27]Triazolo[4,3-a]pyridines

This protocol describes an efficient, one-pot synthesis from readily available starting materials at room temperature, adapted from established literature methods.[39][40]

Reaction Scheme: 2-hydrazinopyridine reacts with a substituted aldehyde, which undergoes an in-situ oxidative cyclization to form the final[3][5][26]triazolo[4,3-a]pyridine product.

Caption: General workflow for the one-pot synthesis of triazolopyridines.

Materials:

  • 2-hydrazinopyridine.

  • Substituted aromatic aldehyde (e.g., benzaldehyde).

  • Oxidizing agent (e.g., Iodine (I₂)).

  • Base (e.g., K₂CO₃).

  • Solvent (e.g., Acetonitrile (CH₃CN)).[2]

  • Magnetic stirrer and reaction flask.

  • Standard laboratory glassware for work-up and purification (e.g., column chromatography).

Methodology:

  • Reaction Setup:

    • To a solution of 2-hydrazinylpyridine (1 mmol) and a substituted aldehyde (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1 mmol).[2]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[2]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the base.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure[3][5][26]triazolo[4,3-a]pyridine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

References

Application Notes and Protocols for the Biological Screening of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazolopyridines

Triazolopyridines are heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] Their rigid, planar structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling potent and specific interactions with biological targets. Many approved drugs and clinical candidates, such as Trazodone and Filgotinib, feature this core structure, highlighting its therapeutic relevance.[2][3]

The primary goal of a screening campaign is to systematically identify which compounds in a chemical library possess the desired biological activity. For triazolopyridines, which frequently act as ATP-competitive inhibitors, protein kinases are a high-value target class.[4] Kinases are crucial regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This guide outlines a multi-stage screening protocol to efficiently identify and validate novel triazolopyridine-based kinase inhibitors.

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful screening campaign follows a logical progression, often called a "screening cascade," designed to systematically narrow down a large library of compounds to a small number of high-quality "hits" or "leads." This multi-step process ensures that resources are focused on the most promising molecules while eliminating false positives and compounds with undesirable properties early on.

Our proposed cascade involves a high-throughput primary screen to identify all active compounds, followed by secondary and cellular assays to confirm their mechanism of action and biological relevance.

Screening_Cascade cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Cellular Characterization cluster_3 Selectivity & Lead Optimization Compound_Library Triazolopyridine Compound Library Primary_Screen Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Compound_Library->Primary_Screen Active_Hits Initial 'Hits' (Activity > Threshold) Primary_Screen->Active_Hits Identify Actives Dose_Response IC50 Determination (10-point Dose-Response) Active_Hits->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Eliminate Artifacts Confirmed_Hits Confirmed Biochemical Hits Orthogonal_Assay->Confirmed_Hits Cytotoxicity Cell Viability Assay (e.g., MTT / MTS Assay) Confirmed_Hits->Cytotoxicity Assess Cellular Effect Target_Engagement Pathway Modulation Assay (e.g., Western Blot for p-Substrate) Cytotoxicity->Target_Engagement Cellular_Leads Validated Cellular Leads Target_Engagement->Cellular_Leads Selectivity_Profiling Kinome-Wide Selectivity Panel Cellular_Leads->Selectivity_Profiling Assess Specificity Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Figure 1: A comprehensive screening cascade for triazolopyridine compounds.

Primary Screening: High-Throughput Identification of Kinase Inhibitors

The primary screen is the first step, where a large library of triazolopyridine compounds is tested at a single concentration against the kinase of interest to identify initial "hits." The choice of assay is critical; it must be robust, reproducible, and amenable to automation in 96-, 384-, or 1536-well formats.[4]

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are ideal for primary screening.[5] They measure kinase activity by quantifying the amount of ADP produced, which is a universal product of all kinase reactions.[6] The amount of ADP is converted into a light signal via a coupled enzymatic reaction with luciferase. A lower light signal indicates less ADP production and, therefore, potent inhibition of the kinase.

Protocol: Primary High-Throughput Screen (HTS) using ADP-Glo™

This protocol is adapted for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.

Objective: To identify triazolopyridine compounds that inhibit the target kinase by more than 50% at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Triazolopyridine compound library (dissolved in DMSO)

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Negative/Vehicle Control)

  • White, opaque 384-well assay plates

Experimental Parameters:

ParameterRecommended ValueRationale
Plate Format 384-well, white, opaqueMaximizes throughput and luminescent signal detection.
Final Assay Volume 15 µLConserves reagents while maintaining assay robustness.
Compound Conc. 10 µMA standard concentration for primary screens to identify potent hits.
DMSO Conc. < 1%High concentrations of DMSO can inhibit enzyme activity.[5]
ATP Conc. At or near KmEnsures sensitivity to ATP-competitive inhibitors.
Kinase/Substrate Conc. Optimized for ~50-80% ATP consumptionProvides a sufficient assay window for detecting inhibition.

Step-by-Step Protocol:

  • Compound Plating: Dispense 150 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well plate.

  • Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

  • Initiate Kinase Reaction: Add 7.5 µL of the 2X Kinase/Substrate solution to each well. Immediately afterwards, add 7.5 µL of a 2X ATP solution to start the reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the optimized reaction time (typically 60 minutes). Causality Note: This incubation allows the kinase to phosphorylate its substrate, consuming ATP and generating ADP. The extent of this reaction is what will be measured.

  • First Detection Step (Stop & Deplete ATP): Add 15 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (Signal Generation): Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the positive (0% activity) and negative (100% activity) controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are classified as primary "hits."

Hit Confirmation and Cellular Characterization

Primary hits must be subjected to further testing to confirm their activity, determine their potency (IC50), and assess their effects in a more physiologically relevant cellular environment.[7]

IC50 Determination and Orthogonal Validation

Hits from the primary screen are tested in a 10-point dose-response format to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency. It is also crucial to re-test the compounds in an orthogonal assay —a test that uses a different detection technology (e.g., TR-FRET or fluorescence polarization).[8] This step is vital to eliminate false positives that may arise from compound interference with the primary assay's detection system (e.g., luciferase inhibitors).

Cellular Viability/Cytotoxicity Assays

Before assessing target engagement in cells, it is essential to determine the cytotoxic profile of the compounds.[9] A compound that simply kills all cells is generally not a useful therapeutic agent. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11][12]

Protocol: MTT Cell Viability Assay [11][13]

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Causality Note: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

The ultimate test for a targeted inhibitor is to demonstrate that it can engage its target in a cellular context and modulate the downstream signaling pathway. Western blotting is a powerful and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[14][15][16]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (Target Kinase) GrowthFactor->Receptor Activates DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Phosphorylates Compound Triazolopyridine Inhibitor Compound->Receptor Inhibits Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Leads to

Figure 2: Inhibition of a kinase signaling pathway by a triazolopyridine compound.

Protocol: Western Blot for Phospho-Substrate Levels [15][17]

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat cells with various concentrations of the hit compound for 1-2 hours, then stimulate with an appropriate growth factor (e.g., EGF) for 10-15 minutes to activate the target pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving the signaling "snapshot" at the time of harvesting.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-ERK). In parallel, probe a separate blot with an antibody for the total substrate protein (e.g., anti-total-ERK) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phospho-substrate signal without affecting the total protein level.

Selectivity Profiling

A common challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[18] A compound that inhibits many kinases can lead to off-target toxicity.[18] Therefore, promising lead compounds should be tested against a large panel of kinases (e.g., >300) to determine their selectivity profile.[19][20] This service is often provided by specialized contract research organizations (CROs). The data from this profiling is crucial for guiding further lead optimization efforts to improve selectivity and reduce potential side effects.[21]

Conclusion

The screening cascade detailed in this application note provides a robust and logical framework for the identification and characterization of novel triazolopyridine-based kinase inhibitors. By progressing from high-throughput biochemical screening to detailed cellular and selectivity assays, researchers can efficiently identify potent, cell-active, and selective lead compounds for further drug development. The emphasis on orthogonal assays and cellular target validation ensures the selection of high-quality hits, increasing the probability of success in preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Antiproliferative Activity Assay of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Triazolo[1,5-a]pyridine Derivatives

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its isosteric relationship with purines and its versatile biological activities.[1] Numerous derivatives have demonstrated potent anticancer properties by targeting a range of critical cellular pathways.[2][3] Reported mechanisms of action include the inhibition of tubulin polymerization,[4] modulation of epigenetic readers like BRD4,[5][6] and interference with key signaling cascades such as the ERK pathway.[3]

Given the breadth of potential targets, a robust, reliable, and high-throughput method is required to screen novel triazolo[1,5-a]pyridine derivatives and identify promising lead compounds. This document provides a detailed guide to employing the Sulforhodamine B (SRB) assay for this purpose. The SRB assay is presented as the method of choice over other common viability assays, such as the MTT assay, due to its superior accuracy, stability, and reduced susceptibility to compound interference, which are critical considerations in a drug discovery setting.[7][8][9]

Choosing the Right Tool: Why the Sulforhodamine B (SRB) Assay?

The primary goal of a screening assay is to provide an accurate and reproducible measure of a compound's biological activity. While both MTT and SRB assays are used to determine cytotoxicity, their fundamental principles differ significantly, impacting their suitability for screening novel chemical entities.

  • The MTT Assay: This assay measures the metabolic activity of viable cells, relying on mitochondrial dehydrogenases to reduce a tetrazolium salt (MTT) to a colored formazan product.[10] This is an indirect measurement of cell number. Its major limitation is that a compound can interfere with the assay chemistry itself—either by directly reducing the MTT reagent or by altering the cell's metabolic state without killing it—leading to false positive or negative results.[11][12][13] This is a significant risk when screening novel, uncharacterized heterocyclic compounds.

  • The SRB Assay: In contrast, the SRB assay is a cell biomass assay. It relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[7][14] The amount of bound dye is directly proportional to the total protein mass, which is a reliable proxy for cell number.[15]

Key Advantages of the SRB Assay for this Application:

  • Reduced Compound Interference: Because the assay measures total protein of fixed cells, it is not dependent on cellular metabolism and is less prone to interference from colored compounds or compounds with redox potential.[16]

  • Stability and Reproducibility: The endpoint, a solubilized protein-dye complex, is indefinitely stable, allowing plates to be read at a later time without signal degradation.[7][17] This improves workflow flexibility in a high-throughput environment.

  • Linearity and Sensitivity: The SRB assay demonstrates excellent linearity with cell number over a wide range of cell densities and has a favorable signal-to-noise ratio.[7][8]

For these reasons, the SRB assay provides a more direct and robust measurement of cell number, making it the superior choice for assessing the antiproliferative activity of novel triazolo[1,5-a]pyridine derivatives.

Experimental Design: Building a Self-Validating System

A robust experimental design with appropriate controls is the foundation of trustworthy data. Each 96-well plate should be a self-contained, validatable experiment.

Cell Line Selection: Matching the Model to the Hypothesis

The choice of cancer cell lines is critical and should be hypothesis-driven. A well-selected panel can provide insights into a compound's potential spectrum of activity and mechanism of action.[15][18] Consider including cell lines with known genetic backgrounds relevant to potential triazolopyridine targets.

Recommended Starter Panel:

Cell LineCancer TypeKey Rationale & Characteristics
HCT-116 Colorectal CarcinomaCommonly used, well-characterized. Often wild-type for key oncogenes, making it a good baseline model.[9][19][20]
MCF-7 Breast AdenocarcinomaRepresents hormone-responsive breast cancer (ER-positive). A standard line in many screening panels.[19][20]
A549 Non-Small Cell Lung CancerFeatures a KRAS mutation, which leads to constitutive activation of the MAPK/ERK pathway.[19][20] Ideal for testing compounds hypothesized to target this pathway.
HEK293 Normal Human Embryonic KidneyInclusion of a non-cancerous cell line is crucial to assess preliminary selectivity and general cytotoxicity.[20]
Plate Layout and Essential Controls

A standardized plate layout ensures consistency and allows for the calculation of validation parameters.

  • Blank Wells (Medium Only): These wells contain only cell culture medium and are used to determine the background absorbance.

  • Vehicle Control (VC): These wells contain cells treated with the highest concentration of the vehicle (typically DMSO) used to dissolve the test compounds. This group represents 100% cell viability.

  • Positive Control (PC): This includes cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration) to ensure the assay can detect cell death (near 0% viability).[16]

  • Test Compound Wells: Cells are treated with a serial dilution of the triazolo[1,5-a]pyridine derivative. A 7-point, 1:3 or 1:5 dilution series is a common starting point.

Detailed Protocol: SRB Antiproliferative Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials and Reagents
  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Triazolo[1,5-a]pyridine derivatives (dissolved in DMSO to create 10-20 mM stock solutions)

  • Doxorubicin (Positive Control)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 565 nm)

Experimental Workflow Diagram

SRB_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day5 Day 5: Fixation, Staining & Reading Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate 24h (37°C, 5% CO2) for cell attachment Seed->Incubate1 Treat Add Compounds & Controls to appropriate wells Incubate1->Treat Prepare_cpd Prepare Serial Dilutions of Triazolopyridines Prepare_cpd->Treat Incubate2 Incubate 72h (37°C, 5% CO2) Treat->Incubate2 Fix Fix cells with cold 10% TCA (1 hour at 4°C) Incubate2->Fix Wash1 Wash 4x with water & Air Dry Fix->Wash1 Stain Stain with 0.4% SRB (30 min at RT) Wash1->Stain Wash2 Wash 4x with 1% Acetic Acid & Air Dry Stain->Wash2 Solubilize Solubilize bound dye with 10 mM Tris Base Wash2->Solubilize Read Read Absorbance (OD) at 565 nm Solubilize->Read

Caption: High-level workflow for the SRB antiproliferative assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest cells from culture flasks during their exponential growth phase. Ensure cell viability is >95%.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank wells).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Prepare serial dilutions of the triazolo[1,5-a]pyridine stock solutions in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate concentrations of test compounds, vehicle control, or positive control.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

Day 5: Fixation and Staining

  • Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate the plate for 1 hour at 4°C. The TCA fixes the cells and precipitates proteins.

  • Washing: Carefully discard the supernatant. Wash the plate four times with tap water. Remove excess water by inverting the plate and tapping it firmly on a paper towel. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Destaining: Quickly discard the SRB solution. Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely. At this stage, the plate can be stored for several weeks if needed.[8]

Day 5: Solubilization and Reading

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.

  • Measure the optical density (OD) at 565 nm using a microplate reader.

Data Analysis and Interpretation

Assay Validation: Ensuring Data Trustworthiness

Before calculating IC₅₀ values, the quality of the assay must be confirmed using the control wells.

  • Coefficient of Variation (%CV): This measures the variability within replicate wells. It is calculated as (Standard Deviation / Mean) * 100. For the vehicle control wells, a %CV of <20% is generally acceptable.[2][21]

  • Z'-Factor: This parameter reflects the separation between the positive and negative controls and is a measure of assay quality for high-throughput screening. It is calculated as: Z' = 1 - (3 * (SD_vc + SD_pc)) / |Mean_vc - Mean_pc| An assay is considered excellent if Z' is between 0.5 and 1.0, and acceptable for screening if Z' > 0.4.[21][22][23]

Calculating Percentage Growth and IC₅₀
  • Background Subtraction: Subtract the mean OD of the blank wells from all other OD readings.

  • Calculate Percentage Growth: Use the following formula for each test well: % Growth = (Mean OD_test - Mean OD_vc) / (Mean OD_vc) * 100

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell growth. This value is determined by plotting the Percentage Growth against the log of the compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[8]

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyridine Derivatives

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI)¹
TPD-001 1.2 ± 0.23.5 ± 0.40.8 ± 0.1> 50> 62.5
TPD-002 15.6 ± 2.122.1 ± 3.59.8 ± 1.2> 50> 5.1
Doxorubicin 0.08 ± 0.010.05 ± 0.010.12 ± 0.020.09 ± 0.010.75
Data are presented as Mean ± SD from three independent experiments.
¹Selectivity Index (SI) calculated as IC₅₀ in HEK293 / IC₅₀ in A549.

Potential Mechanism of Action: The ERK Signaling Pathway

Many triazolo[1,5-a]pyridine and related heterocyclic derivatives exert their anticancer effects by modulating key signaling pathways.[3] The Ras-Raf-MEK-ERK pathway is a critical cascade that regulates cell proliferation and survival and is frequently hyperactivated in cancer, making it a prime therapeutic target.[24][25][26] A compound that inhibits this pathway would be expected to show potent antiproliferative activity, particularly in cell lines like A549 with activating mutations upstream (e.g., KRAS).[27]

ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., Myc, Elk-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: A simplified diagram of the ERK signaling cascade.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates (%CV > 20%) 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or washing. 3. "Edge effect" in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette; wash gently to avoid dislodging cells. 3. Avoid using the outermost wells, or fill them with sterile PBS to maintain humidity.
Poor dose-response curve (no sigmoidal shape) 1. Compound concentrations are too high or too low. 2. Compound precipitated out of solution. 3. Compound is not active or has low potency.1. Perform a range-finding experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Check compound solubility in the final culture medium.[1][17] Reduce the highest concentration tested if necessary. 3. Confirm compound integrity and re-test. Consider a longer incubation time (e.g., 96h).
Vehicle control OD is very low 1. Suboptimal cell seeding density (too few cells). 2. Poor cell health or contamination.1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase at the end of the assay. 2. Use healthy, low-passage cells. Visually inspect plates for signs of contamination.
Compound appears to increase cell growth 1. Compound has intrinsic color that absorbs at 565 nm. 2. Compound causes cells to clump, affecting staining.1. Run a "cell-free" control: add the compound dilutions to wells with medium only, then perform the SRB staining. Subtract any background OD from the test wells.[11] 2. Visually inspect wells under a microscope before fixation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of triazolo[1,5-a]pyridines. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges, side reactions, and byproduct formations encountered during synthesis, providing expert insights and actionable troubleshooting protocols.

Introduction: The Synthetic Challenge

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry and materials science.[4][5] While numerous synthetic routes exist, many researchers face challenges with reaction efficiency, product purity, and the formation of persistent byproducts.[2][6] The most common and often frustrating issue is the inadvertent synthesis of the isomeric[1][2][3]triazolo[4,3-a]pyridine, which can be difficult to separate from the desired product. This guide provides a focused Q&A section to tackle this and other synthetic hurdles.

Core Synthetic Pathways & Potential Pitfalls

The two primary modern approaches to the[1][2][3]triazolo[1,5-a]pyridine scaffold involve either the oxidative cyclization of N-aryl amidines or the cyclocondensation of 2-aminopyridine derivatives. Both pathways are robust but have unique byproduct profiles.

Synthesis_Pathways cluster_0 Oxidative Cyclization Route cluster_1 Cyclocondensation & Rearrangement Route Amidine N-(pyridin-2-yl)benzimidamide Product_1_5_a [1,2,4]Triazolo[1,5-a]pyridine (Desired Product) Amidine->Product_1_5_a Oxidative N-N Bond Formation Oxidant Oxidant (PIFA, I2/KI, Cu(I)) Oxidant->Amidine Hydrazinopyridine 2-Hydrazinopyridine Derivative Product_4_3_a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product / Byproduct) Hydrazinopyridine->Product_4_3_a Cyclization Carbonyl Carbonyl Compound (e.g., Acid Chloride) Carbonyl->Hydrazinopyridine Rearranged_Product [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Product_4_3_a->Rearranged_Product Dimroth Rearrangement

Figure 1: Primary synthetic routes to triazolo[1,5-a]pyridines.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical Q&A format.

Issue 1: Presence of an Unexpected Isomer

Q1: My NMR and LC-MS data show two isomeric products. The major peak is not my target[1][2][3]triazolo[1,5-a]pyridine. What is happening?

A: You are most likely observing the formation of the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer alongside your desired thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine product.[1][7] This is the most common byproduct issue. The initial cyclization often forms the [4,3-a] system, which must then rearrange to the more stable [1,5-a] isomer via the Dimroth Rearrangement .[3][8][9] If your reaction conditions (e.g., low temperature, short reaction time, neutral pH) do not sufficiently promote this rearrangement, you will isolate the [4,3-a] intermediate.

Q2: What is the Dimroth Rearrangement and how can I use it to my advantage?

A: The Dimroth Rearrangement is a well-documented isomerization process in heterocyclic chemistry.[3][8] In this context, it involves the cleavage of the N1-C5 bond of the triazole ring in the [4,3-a] isomer, followed by rotation and ring-closure to form the more stable [1,5-a] system. This process is often facilitated by acid, base, or heat.[1][9]

To exploit this, you can modify your workup or re-subject your isolated mixture to conditions that favor the rearrangement.

Dimroth_Mechanism Isomer_43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Protonation Protonation (H+) (Acid-Catalyzed) Isomer_43a->Protonation Step 1 RingOpening Ring Opening (Cleavage of N1-C5 bond) Protonation->RingOpening Step 2 Intermediate {Open-Chain Intermediate | (Diazo-like structure)} RingOpening->Intermediate Step 3 Rotation C-C Bond Rotation Intermediate->Rotation Step 4 RingClosure Ring Closure (Formation of new N-C bond) Rotation->RingClosure Step 5 Deprotonation Deprotonation (-H+) RingClosure->Deprotonation Step 6 Isomer_15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Deprotonation->Isomer_15a Step 7

Figure 2: Plausible mechanism for the Dimroth Rearrangement.[3][9]

Troubleshooting Protocol: Forcing the Dimroth Rearrangement

If you have isolated a mixture of isomers, or if you suspect the reaction has stalled at the [4,3-a] stage, the following protocol can be employed.

Objective: To convert the[1][2][3]triazolo[4,3-a]pyridine byproduct into the desired[1][2][3]triazolo[1,5-a]pyridine.

Methodology:

  • Dissolution: Dissolve the crude product mixture (containing both isomers) in a suitable high-boiling solvent such as pyridine or DMF.

  • Acid/Base Catalyst (Optional but Recommended):

    • Acidic Conditions: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).

    • Basic Conditions: Add a base such as sodium ethoxide. The choice between acid and base can depend on the stability of your substituents.

  • Thermal Treatment: Heat the reaction mixture to reflux (typically 120-150 °C). The optimal temperature and time will vary depending on the substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. You should observe the spot/peak corresponding to the [4,3-a] isomer decrease while the [1,5-a] isomer's spot/peak intensifies. Reactions can take anywhere from 4 to 24 hours.[3]

  • Workup: Once the conversion is complete, cool the reaction mixture, remove the solvent under reduced pressure, and purify via standard column chromatography.

ParameterConditionRationale / Expected Outcome
Temperature High (e.g., >120 °C)Provides the activation energy needed for the ring-opening/closing mechanism.
pH Acidic or BasicCatalyzes the rearrangement, often leading to faster and cleaner conversion.[1][8]
Solvent High-boiling polar aprotic (e.g., DMF, Pyridine)Ensures solubility of intermediates and allows for the necessary high temperatures.
Reaction Time 4 - 24 hoursThe rearrangement can be slow; sufficient time is crucial for driving the equilibrium to the thermodynamic product.

Table 1: Key Parameters for Promoting the Dimroth Rearrangement.

Issue 2: Low or No Yield in Oxidative Cyclization

Q3: I am using an oxidant like PIFA or I₂/KI for an intramolecular N-N bond formation, but I am getting very low yields and a complex mixture of byproducts. What could be the cause?

A: Low yields in these reactions often point to three main issues:

  • Oxidant Reactivity: The oxidant may be reacting with other functional groups on your molecule before the desired N-N bond formation can occur. Highly electron-rich aromatic rings or sensitive groups can be susceptible to side reactions.

  • Moisture: Many oxidative coupling reactions, especially those using copper catalysts, are sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[2]

  • Starting Material Purity: The starting N-(pyridin-2-yl)benzimidamide must be pure. Impurities can interfere with the catalyst or consume the oxidant, leading to a messy reaction profile.

Troubleshooting Protocol: Optimizing Oxidative Cyclization

Objective: To improve the yield and selectivity of the PIFA- or I₂/KI-mediated synthesis of[1][2][3]triazolo[1,5-a]pyridines.[6]

Methodology:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent unwanted side oxidations, especially if using a metal catalyst.

  • Slow Addition: Add the oxidant (e.g., a solution of PIFA in DCM) dropwise to the solution of your amidine starting material at a low temperature (e.g., 0 °C). This can help control the reaction rate and minimize side reactions.

  • Solvent Choice: The choice of solvent can be critical. While DCM is common, consider less reactive solvents or those that may better solvate your specific substrate.

  • Catalyst Screening: If using a copper-catalyzed method, screen different copper sources (e.g., CuBr, CuI, Cu(OAc)₂) and ligands to find the optimal combination for your substrate.[6]

  • Monitor Byproducts: Use LC-MS to identify the mass of major byproducts. This can give you clues about the side reactions occurring (e.g., halogenation of an aromatic ring, dimerization of starting material).

Final Recommendations

When developing a synthesis for a substituted[1][2][3]triazolo[1,5-a]pyridine, it is crucial to anticipate the potential for isomeric byproduct formation.

  • Initial Analysis: Always assume a new reaction may produce a mixture of [1,5-a] and [4,3-a] isomers. Use high-resolution analytical techniques to confirm the identity of your products.

  • One-Pot Strategy: Consider reaction conditions that directly yield the thermodynamic [1,5-a] product. Microwave-assisted synthesis, for example, often provides the high temperatures necessary to overcome the activation barrier for the Dimroth rearrangement in situ, resulting in a cleaner product profile.[2][10]

  • Purification: If separation of isomers is unavoidable, be aware that their polarities can be very similar. Specialized chromatography techniques (e.g., using different solvent systems or stationary phases) may be required.

By understanding the underlying mechanisms of byproduct formation, you can rationally design your experiments to favor the desired outcome, saving valuable time and resources.

References

Improving yield in triazolopyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolopyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Triazolopyridines are core components in numerous pharmacologically active agents, including antidepressants like Trazodone and novel kinase inhibitors.[1][2] However, their synthesis can present unique challenges, often leading to suboptimal yields or complex purification hurdles.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Our goal is to empower you to not only follow a procedure but to intelligently troubleshoot and optimize it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of successful triazolopyridine synthesis.

Q1: What are the primary synthetic strategies for accessing the triazolopyridine core?

There are several established routes, and the choice often depends on the desired isomer and available starting materials. The most common strategies involve constructing the triazole ring onto a pre-existing pyridine scaffold.

  • Oxidative Cyclization of Hydrazone/Amidine Intermediates: This is a widely used method for forming[1][3][4]triazolo[4,3-a] and [1,5-a]pyridines. It typically involves the reaction of a 2-hydrazinopyridine or a 2-aminopyridine derivative with an aldehyde, nitrile, or related precursor to form an intermediate that is then cyclized using an oxidant.[3][5] Common oxidants include iodine, (diacetoxyiodo)benzene (PIDA), and even atmospheric oxygen in the presence of a copper catalyst.[5]

  • Tandem Coupling and Cyclization: This approach often involves a palladium-catalyzed coupling of a 2-chloropyridine with a hydrazide, followed by an acid-catalyzed dehydration to form the triazole ring.[6] This method is robust and suitable for continuous flow processes.

  • Microwave-Assisted Synthesis: Modern methods leverage microwave irradiation to accelerate reactions, often under catalyst-free and additive-free conditions.[7][8] A notable example is the reaction between enaminonitriles and benzohydrazides, which can produce high yields in a matter of hours instead of days.[7]

  • Modified Mitsunobu Reaction: This method provides a mild pathway for the synthesis of[1][3][4]triazolo[4,3-a]pyridines from acylated 2-hydrazinopyridines, offering an alternative to harsher cyclization conditions.[9][10]

Q2: What are the most critical factors that influence reaction yield?

Yield optimization is a multifactorial problem. Based on extensive literature and in-house experience, the following parameters have the most significant impact:

  • Solvent Choice: The polarity and boiling point of the solvent are critical. For many cyclization reactions, high-boiling aprotic solvents like toluene, xylene, or chlorobenzene provide excellent results.[7] In contrast, protic solvents like ethanol or polar aprotic solvents like DMSO can sometimes hinder the reaction or promote side products.[7]

  • Temperature and Reaction Time: Many triazolopyridine syntheses require elevated temperatures to overcome the activation energy for the cyclization step. Microwave-assisted protocols have demonstrated that temperatures around 140°C can dramatically increase yield and reduce reaction times from over 24 hours to just a few hours.[7]

  • Stoichiometry and Reagent Purity: The precise ratio of reactants is crucial. For instance, using a 2-fold excess of benzohydrazide in reactions with enaminonitriles has been shown to be optimal, with lower ratios leading to a significant drop in yield.[7] The purity of starting materials, especially reactive intermediates like hydrazines, is paramount as impurities can interfere with the reaction.

  • Electronic Effects of Substituents: The electronic nature of substituents on the starting materials can profoundly affect reactivity. Electron-donating groups (EDGs) on the pyridine or benzohydrazide ring generally facilitate the reaction and lead to higher yields.[7] Conversely, strong electron-withdrawing groups (EWGs), such as a nitro group (NO2), can deactivate the system and result in very poor yields.[7][11]

Q3: How do I select the appropriate starting materials for my target molecule?

The selection process should be guided by your target's specific isomer and substitution pattern.

  • Identify the Isomer: There are five main triazolopyridine isomers.[1] The two most common are the[1][3][4]triazolo[4,3-a]pyridine and the[1][3][4]triazolo[1,5-a]pyridine. Their syntheses start from different precursors:

    • [1][3][4]triazolo[4,3-a]pyridines are typically synthesized from 2-hydrazinopyridines.[6]

    • [1][3][4]triazolo[1,5-a]pyridines are commonly accessed from 2-aminopyridines.[5]

  • Retrosynthetic Analysis: Disconnect the triazole ring from the pyridine core to identify the key synthons. For example, to synthesize a 3-substituted[1][3][4]triazolo[4,3-a]pyridine, the disconnection reveals a 2-hydrazinopyridine and a carboxylic acid derivative (or aldehyde/nitrile) as the required fragments.

  • Consider Substituent Tolerance: Review the literature for methods that are tolerant of the functional groups present in your target molecule.[5][7] For example, if your molecule contains a sensitive functional group, a mild, metal-free method like an iodine-mediated cyclization or a modified Mitsunobu reaction might be preferable to a high-temperature, palladium-catalyzed process.[5][9]

Part 2: Troubleshooting Guides for Low Yield

Low yield is the most common frustration in synthesis. This section breaks down the problem into specific scenarios with actionable solutions.

Scenario 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted starting materials.

Causality Analysis & Corrective Actions:

  • Insufficient Activation Energy: The reaction may be kinetically slow under the current conditions.

    • Solution: Increase the reaction temperature. If using conventional heating in a solvent like toluene (b.p. 111°C), consider switching to a higher boiling solvent like xylene (b.p. ~140°C). For a more significant impact, transition to a microwave-assisted protocol, which can achieve temperatures of 140-160°C and often dramatically improves yields and shortens reaction times.[7]

  • Reagent Degradation or Inactivity: Key reagents may be compromised.

    • Causality: Hydrazine derivatives can be susceptible to air oxidation. Anhydrous solvents are critical, as water can hydrolyze intermediates or quench catalysts.

    • Solution: Use freshly opened or purified reagents. Ensure all solvents are rigorously dried before use, for example, by distilling over sodium or using molecular sieves.[7] If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

  • Catalyst Failure (for catalyzed reactions):

    • Causality: Palladium catalysts can be poisoned by impurities (e.g., sulfur compounds). Copper catalysts may require a specific oxidation state that is not being maintained.

    • Solution: Use high-purity catalyst from a reputable supplier. If applicable, perform a pre-activation step. For air-sensitive catalysts, ensure proper handling using Schlenk techniques. In some cases, switching to a metal-free oxidative cyclization using reagents like I2/KI or PIFA can bypass catalyst-related issues entirely.[5]

Scenario 2: Significant Side Product Formation

Symptom: The crude reaction mixture shows multiple products, complicating purification and reducing the yield of the desired compound.

Causality Analysis & Corrective Actions:

  • Over-oxidation or Competing Pathways: The reaction conditions may be too harsh, or an intermediate may be prone to dimerization or rearrangement.

    • Causality: Strong oxidants can lead to undesired side reactions. In some flow chemistry applications, dimerization of reactive intermediates has been identified as a key source of byproducts.[12]

    • Solution: Reduce the amount of oxidant or switch to a milder one (e.g., from Pb(OAc)₄ to I₂/KI).[5] Lowering the reaction temperature or reactant concentration can sometimes disfavor bimolecular side reactions like dimerization.[12]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to undesired pathways.

    • Solution: Carefully optimize the stoichiometry of your reactants. Perform small-scale test reactions varying the equivalents of the limiting reagent. As noted, for some protocols, a significant excess of one reactant is required for optimal results.[7]

  • Isomeric Impurities: The formation of an undesired triazolopyridine isomer can occur.

    • Causality: This is most common when the starting material allows for cyclization at multiple nitrogen atoms.

    • Solution: This is a fundamental challenge related to the chosen synthetic route. The most effective solution is often to redesign the synthesis using starting materials that offer better regiocontrol. For example, to exclusively obtain the[1][3][4]triazolo[1,5-a]pyridine isomer, starting with a 2-aminopyridine is more reliable than routes that might involve ambiguous intermediates.[5]

Scenario 3: Product Loss During Workup and Purification

Symptom: LC-MS analysis of the crude mixture indicates good product formation, but the final isolated yield is low.

Causality Analysis & Corrective Actions:

  • Suboptimal Recrystallization: This is a frequent cause of significant product loss.

    • Causality: Using too much solvent is the most common error, as a large fraction of the product will remain dissolved in the mother liquor.[13] The chosen solvent may also be too effective, meaning the product is highly soluble even at low temperatures.[13]

    • Solution: Minimize the amount of hot solvent used to just dissolve the crude product. After cooling, if yield is still low, concentrate the mother liquor by evaporation and attempt a second crystallization.[13] If solubility is the issue, consider a mixed-solvent system. Dissolve the product in a small amount of a "good" solvent and then add a "poor" anti-solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[13]

  • Product Instability: The target compound may be sensitive to pH or degrade on silica gel.

    • Solution: If the product is acid- or base-sensitive, ensure all workup steps are performed under neutral conditions. If degradation on silica is suspected, try neutralizing the silica gel with triethylamine before preparing the column. Alternatively, switch to a different stationary phase like alumina or consider purification by recrystallization or preparative HPLC.

  • Physical Losses: Product may be lost during transfers or premature crystallization.

    • Solution: Rinse all glassware with the cold recrystallization solvent to recover residual product.[13] If performing a hot filtration to remove impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.[13]

Part 3: Experimental Protocols & Data

Protocol: Microwave-Assisted Synthesis of a[1][3][4]Triazolo[1,5-a]pyridine

This protocol is adapted from a highly efficient, catalyst-free method and serves as an excellent starting point for optimization.[7]

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the enaminonitrile (1.0 equiv.), the desired benzohydrazide (2.0 equiv.), and dry toluene (1.5 mL per 0.2 mmol of enaminonitrile).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140°C for 3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triazolopyridine product.

Data: Impact of Reaction Conditions on Yield

The following table summarizes optimization data for the synthesis of 7-(4-methoxyphenyl)-2-(4-methoxyphenyl)-[1][3][4]triazolo[1,5-a]pyridine from the corresponding enaminonitrile and 4-methoxybenzohydrazide, demonstrating the critical role of solvent and temperature.[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene120 (Reflux)2483
2THF120 (Reflux)24No Reaction
3Pyridine120 (Reflux)1276
4Toluene140 (Microwave)389
5Xylene140 (Reflux)1069
6Toluene160 (Microwave)1.581

Part 4: Visualizations & Workflows

Diagram 1: General Mechanism of Oxidative Cyclization

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative N-N Bond Formation A 2-Hydrazinopyridine C 2-Pyridyl Hydrazone Intermediate A->C + R-CHO - H2O B Aldehyde (R-CHO) B->C D [1,2,4]Triazolo[4,3-a]pyridine C->D [Oxidant] e.g., I₂, Cu(II), Air

Caption: Oxidative cyclization pathway to[1][3][4]triazolo[4,3-a]pyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_analysis cluster_solutions Start Low Yield Observed CheckCrude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckCrude StartingMaterial Mostly Starting Material? CheckCrude->StartingMaterial SideProducts Complex Mixture/ Side Products? CheckCrude->SideProducts GoodConversion Good Conversion to Product? CheckCrude->GoodConversion Sol_Kinetics Increase Temperature (e.g., Microwave) StartingMaterial->Sol_Kinetics Cause: Kinetics Sol_Reagents Check Reagent Purity Use Anhydrous Solvents StartingMaterial->Sol_Reagents Cause: Reagents Sol_Catalyst Verify Catalyst Activity StartingMaterial->Sol_Catalyst Cause: Catalyst Sol_Conditions Use Milder Conditions (Temp, Oxidant) SideProducts->Sol_Conditions Cause: Harsh Conditions Sol_Stoich Optimize Stoichiometry SideProducts->Sol_Stoich Cause: Stoichiometry Sol_Workup Optimize Purification (Recrystallization, Chromatography) GoodConversion->Sol_Workup Cause: Isolation Loss Sol_Stability Check Product Stability (pH, Silica) GoodConversion->Sol_Stability Cause: Degradation

References

Technical Support Center: Stability and Storage of Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for triazolo[1,5-a]pyridine compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the stability and storage of this important heterocyclic scaffold. The unique electronic and structural properties of the triazolo[1,5-a]pyridine ring system, while valuable for biological activity, can also present specific handling and stability challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity of your compounds and the reliability of your experimental data.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter during your research. We focus on the causality behind these issues and provide actionable protocols to resolve them.

Question 1: My compound solution, which was initially clear, has changed color (e.g., turned yellow/brown) after being left on the benchtop or in the fridge. What is happening?

Potential Causes: This is a classic indicator of compound degradation. The color change is often due to the formation of conjugated systems or polymeric byproducts. Several factors can trigger this decomposition in solution:

  • Photodegradation: The triazolopyridine ring, like many aromatic heterocyclic systems, can be susceptible to degradation upon exposure to UV or even ambient laboratory light. Energy from light can promote oxidative processes or facilitate ring-opening reactions.

  • Oxidation: Atmospheric oxygen can react with sensitive functionalities on your specific derivative, especially if the molecule contains electron-rich substituents. This process can be accelerated by light and the presence of trace metal impurities in your solvent.

  • Solvent Reactivity/pH: The stability of your compound can be highly dependent on the solvent and its pH. Protic solvents (like methanol or water) can participate in hydrolytic degradation, while acidic or basic conditions can catalyze ring-opening or other rearrangements. For some[2][3][4]triazolo[1,5-a]pyridines, there is a known equilibrium with an open-chain diazo form, which is highly reactive.[5]

Recommended Solutions & Protocols:

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during experimental manipulations.

  • Use High-Purity, Degassed Solvents: Use HPLC-grade or anhydrous solvents to minimize impurities. For sensitive compounds, degas the solvent before use by sparging with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., in a vial sealed with a septum under nitrogen or argon).

  • pH Control: If working with aqueous media, buffer the solution to a pH where the compound is most stable, typically near neutral (pH 6-7.5), unless your specific compound's properties dictate otherwise.

  • Conduct a Preliminary Stability Screen: Before starting a lengthy experiment, perform a quick screen. Dissolve a small amount of your compound in the intended solvent, split it into two vials—one wrapped in foil (dark) and one clear (light)—and leave them on the benchtop for a few hours. Analyze both by LC-MS or TLC to check for the appearance of new peaks.

Question 2: My NMR/LC-MS analysis shows unexpected peaks, including a potential loss of 28 Da (N₂). Why is this occurring and is my compound viable?

Potential Causes: The loss of a 28 Da fragment is a strong indicator of the decomposition of the triazole ring, resulting in the extrusion of molecular nitrogen (N₂).

  • Ring-Chain Tautomerism: The[2][3][4]triazolo[1,5-a]pyridine system can exist in a temperature- and solvent-dependent equilibrium with its valence tautomer, an α-diazo-2-pyridylmethane derivative.[5] This open-chain diazo form can readily lose N₂ upon thermal, photochemical, or metal-catalyzed induction to form a highly reactive carbene intermediate, which then rearranges or reacts with other molecules to generate byproducts.

  • Mass Spectrometry Fragmentation: In some cases, the loss of N₂ can be an artifact of the ionization process in the mass spectrometer (in-source fragmentation), especially with high-energy ionization methods. However, if you also observe corresponding impurity peaks in your NMR or LC chromatogram, the degradation is real.

  • Thermal Decomposition: While many triazolopyridine cores exhibit high thermal stability as solids, with decomposition onsets often above 200°C, derivatives with certain substituents may be less stable.[3][4] In solution, thermal decomposition can occur at much lower temperatures.

Recommended Solutions & Protocols:

  • Low-Temperature Analysis: Acquire NMR spectra at a lower temperature (e.g., 0°C or -20°C) to see if the equilibrium shifts, potentially reducing the concentration of the open-chain form and degradation products.

  • Optimize MS Conditions: Use a softer ionization technique (e.g., ESI - Electrospray Ionization) with lower cone voltage or fragmentation energy to minimize in-source decay and confirm the true molecular weight.

  • Forced Degradation Study: To confirm the degradation pathway, perform a controlled stress study. Expose the compound to heat (e.g., 60°C in solution) and light (e.g., UV lamp) for a defined period and monitor the formation of the N₂-loss product by LC-MS. This confirms the liability and helps identify conditions to avoid.

Below is a general workflow for diagnosing the source of instability.

G start Unexpected peak observed in LC-MS / NMR check_mw Peak MW = Parent - 28 Da? start->check_mw degradation Hypothesis: Chemical Degradation (Loss of N2) check_mw->degradation  Yes other_impurity Hypothesis: Other impurity (synthesis byproduct, etc.) check_mw->other_impurity No check_nmr Confirm structural change via 1H & 13C NMR in_source Hypothesis: In-source fragmentation check_nmr->in_source No (NMR is clean) stress_test ACTION: Perform Forced Degradation (Heat, Light, pH) check_nmr->stress_test Yes (New peaks in NMR) optimize_ms ACTION: Use soft ionization (ESI) Reduce cone voltage in_source->optimize_ms degradation->check_nmr analyze_stress Analyze stressed samples by LC-MS stress_test->analyze_stress confirm_pathway Identify degradation products & confirm pathway analyze_stress->confirm_pathway repurify ACTION: Re-purify compound (chromatography, recrystal.) other_impurity->repurify G parent [1,2,3]Triazolo[1,5-a]pyridine (Stable Form) diazo α-Diazo-2-pyridylmethane (Open-chain tautomer) parent->diazo Equilibrium (Heat, Solvent) hydrolysis Hydrolysis Product (Ring Opened) parent->hydrolysis H₃O⁺ / OH⁻ (Strong Acid/Base) reduction Tetrahydro-Derivative (Reduced Ring) parent->reduction H₂ / Pd-C carbene Pyridyl-carbene (Reactive Intermediate) diazo->carbene Heat / Light - N₂ rearrangement Rearrangement Product carbene->rearrangement Intramolecular reaction

References

Technical Support Center: Troubleshooting Low Solubility of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for addressing solubility challenges with triazolopyridine derivatives. This guide is structured to provide not just solutions, but a foundational understanding of the underlying physicochemical principles. As researchers, we know that low aqueous solubility is a primary obstacle, with over 70% of new chemical entities presenting this issue, potentially halting the progress of promising therapeutic candidates.[1] Triazolopyridine scaffolds, while pharmacologically versatile, often feature rigid, planar structures that can lead to high crystal lattice energy and consequently, poor solubility.[2][3]

This resource is designed as a dynamic troubleshooting guide. It moves from fundamental characterization to advanced formulation strategies, allowing you to diagnose the specific nature of your solubility problem and select the most appropriate experimental path forward.

Section 1: Understanding the Challenge: Core Concepts

Before attempting to solve a problem, it's critical to understand its origin. This section addresses the fundamental questions regarding the solubility of triazolopyridine compounds.

Q1: Why are my triazolopyridine derivatives consistently showing low aqueous solubility?

A1: The low solubility of triazolopyridine derivatives typically stems from a combination of their intrinsic molecular and solid-state properties:

  • High Lipophilicity: The fused aromatic ring system is inherently nonpolar. Substituents added to modulate biological activity can further increase the molecule's lipophilicity (high LogP value), reducing its affinity for aqueous media.[4]

  • Strong Crystal Lattice Energy: The planar nature of the triazolopyridine core facilitates efficient molecular packing and strong intermolecular interactions (e.g., π-π stacking) in the crystal lattice.[3] A significant amount of energy is required to break these interactions, resulting in low solubility.

  • Molecular Weight and Size: Modern drug discovery often leads to larger, more complex molecules. Larger molecules present a greater surface area that must be solvated, which can be energetically unfavorable.[5]

  • Weakly Basic Nature: The pyridine and triazole rings contain nitrogen atoms that can be protonated.[6] This makes their solubility highly dependent on pH. In neutral or basic conditions (like the lower gastrointestinal tract), they exist in their less soluble, non-ionized form.[7]

These compounds often fall under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility the rate-limiting step for absorption.[8]

Section 2: Initial Assessment & Characterization

A targeted solution requires precise data. Before modifying your formulation, you must first quantify the problem.

Q2: What initial experiments should I run to characterize the solubility issue?

A2: A systematic characterization is crucial. We recommend the following tiered approach:

  • Determine the pKa: Since triazolopyridines are often weakly basic, their ionization state is pH-dependent. Knowing the pKa will tell you at which pH the compound transitions from its ionized (more soluble) to non-ionized (less soluble) form. This is the single most important parameter for developing a pH-modification strategy.[7][9]

  • Measure pH-Dependent Solubility: Conduct a kinetic or equilibrium solubility study across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will generate a pH-solubility profile that visually confirms the impact of ionization and identifies the pH of maximum solubility (pHmax).[10]

  • Assess Solid-State Properties:

    • Microscopy: Visually inspect the solid material. Are the particles large, crystalline needles or small, amorphous-looking powders? Needle-like crystals often have poor dissolution properties.[11]

    • Powder X-ray Diffraction (PXRD): This analysis confirms whether your material is crystalline or amorphous. A sharp, defined pattern indicates a crystalline solid, while a broad halo suggests an amorphous state. The amorphous form is thermodynamically less stable but kinetically more soluble.[12]

    • Differential Scanning Calorimetry (DSC): DSC can identify the melting point and detect different polymorphic forms, each of which can have a unique solubility profile.[13]

Workflow for Initial Solubility Assessment

The following diagram outlines the logical flow for characterizing your compound's solubility.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Initial characterization and decision workflow.

Section 3: Primary Troubleshooting Strategies: Formulation Approaches

Once you have characterized the problem, you can select an appropriate strategy. These methods are often the first line of defense in formulation development.

Q3: My compound is a weak base. How can I use pH modification to improve its solubility?

A3: For a weakly basic triazolopyridine, solubility increases dramatically in acidic conditions where the molecule becomes protonated (ionized). You can leverage this by creating an acidic "microenvironment" for the drug.[14]

  • Mechanism: Adding an acidifier (a weak organic acid like citric acid or fumaric acid) to your formulation ensures that when the dosage form comes into contact with aqueous media, the local pH around the drug particle drops.[15] This promotes ionization and dissolution, even if the bulk medium has a higher pH.

  • Causality: According to the Henderson-Hasselbalch equation, maintaining the pH at least 1-2 units below the pKa of your compound will ensure it exists predominantly in its more soluble, ionized (salt) form.

  • Protocol: Co-formulate your triazolopyridine derivative with an acidifier. The ratio of drug to acidifier must be optimized to ensure a sufficient pH drop upon dissolution.

Q4: What is the difference between pH modification and salt formation? When should I choose one over the other?

A4: While related, they are distinct strategies.

  • pH Modification: Involves physically mixing your free-base compound with an acidifier in the final formulation. It's a formulation-based approach.[14]

  • Salt Formation: Involves a chemical reaction between the free-base compound and an acid to create a new, stable crystalline salt form of the API before formulation.[1][10]

Choose salt formation when you need a stable, well-characterized solid form with intrinsically higher solubility and dissolution rates. It is often preferred for long-term product stability. Choose pH modification for earlier stage development or when creating a suitable salt form proves difficult. However, be aware that pH modification can sometimes lead to stability issues if the chosen acidifier is hygroscopic.[14]

Q5: My compound's solubility is not very pH-dependent. What are my options?

A5: If pH is not the primary lever, you must address the compound's inherent lipophilicity or high crystal lattice energy. The use of co-solvents is a common and effective starting point.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent.[16] This makes the environment more favorable for dissolving lipophilic compounds like triazolopyridines.

  • Causality: By reducing the interfacial tension between the aqueous solution and the hydrophobic solute, co-solvents lower the energy barrier for solvation.[16][17]

  • Common Co-solvents: A screening study is recommended to find the most effective and least toxic co-solvent for your specific application.

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5 - 40%Generally recognized as safe (GRAS), but can cause precipitation on dilution.
Propylene Glycol (PG) 10 - 60%Good solubilizer, often used in oral and parenteral formulations.[16]
Polyethylene Glycol (PEG 300/400) 10 - 50%Low toxicity, widely used. Can be viscous at high concentrations.
Dimethyl Sulfoxide (DMSO) < 10% (in vivo)Excellent solubilizer but primarily used for in vitro assays due to toxicity concerns.[18]
Glycerin 5 - 30%Viscous, but a good choice where a non-alcoholic solvent is needed.[16]
Experimental Protocol: Co-solvent Screening
  • Prepare Stock Solutions: Create concentrated stock solutions of your triazolopyridine derivative in several pure co-solvents (e.g., 10 mg/mL in DMSO, Ethanol, PEG 400).

  • Create Solvent Blends: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 40%).

  • Measure Solubility: Add an excess amount of your compound to each solvent blend. Equilibrate for 24 hours with agitation.

  • Analyze: Centrifuge the samples to pellet undissolved solid. Dilute the supernatant and analyze the concentration of the dissolved compound via HPLC-UV or a similar method.

  • Plot Data: Plot solubility (e.g., in µg/mL) versus co-solvent concentration (%) to identify the most effective agent.

Section 4: Advanced & Secondary Strategies

If primary methods are insufficient, more advanced techniques that modify the drug's physical form or utilize sophisticated delivery systems may be required.

Q6: I've heard about amorphous solid dispersions (ASDs). How do they work and when are they appropriate?

A6: An amorphous solid dispersion is a highly effective technique for compounds with high crystal lattice energy.

  • Mechanism: In an ASD, individual drug molecules are dispersed within a hydrophilic polymer matrix. This prevents the drug from organizing into a stable, low-solubility crystal lattice.[8][19] The drug exists in a high-energy, amorphous state.

  • Causality: By eliminating the crystal lattice energy barrier, the drug requires much less energy to dissolve, leading to a state of "supersaturation" upon contact with aqueous media.[20] The polymer also helps maintain this supersaturated state and prevent recrystallization.[8]

  • When to Use: ASDs are ideal for BCS Class II or IV compounds where the primary barrier is the crystal structure, not just lipophilicity. They are particularly useful when other methods like pH modification or co-solvents fail to provide a sufficient increase in solubility.

  • Common Polymers: HPMC, HPMC-AS, PVP, and Soluplus® are commonly used polymers.[8]

Q7: What are cyclodextrins and how can they help with my triazolopyridine derivative?

A7: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.

  • Mechanism: They have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic triazolopyridine molecule can partition into the hydrophobic cavity, forming an "inclusion complex."[21]

  • Causality: The hydrophilic exterior of the cyclodextrin-drug complex presents a water-soluble face to the aqueous environment, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[1][19]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their improved safety and solubility over native cyclodextrins.[18][22]

Diagram: Cyclodextrin Inclusion Complex
graph G { layout=neato; node [shape=circle, style=filled, label="", width=0.1, height=0.1]; edge [penwidth=1.5];

}

Caption: Encapsulation of a drug within a cyclodextrin host.

Q8: When should I consider particle size reduction techniques like micronization or nanosuspensions?

A8: Particle size reduction is a powerful tool when the rate of dissolution is the limiting factor, which is often the case for poorly soluble drugs.

  • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute.[23] Reducing particle size from micrometers (micronization) to nanometers (nanosuspension) dramatically increases the surface area available for solvation.[21][24]

  • Micronization vs. Nanosuspension:

    • Micronization: Reduces particles to the 2-5 µm range. It's a well-established technique but may not be sufficient for extremely insoluble compounds.[19]

    • Nanosuspensions: Create drug particles less than 1 µm in size, often stabilized by surfactants. This offers a much greater surface area increase and can significantly improve dissolution velocity and bioavailability.[25][26]

  • When to Use: Consider this approach for BCS Class II drugs where dissolution rate is the key barrier. Nanosuspensions are particularly effective for compounds intended for both oral and parenteral administration.[27]

Section 5: Frequently Asked Questions (FAQs)

Q: My compound precipitates out of my DMSO stock solution when I dilute it into aqueous buffer for my in vitro assay. How do I fix this? A: This is a classic problem of kinetic solubility. The DMSO keeps the drug solubilized at a high concentration, but upon "crashing" into an aqueous environment, the drug immediately precipitates. Try lowering the final DMSO concentration (ideally to <0.5%), pre-warming your buffer, or adding a solubilizing excipient like HP-β-CD or a non-ionic surfactant (e.g., Tween® 80) to the assay buffer to maintain solubility.

Q: I successfully made an amorphous solid dispersion, but my drug recrystallizes over time during storage. What's happening? A: The amorphous state is thermodynamically unstable. Recrystallization can be caused by exposure to moisture or elevated temperatures, which increases molecular mobility and allows the drug to revert to its more stable crystalline form. Ensure you are storing the ASD in a desiccated, temperature-controlled environment. You may also need to screen for a different polymer that has stronger interactions with your drug to better inhibit crystallization.[8]

Q: Can I use more than one solubility enhancement technique at the same time? A: Yes, and this is often a very powerful strategy. For example, you can create a nanosuspension (particle size reduction) of a drug that has been co-formulated with a pH modifier. Another common combination is using a co-solvent system for a drug that is complexed with a cyclodextrin.[27] Combining methods can have a synergistic effect on improving solubility and bioavailability.

References

Technical Support Center: Optimizing Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of drugs like trazodone and filgotinib.[1] However, their synthesis can present challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am planning a triazolopyridine synthesis. What are the most common synthetic strategies I should consider?

There are several robust methods for synthesizing the triazolopyridine core, and the best choice depends on your starting materials and desired substitution pattern.[1][2][3] Historically, simple condensation reactions were common, but more sophisticated and efficient methods are now prevalent.[2]

Key strategies include:

  • From 2-Aminopyridines: A versatile approach involves the cyclization of N-(pyrid-2-yl)formamidoximes or the copper-catalyzed reaction of 2-aminopyridines with nitriles.[4][5]

  • From 2-Hydrazinopyridines: Dehydration of 2-hydrazidopyridines is a classic method.[6] Modified Mitsunobu reactions using acylated 2-hydrazinopyridines offer a milder alternative.[6][7] Another approach is the electrochemically induced desulfurative cyclization with isothiocyanates, which avoids transition metals.[8]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not a direct synthesis of the fused ring system in one step, CuAAC is a powerful "click chemistry" method to append substituents to a pyridine or triazole precursor, which can then be cyclized. This is particularly useful for creating complex derivatives.[9][10][11]

  • Microwave-Assisted Synthesis: For rapid and efficient synthesis, microwave-mediated reactions can significantly reduce reaction times and improve yields, often under catalyst-free conditions.[2][12]

Q2: How do I choose the right solvent and temperature for my reaction?

Solvent and temperature are critical parameters that can dramatically influence reaction rate and yield. The optimal conditions are highly dependent on the specific synthetic route.

  • Solvent: While many reactions tolerate a range of solvents, the solubility of your reactants is a primary consideration.[13] For CuAAC reactions, water is often an excellent solvent.[13] In other cases, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol are used.[6][13] If reactants have poor solubility, using a co-solvent might be necessary.[13]

  • Temperature: Many modern triazolopyridine syntheses can be performed at room temperature.[5] However, some reactions, particularly those with sterically hindered substrates or less reactive starting materials, may benefit from gentle heating.[6][13] Microwave-assisted synthesis often utilizes higher temperatures (e.g., 120-140 °C) to accelerate the reaction.[12] Always consider the thermal stability of your substrates and products when increasing the temperature.[13]

Troubleshooting Guide

Scenario 1: Low or No Yield of the Desired Triazolopyridine

This is one of the most common challenges in synthesis. The underlying cause can often be traced back to one of several factors.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield catalyst Check Catalyst Activity start->catalyst Is a catalyst used? reagents Verify Reagent Quality catalyst->reagents Catalyst is active sub_catalyst1 Inactive Cu(I)? Add reducing agent (e.g., Na-ascorbate) catalyst->sub_catalyst1 sub_catalyst2 Insufficient catalyst/ligand? Increase concentration catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reagents->conditions Reagents are pure sub_reagents Degraded starting materials? Use fresh/purified reagents reagents->sub_reagents purification Review Purification Method conditions->purification Conditions are optimized sub_conditions1 Temperature too low? Gentle heating may be needed conditions->sub_conditions1 sub_conditions2 Poor solubility? Try a co-solvent (e.g., DMSO, t-BuOH) conditions->sub_conditions2 solution Improved Yield purification->solution Purification is efficient

Caption: A flowchart for troubleshooting low product yield.

Q: My copper-catalyzed reaction is not working. What could be the problem with my catalyst?

For copper-catalyzed reactions like CuAAC, the active catalytic species is Cu(I).[9][10][13]

  • Catalyst Oxidation: If you are using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate must be added to generate Cu(I) in situ.[9][10][13] If you are using a Cu(I) salt (e.g., CuI or CuBr), ensure it has not been oxidized by exposure to air.[13]

  • Ligand Issues: In many modern protocols, a ligand is used to stabilize the Cu(I) catalyst and accelerate the reaction.[9][14] For reactions involving biomolecules, which can sequester copper, using an excess of the ligand (e.g., five equivalents relative to the copper source) is recommended.[13][14] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand in bioconjugation reactions.[9][10]

  • Order of Addition: For optimal results, it is often recommended to first mix the copper salt with the ligand, then add this mixture to the solution of your substrates before initiating the reaction with a reducing agent like sodium ascorbate.[9][10]

Q: I suspect my starting materials are the issue. How can I confirm this?

The purity of your starting materials is paramount.

  • 2-Hydrazinopyridines: These can be unstable and should be handled and stored carefully.

  • Azides and Alkynes (for CuAAC): Ensure the purity of your azide and alkyne substrates. Steric hindrance near the reactive groups can also impede the reaction, potentially requiring longer reaction times or heating.[13]

  • General Purity: Always use reagents from reliable sources and consider purification of starting materials if their quality is in doubt. You can check the purity using techniques like NMR or LC-MS.

Q: I've checked my catalyst and reagents, but my yield is still low. What reaction parameters can I adjust?

Fine-tuning your reaction conditions can often lead to significant improvements.

ParameterRecommendationRationale
Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).Increased temperature can overcome activation energy barriers, especially with less reactive substrates.[13]
Solvent If reactants are not fully dissolved, try a co-solvent system (e.g., water with DMSO, DMF, or t-BuOH).Poor solubility can be a limiting factor for reaction kinetics.[13]
Concentration For bimolecular reactions, increasing the concentration of reactants can improve the reaction rate.Higher concentration increases the probability of molecular collisions.
Atmosphere For oxygen-sensitive reactions like CuAAC, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen.[9][10]
Scenario 2: Formation of Impurities and Side Products

The formation of byproducts can complicate purification and reduce the yield of your desired triazolopyridine.

Q: My reaction mixture is complex, and I'm having trouble isolating my product. What are common side reactions?

The nature of side reactions is specific to the synthetic route.

  • Incomplete Cyclization: In multi-step syntheses, you might isolate intermediates if the final cyclization step is incomplete. This can often be addressed by increasing the reaction time or temperature.

  • Oxidative Side Products: In copper-catalyzed reactions, reactive oxygen species can be generated, potentially leading to degradation of sensitive substrates.[9][10] The use of excess ligand can help mitigate this by acting as a sacrificial reductant.[14]

  • Dimerization: In some cases, starting materials may react with themselves to form dimers.

Q: How can I improve the purification of my triazolopyridine product?

Proper purification is key to obtaining a high-purity final product.

  • Column Chromatography: This is a common and effective method for purifying triazolopyridines. The choice of solvent system (e.g., petroleum ether/ethyl acetate, hexane/ethyl acetate) is crucial for good separation.[12][15]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective way to obtain material of high purity.[15]

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative reverse-phase HPLC can be used.[6]

Experimental Protocols

General Protocol for a Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol is adapted from a catalyst-free method and demonstrates a modern, efficient approach.[12]

  • Reaction Setup: In a microwave reaction vial, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.).

  • Solvent Addition: Add dry toluene (or another suitable high-boiling solvent) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the specified time (typically 1-3 hours).

  • Workup: After cooling, the reaction mixture can be concentrated in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).

Reaction Scheme: Microwave-Assisted Synthesis

microwave_synthesis reagents Enaminonitrile + Benzohydrazide conditions Toluene Microwave, 140 °C reagents->conditions product 1,2,4-Triazolo[1,5-a]pyridine conditions->product

Caption: A simplified workflow for microwave-assisted triazolopyridine synthesis.

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Triazolo[1,5-a]pyridines are core components of numerous pharmacologically active agents, making their efficient synthesis a critical objective. However, their preparation is often plagued by competing pathways and the formation of undesired side products.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed mechanistic insights to help you navigate the common challenges encountered during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: Why is the yield of my target triazolo[1,5-a]pyridine low, and my NMR spectrum shows a complex mixture of products?

Answer:

Low yields and the formation of complex mixtures are often the result of suboptimal reaction conditions, particularly in oxidative cyclization routes which are common for this scaffold. The choice of oxidant, solvent, and temperature can dramatically influence the reaction outcome.

Underlying Causes & Mechanistic Insight:

  • Harsh Oxidants: Strong or non-specific oxidizing agents can lead to over-oxidation or degradation of the starting materials and the desired product. For instance, using lead tetraacetate (Pb(OAc)₄) can result in difficult-to-separate mixtures with low content of the target product[1].

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and the efficacy of the oxidizing agent. In the oxidative cyclization of tetrazine precursors to form related triazolo-fused systems, switching the solvent from acetonitrile to trifluoroethanol was shown to significantly improve both yield and purity when using (diacetoxyiodo)benzene as the oxidant[1].

  • Substrate Electronics: The electronic nature of substituents on your pyridine or amidine starting materials plays a crucial role. Electron-donating groups can activate the pyridine ring towards unwanted side reactions, while certain electron-withdrawing groups might hinder the desired cyclization. Syntheses involving phenyl or substituted phenyl groups have been noted to generate a large number of byproducts, depressing yields to as low as 15-30%[1].

Troubleshooting & Preventative Measures:

  • Screen Oxidizing Agents: If one oxidant gives poor results, screen others. Common and often milder alternatives for N-N bond formation include Phenyliodine(III) diacetate (PIDA/PIFA), Iodine in the presence of a base (like K₂CO₃ or KI), or even copper catalysts with air as the terminal oxidant[2].

  • Optimize the Solvent: Test a range of solvents with varying polarities. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are common, but sometimes more coordinating or protic solvents can mediate the reaction more effectively.

  • Adjust the Temperature: Run the reaction at a lower temperature to reduce the rate of decomposition and side product formation. If the reaction is sluggish, consider a stepwise increase in temperature rather than starting at a high reflux.

  • Purify Starting Materials: Ensure your N-aryl amidine or 2-aminopyridine precursors are pure. Impurities can interfere with the reaction and complicate purification.

Question 2: I've isolated a product with the correct mass, but its spectroscopic data doesn't match the desired triazolo[1,5-a]pyridine. What is it?

Answer:

You have likely synthesized the isomeric, and often thermodynamically less stable, [1][3]triazolo[4,3-a]pyridine . This is one of the most common side products, or in some cases the kinetic product, in syntheses targeting the [1,5-a] scaffold.

Underlying Cause & Mechanistic Insight:

The formation of the [1,5-a] isomer often proceeds through the [4,3-a] isomer, which then rearranges in a process known as the Dimroth Rearrangement . This rearrangement involves the cleavage of the N1-C5 bond of the triazole ring, followed by rotation and re-cyclization of the amidine intermediate onto the pyridine N1 atom. If the reaction conditions do not facilitate this rearrangement, the [4,3-a] isomer can be isolated.

Dimroth_Rearrangement cluster_start Kinetic Product cluster_intermediate Ring-Opened Intermediate cluster_end Thermodynamic Product Isomer_43a [1][3][4]Triazolo[4,3-a]pyridine Intermediate 2-(1H-1,2,4-triazol-1-yl)pyridine (Amidine Intermediate) Isomer_43a->Intermediate Ring Cleavage (Acid/Heat) Isomer_15a [1][3][4]Triazolo[1,5-a]pyridine Intermediate->Isomer_15a Re-cyclization

Troubleshooting & Preventative Measures:

  • Induce Rearrangement: If you have isolated the [4,3-a] isomer, you can often convert it to the desired [1,5-a] product. Refluxing the isolated isomer in a suitable solvent, sometimes with a catalytic amount of acid, can promote the Dimroth rearrangement[4].

  • Adjust Reaction Conditions: Running the initial synthesis at a higher temperature or for a longer duration may provide the necessary energy for the in-situ rearrangement to occur. Basic conditions can also facilitate this transformation in some systems.

  • Analytical Confirmation: The two isomers can typically be distinguished by NMR spectroscopy. The chemical shifts of the protons on the pyridine ring, particularly the proton adjacent to the fusion, will be different.

Question 3: Instead of cyclization, my reaction yielded an open-chain enamine or failed to proceed beyond an intermediate stage. Why?

Answer:

This issue points to a failure in the final ring-closing step of the reaction sequence. This can happen when the intermediate formed is unexpectedly stable or when the conditions are not suitable for the intramolecular cyclization.

Underlying Cause & Mechanistic Insight:

Many syntheses of triazolo[1,5-a]pyridines proceed via a multi-step, one-pot process. For example, a reaction might involve a transamidation followed by a nucleophilic addition and finally a condensation/cyclization to form the fused ring system[5]. If the final dehydration or cyclization step is not favorable, the reaction can stall. For instance, attempts at thermal cyclization of certain thiosemicarbazide precursors have been shown to yield stable enamines instead of the expected triazolo-fused products[6].

Stalled_Cyclization Start Starting Materials (e.g., Enaminonitrile + Hydrazide) IntermediateA Transamidation Intermediate Start->IntermediateA Step 1 IntermediateB Cyclization Precursor (Post-Nucleophilic Addition) IntermediateA->IntermediateB Step 2 Product Desired Product (Triazolo[1,5-a]pyridine) IntermediateB->Product Successful Cyclization (Dehydration) SideProduct Stalled Intermediate (e.g., Stable Enamine) IntermediateB->SideProduct Failed Cyclization

Troubleshooting & Preventative Measures:

  • Add a Dehydrating Agent: If the final step is a condensation that eliminates water, adding a mild dehydrating agent like molecular sieves or magnesium sulfate can help drive the reaction to completion.

  • Employ a Catalyst: A catalytic amount of acid (e.g., p-toluenesulfonic acid) or base can be sufficient to promote the final ring closure.

  • Change the Solvent: Switching to a higher-boiling point solvent and increasing the reaction temperature can provide the activation energy needed for cyclization. A Dean-Stark apparatus can also be used to physically remove water if it is the byproduct.

  • Microwave Synthesis: Microwave-assisted synthesis can be highly effective for driving reactions to completion in shorter times, often minimizing the formation of stalled intermediates by rapidly overcoming activation energy barriers[5].

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for triazolo[1,5-a]pyridines?

A: The most prevalent methods include:

  • Oxidative N-N Bond Formation: This involves the intramolecular cyclization of N-(pyridin-2-yl)amidines or related precursors using an oxidizing agent like PIDA, iodine, or copper catalysts[2].

  • Condensation of 3-amino-1,2,4-triazoles: Reacting a substituted 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system[4].

  • Tandem Reactions: Multi-step, one-pot syntheses, such as the reaction between enaminonitriles and benzohydrazides under microwave conditions, which proceed via transamidation and subsequent cyclization[5].

  • Rearrangement of Isomers: The Dimroth rearrangement of[1][3]triazolo[4,3-a]pyrimidines (which are often synthesized from hydrazinylpyrimidines) can be a deliberate strategy to access the [1,5-a] scaffold[4].

Q: How can I best identify the side products in my reaction mixture?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): To get a quick assessment of the number of components in your mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the mass of each component. This is crucial for identifying isomers (which have the same mass as the product) versus other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure elucidation. For distinguishing between [1,5-a] and [4,3-a] isomers, 2D NMR techniques like NOESY can be very helpful to establish through-space proton correlations.

  • X-ray Crystallography: If you can grow a suitable crystal of an unknown side product, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q: Can reaction conditions be tuned to favor one isomer over another?

A: Yes. The formation of the kinetic [4,3-a] product versus the thermodynamic [1,5-a] product can often be controlled. Lower temperatures and shorter reaction times may favor the isolation of the [4,3-a] isomer. Conversely, higher temperatures, longer reaction times, or the presence of an acid or base catalyst will promote the Dimroth rearrangement to the more stable [1,5-a] isomer[4].

Protocol: PIFA-Mediated Synthesis of 2-Phenyl-[1][3][4]triazolo[1,5-a]pyridine

This protocol is adapted from established literature methods for the oxidative cyclization of N-(pyridin-2-yl)benzimidamides[2].

Step 1: Synthesis of N-(pyridin-2-yl)benzimidamide (Precursor)

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous toluene, add benzonitrile (1.1 eq).

  • Add sodium amide (NaNH₂) (1.2 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure precursor.

Step 2: Oxidative Cyclization to 2-Phenyl-[1][3]triazolo[1,5-a]pyridine

  • Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 eq) portion-wise over 10 minutes. Critical Step: Slow addition is key to prevent overheating and decomposition.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC. The reaction is typically fast.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Troubleshooting Notes for this Protocol:

  • If the yield in Step 2 is low, consider running the reaction at a lower temperature (-10 °C to 0 °C) for a longer period.

  • If a complex mixture is observed, ensure the PIFA is of high purity. Old or degraded PIFA can lead to side reactions.

  • If the isomeric [4,3-a] product is suspected, an NMR analysis is required. If confirmed, the purified product can be refluxed in ethanol or acetic acid to attempt rearrangement.

Summary of Reaction Condition Effects
ParameterCondition AOutcome ACondition BOutcome BReference
Oxidant Pb(OAc)₄ in CHCl₃Low yield, complex mixture(Diacetoxyiodo)benzeneHigher yield, cleaner reaction[1]
Solvent AcetonitrileModerate yield and purityTrifluoroethanol (TFE)Higher yield and purity[1]
Catalyst None (Thermal)Potential for stalled intermediatesCopper(I) Bromide (CuBr)Efficient N-N bond formation[2][7]
Energy Source Conventional HeatingLonger reaction timesMicrowave IrradiationRapid, high-yield formation[5]

References

Technical Support Guide: Scaling the Synthesis ofTriazolo[1,5-a]pyridine-7-carboxylic Acid

Technical Support Guide: Scaling the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid

From the Desk of the Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on scaling the synthesis of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antibacterial and anticancer properties.[1][4] Scaling its synthesis from the bench to pilot plant or manufacturing scales introduces challenges that require a robust and well-understood chemical process.

This guide abandons a one-size-fits-all template. Instead, it is structured to address the specific chemical challenges of this synthesis, focusing on causality, troubleshooting, and process control. We will explore a reliable synthetic route, provide detailed protocols, and offer solutions to common problems encountered during scale-up.

Section 1: Recommended Synthetic Pathway for Scale-Up

For the synthesis of[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid, a three-step sequence starting from commercially available 2-amino-4-cyanopyridine is recommended. This pathway is advantageous due to the accessibility of starting materials, the robustness of the transformations, and the crystalline nature of the key intermediate, which facilitates purification on a larger scale.

The overall strategy involves:

  • N-Alkylation: Reaction of 2-amino-4-cyanopyridine with ethyl bromoacetate to form the key aminopyridine acetate intermediate.

  • Oxidative Cyclization: Intramolecular N-N bond formation to construct the fused triazole ring system, yielding the ethyl ester of the target molecule. This transformation is a critical step where various oxidative agents can be employed.[5]

  • Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.

Workflow Diagram

Synthetic_WorkflowSM2-Amino-4-cyanopyridineINT1Ethyl 2-((4-cyanopyridin-2-yl)amino)acetateSM->INT1 Step 1: N-Alkylation Ethyl Bromoacetate, K2CO3 Acetonitrile, Reflux INT2Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylateINT1->INT2 Step 2: Oxidative Cyclization PIFA or I2/KI Dichloromethane FP[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic AcidINT2->FP Step 3: Saponification LiOH or NaOH THF/H2O

Caption: Recommended three-step synthetic route for scale-up.

Section 2: Detailed Experimental Protocols

The following protocols are designed as a starting point for laboratory-scale synthesis (10-50 g) and can be adapted for further scale-up with appropriate engineering and safety controls.

Step 1: Synthesis of Ethyl 2-((4-cyanopyridin-2-yl)amino)acetate

Rationale: This is a standard SN2 reaction. Potassium carbonate is chosen as a mild, inexpensive base suitable for scale-up, minimizing the risk of side reactions like dialkylation that can occur with stronger bases. Acetonitrile is a good solvent choice due to its polarity and sufficiently high boiling point.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 20g scale)
2-Amino-4-cyanopyridine119.121.020.0 g
Ethyl Bromoacetate167.001.130.9 g (20.8 mL)
Potassium Carbonate (K₂CO₃)138.211.534.8 g
Acetonitrile (MeCN)--200 mL (10 vol)

Procedure:

  • To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-4-cyanopyridine (20.0 g, 167.9 mmol), potassium carbonate (34.8 g, 251.8 mmol), and acetonitrile (200 mL).

  • Stir the suspension and heat to reflux (approx. 82°C).

  • Slowly add ethyl bromoacetate (30.9 g, 185.7 mmol) over 30 minutes. Caution: Ethyl bromoacetate is a lachrymator; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain a crude solid.

  • Slurry the crude solid in water (100 mL) for 1 hour to dissolve any remaining salts. Filter the solid, wash with water (2 x 50 mL), and dry under vacuum at 45°C.

  • Typical Yield: 30-34 g (87-98%) of a white to off-white solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of Ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate

Rationale: This step involves an oxidative N-N bond formation. Phenyliodine bis(trifluoroacetate) (PIFA) is a highly effective reagent for this type of cyclization. On a larger scale, controlling the addition rate and temperature is critical as the reaction can be exothermic. An alternative, more atom-economical method using I₂/KI can also be considered.[5]

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 30g scale)
Ethyl 2-((4-cyanopyridin-2-yl)amino)acetate205.211.030.0 g
PIFA430.021.149.9 g
Dichloromethane (DCM)--300 mL (10 vol)

Procedure:

  • To a clean, dry reactor, add the intermediate from Step 1 (30.0 g, 146.2 mmol) and dichloromethane (300 mL).

  • Cool the solution to 0-5°C using an ice bath.

  • Add PIFA (49.9 g, 160.8 mmol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction at 0-5°C for 2-3 hours. Monitor by HPLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (150 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

  • Typical Yield: 25-28 g (83-93%) of a crystalline solid.

Step 3: Saponification to[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid

Rationale: Standard ester hydrolysis using a base. Lithium hydroxide (LiOH) is often preferred as it can effectively hydrolyze esters at lower temperatures, minimizing potential degradation of the heterocyclic core.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 25g scale)
Ethyl[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate204.191.025.0 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.010.3 g
Tetrahydrofuran (THF) / Water--125 mL / 125 mL
2M Hydrochloric Acid (HCl)--~125 mL (to pH 2-3)

Procedure:

  • Dissolve the ester (25.0 g, 122.4 mmol) in a mixture of THF (125 mL) and water (125 mL).

  • Add LiOH·H₂O (10.3 g, 244.8 mmol) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool to 0-5°C.

  • Slowly add 2M HCl to adjust the pH to 2-3. A precipitate will form.

  • Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.

  • Filter the solid, wash thoroughly with cold water (3 x 50 mL) until the washings are neutral (pH ~7).

  • Dry the solid under vacuum at 50°C to a constant weight.

  • Typical Yield: 19-21 g (90-97%) of the final product as a white or off-white solid.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Q1: My N-alkylation (Step 1) is slow or gives a low yield. What can I do?

  • Possible Cause 1: Inactive Base. The potassium carbonate may be old or have absorbed moisture, reducing its basicity.

    • Solution: Use freshly purchased or properly stored K₂CO₃. For scale-up, consider using powdered and dried K₂CO₃.

  • Possible Cause 2: Insufficient Temperature. If the reaction is run below reflux, the rate will be significantly slower.

    • Solution: Ensure a consistent internal temperature of ~82°C. Check condenser efficiency to prevent solvent loss.

  • Possible Cause 3: Side Product Formation. A common side product is the dialkylated pyridine.

    • Solution: Avoid overly strong bases (like NaH) or high excesses of ethyl bromoacetate. The 1.1 equivalents recommended is a good starting point. Ensure slow addition of the alkylating agent to maintain a low instantaneous concentration.

Q2: The oxidative cyclization (Step 2) is messy and gives multiple byproducts. Why?

  • Possible Cause 1: Exothermic Reaction. Uncontrolled addition of the oxidant (PIFA) can cause temperature spikes, leading to decomposition and side reactions.

    • Solution: Strict temperature control is paramount. Ensure the reactor has adequate cooling capacity. Add the oxidant slowly and portion-wise, monitoring the internal temperature closely. For very large scales, a solution of the oxidant can be added via a dosing pump.

  • Possible Cause 2: Presence of Water. Water can interfere with the oxidant and the reaction mechanism.

    • Solution: Use anhydrous solvents and ensure the starting material is thoroughly dry. Perform the reaction under an inert atmosphere (e.g., nitrogen).

  • Possible Cause 3: Oxidant Choice. PIFA is effective but can be expensive and sensitive.

    • Solution: Consider screening alternative, more scalable oxidants. A system of I₂/KI in the presence of a base like K₂CO₃ can be an effective and more economical alternative for N-N bond formation.[5]

Q3: My final product (Step 3) is difficult to precipitate or isolate after hydrolysis.

  • Possible Cause 1: Incorrect pH. The product is an amino-acid-like molecule and has an isoelectric point. If the pH is too high or too low, it may remain in solution as a salt.

    • Solution: Carefully monitor the pH during the acidic workup. The target pH of 2-3 is crucial for maximal precipitation. Use a calibrated pH meter and add the acid slowly, especially near the target pH.

  • Possible Cause 2: Oiling Out. The product may sometimes separate as an oil before solidifying, trapping impurities.

    • Solution: Ensure the solution is well-stirred and cooled during acidification. Adding the acid more slowly or adding seed crystals of the final product can promote direct crystallization.

Q4: How can I improve the purity of my final carboxylic acid without chromatography?

  • Possible Cause: Trapped Impurities. Impurities from previous steps may be carried through and trapped during the final precipitation.

    • Solution 1: Intermediate Purification. The purity of the final product is highly dependent on the purity of the ester intermediate from Step 2. A thorough recrystallization of the ester before hydrolysis is the most effective way to ensure high final purity.

    • Solution 2: Recrystallization or Slurry. The final acid product can often be purified by recrystallization from a suitable solvent like water, ethanol/water, or acetic acid/water mixtures. Alternatively, a hot slurry in a non-dissolving solvent can remove more soluble impurities.

Section 4: Process Control and Troubleshooting Logic

Scaling up requires identifying Critical Process Parameters (CPPs) and having a logical framework for troubleshooting.

Troubleshooting Decision Tree

Troubleshooting_TreeStartLow Yield or Purityof Final ProductCheck_Step3Analyze Step 3(Hydrolysis)Start->Check_Step3Check_Step2Analyze Step 2(Cyclization)Start->Check_Step2Check_Step1Analyze Step 1(Alkylation)Start->Check_Step1Incomplete_HydrolysisIncomplete Hydrolysis?Check_Step3->Incomplete_HydrolysisHPLC showsstarting esterWorkup_IssueWorkup Issue?Check_Step3->Workup_IssueYield lossduring isolationIncomplete_CyclizationIncomplete Cyclization?Check_Step2->Incomplete_CyclizationHPLC showsstarting amineSide_Rxns_CyclizationSide Reactions?Check_Step2->Side_Rxns_CyclizationMultiple unknownpeaks in HPLCIncomplete_AlkylationIncomplete Alkylation?Check_Step1->Incomplete_AlkylationHPLC shows2-amino-4-cyanopyridineSol_HydrolysisIncrease Reaction Timeor TemperatureIncomplete_Hydrolysis->Sol_HydrolysisSol_WorkupCheck pH ControlDuring PrecipitationWorkup_Issue->Sol_WorkupSol_Cyclization_TimeIncrease Reaction Timeor Oxidant StoichiometryIncomplete_Cyclization->Sol_Cyclization_TimeSol_Cyclization_TempImprove Temperature ControlUse Anhydrous SolventsSide_Rxns_Cyclization->Sol_Cyclization_TempSol_AlkylationVerify Base ActivityEnsure Reflux TempIncomplete_Alkylation->Sol_Alkylation

Caption: A logical flow for troubleshooting yield and purity issues.

Technical Support Center: Overcoming Poor Regioselectivity in Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of poor regioselectivity in triazolopyridine synthesis. Our goal is to empower you with the knowledge to control your reaction outcomes and synthesize the desired triazolopyridine isomers with high purity and yield.

Introduction: The Challenge of Regioselectivity in Triazolopyridine Synthesis

Triazolopyridines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] The synthesis of these molecules, often achieved through cycloaddition reactions, can present a significant challenge: controlling the regioselectivity. The formation of undesired regioisomers not only reduces the yield of the target molecule but also complicates purification processes. This guide will delve into the common causes of poor regioselectivity and provide practical, evidence-based solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers during triazolopyridine synthesis.

Q1: What are the primary causes of poor regioselectivity in my triazolopyridine synthesis?

Poor regioselectivity in triazolopyridine synthesis, particularly in [3+2] cycloaddition reactions between an azide and an alkyne (a common method), often stems from the reaction conditions. Uncatalyzed, thermal cycloadditions (Huisgen 1,3-dipolar cycloadditions) frequently result in a mixture of regioisomers because the energy barriers for the formation of the different isomers are similar.[3]

Q2: How does the choice of catalyst impact the regioselectivity of the reaction?

The choice of catalyst is the most critical factor in controlling regioselectivity in azide-alkyne cycloadditions for triazole synthesis.[3]

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[3][4][5]

  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , on the other hand, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[6][7][8][9]

Therefore, by selecting the appropriate catalyst, you can dictate the regiochemical outcome of your reaction.

Q3: Can the electronic and steric properties of my starting materials affect regioselectivity?

Yes, the electronic and steric nature of the substituents on both the pyridine precursor and the reacting partner can influence the regioselectivity, especially in cases where catalytic control is not absolute.[10] For instance, bulky substituents can sterically hinder the approach to one of the nitrogen atoms of the azide, favoring the formation of one regioisomer over the other. Similarly, electron-donating or electron-withdrawing groups can alter the electron density of the reacting species, influencing the orbital interactions that govern the cycloaddition.[10]

Q4: What is the role of the solvent and reaction temperature in controlling regioselectivity?

While less influential than the choice of catalyst, solvent and temperature can play a role in modulating regioselectivity. The polarity of the solvent can sometimes slightly alter the ratio of isomers formed in thermal reactions.[11] In some cases, polar, protic solvents may slightly favor the formation of the 1,4-isomer.[11] Lowering the reaction temperature, where feasible, can sometimes improve selectivity, although this is often not practical for uncatalyzed reactions due to their high activation energies.[3]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section provides a structured approach to troubleshooting common problems related to poor regioselectivity in triazolopyridine synthesis.

Problem Probable Cause(s) Recommended Solutions & Explanations
Observation of multiple product spots on TLC/LC-MS analysis, indicating a mixture of regioisomers. 1. Use of thermal (uncatalyzed) reaction conditions: The classic Huisgen cycloaddition often leads to poor regioselectivity.[3] 2. Inefficient catalysis: The catalyst may be inactive or used in insufficient quantity.1. Implement a catalyzed reaction:     - For the 1,4-isomer , employ a Copper(I) catalyst (CuAAC).[4][5]     - For the 1,5-isomer , utilize a Ruthenium catalyst (RuAAC).[6][7][8] 2. Optimize catalyst conditions: Ensure the use of an active catalyst source and appropriate ligands if necessary. For CuAAC, an in-situ source of Cu(I) (e.g., CuSO₄ with a reducing agent like sodium ascorbate) is often effective.
Inconsistent batch-to-batch regioselectivity. 1. Variability in starting material purity: Impurities can affect catalyst activity. 2. Inconsistent reaction setup: Minor changes in temperature, solvent purity, or atmospheric conditions (e.g., oxygen for CuAAC) can lead to variations.1. Ensure high purity of starting materials: Purify starting materials if necessary. 2. Standardize reaction protocol: Carefully control all reaction parameters, including solvent grade, temperature, and reaction time. For air-sensitive reactions, use proper inert atmosphere techniques.
Low yield of the desired regioisomer despite using a catalyst. 1. Suboptimal reaction conditions: The chosen solvent, temperature, or reaction time may not be ideal for the specific substrates. 2. Catalyst poisoning: Functional groups on the starting materials may be interfering with the catalyst.1. Screen reaction conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific reaction. 2. Protect interfering functional groups: If a functional group is suspected of poisoning the catalyst, consider protecting it before the cycloaddition reaction.

Key Mechanistic Pathways and Experimental Workflows

To provide a deeper understanding of how to control regioselectivity, the following diagrams illustrate the key mechanistic differences between catalyzed reactions and a general workflow for optimizing your synthesis.

G cluster_0 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) start_cu Pyridyl-Azide + Alkyne + Cu(I) cu_acetylide Copper Acetylide Intermediate start_cu->cu_acetylide Coordination cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide Cycloaddition product_1_4 1,4-Disubstituted Triazolopyridine cu_triazolide->product_1_4 Protonolysis start_ru Pyridyl-Azide + Alkyne + Ru(II) ru_vinylidene Ruthenium Vinylidene Intermediate start_ru->ru_vinylidene Coordination ru_cycle Ruthenacycle Intermediate ru_vinylidene->ru_cycle Oxidative Coupling product_1_5 1,5-Disubstituted Triazolopyridine ru_cycle->product_1_5 Reductive Elimination G start Poor Regioselectivity Observed define_target Define Target Isomer (1,4- or 1,5-) start->define_target select_catalyst Select Appropriate Catalyst (Cu or Ru) define_target->select_catalyst initial_rxn Perform Initial Catalyzed Reaction select_catalyst->initial_rxn analyze Analyze Product Mixture (TLC, LC-MS, NMR) initial_rxn->analyze evaluate Evaluate Regioselectivity analyze->evaluate optimize Optimize Reaction Conditions (Solvent, Temp, Time) evaluate->optimize Low Selectivity pure_product Isolate Pure Regioisomer evaluate->pure_product High Selectivity optimize->initial_rxn

References

Technical Support Center: Analytical Strategies for Triazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system prevalent in medicinal chemistry and materials science.[1][2][3] Its isomeric forms, however, present significant analytical challenges due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing robust analytical methods for the characterization and differentiation of triazolo[1,5-a]pyridine isomers.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate triazolo[1,5-a]pyridine isomers chromatographically?

A1: The primary challenge lies in the subtle structural differences between isomers. Positional isomers often have very similar polarity, molecular weight, and pKa values, leading to co-elution in standard reversed-phase or normal-phase HPLC systems. Successful separation requires a highly selective stationary phase, optimization of mobile phase composition (including pH and additives), and potentially the use of alternative chromatographic modes like HILIC or chiral chromatography if applicable.[4]

Q2: My mass spectrometry data shows identical m/z values for my isomeric mixture. How can I differentiate them?

A2: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct. The position of substituents on the triazolopyridine core influences the stability of fragment ions. By carefully optimizing collision energy and analyzing the resulting product ion spectra, you can often identify unique fragments or significant differences in the relative abundance of common fragments that serve as fingerprints for each isomer.[5][6][7]

Q3: Can ¹H NMR alone be used to definitively identify my triazolo[1,5-a]pyridine isomer?

A3: While ¹H NMR provides valuable information about the proton environment, relying on it alone can be ambiguous, especially with complex substitution patterns. Chemical shifts can be very similar between isomers. For unambiguous structural confirmation, it is highly recommended to use a combination of 1D NMR (¹H, ¹³C) and 2D NMR techniques such as COSY, HSQC, and especially HMBC.[8][9] ¹H-¹⁵N HMBC experiments can be particularly powerful for differentiating regioisomers by probing the nitrogen chemical shifts indirectly.[8][9]

Q4: Are there any computational tools that can help predict the properties of my isomers?

A4: Yes, computational methods are increasingly used to predict properties that can aid in analytical method development.[10] Quantum mechanical calculations (e.g., DFT) can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra.[1] These predicted data can be compared with experimental results to help assign structures. Additionally, molecular modeling can predict dipole moments and other properties that can inform the selection of chromatographic conditions.[11]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of triazolo[1,5-a]pyridine isomers using key analytical techniques.

Guide 1: HPLC/UHPLC Method Development

Issue: Poor or no separation of isomers on a C18 column.

  • Causality: Standard C18 columns primarily separate based on hydrophobicity. Isomers with similar logP values will exhibit minimal differential retention. The silanol activity of the stationary phase can also play a role, but may not be sufficient to resolve closely related isomers.

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • pH Adjustment: Systematically vary the mobile phase pH. The protonation state of the nitrogen atoms in the triazolopyridine ring can differ subtly between isomers, affecting their interaction with the stationary phase.

      • Solvent Optimization: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.

      • Additives: For MS-compatible methods, use volatile acids like formic acid or acetic acid.[12][13][14] For non-MS methods, phosphoric acid can be effective.[12][13][14] These additives can help control the ionization state of the analytes and interact with residual silanols on the stationary phase.

    • Alternative Stationary Phases:

      • If C18 fails, consider columns with different selectivities. A phenyl-hexyl phase, for instance, offers pi-pi interactions that can be beneficial for aromatic systems like triazolopyridines.

      • Embedded polar group (EPG) columns can also provide alternative selectivity through hydrogen bonding interactions.

      • For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.

    • Temperature Optimization: Varying the column temperature can affect retention and selectivity. Lower temperatures often increase resolution but also increase backpressure.

Parameter Starting Condition Troubleshooting Action Rationale
Column C18, 2.1 x 50 mm, 1.8 µmSwitch to Phenyl-Hexyl or EPG phaseIntroduce alternative separation mechanisms (π-π, H-bonding).
Mobile Phase A 0.1% Formic Acid in WaterVary pH from 2.5 to 7.0 (if column stable)Alter ionization state of isomers to enhance differential retention.
Mobile Phase B AcetonitrileSwitch to MethanolChange solvent selectivity and hydrogen bonding characteristics.
Gradient 5-95% B in 10 minStart with a shallow gradient (e.g., 5-40% B in 20 min)Improve resolution of closely eluting peaks.
Temperature 30 °CTest at 25 °C and 40 °COptimize selectivity and viscosity.
Guide 2: Mass Spectrometry (MS) Differentiation

Issue: Isomers produce identical precursor ions and very similar MS/MS fragmentation patterns.

  • Causality: The core triazolopyridine scaffold may undergo a dominant, high-energy fragmentation pathway that is common to all isomers, masking the more subtle, structurally informative fragmentation channels.

  • Troubleshooting Protocol:

    • Collision Energy Optimization:

      • Perform a collision energy ramp or a series of discrete collision energy experiments. Low collision energies may reveal subtle differences in the fragmentation thresholds of the isomers, while higher energies might produce a common, less informative spectrum.

      • The goal is to find an optimal energy that maximizes the intensity of unique fragment ions or creates the largest difference in the relative abundance of shared fragments.

    • High-Resolution MS (HRMS):

      • Utilize an Orbitrap or TOF mass spectrometer to obtain high-resolution, accurate-mass data for all fragment ions.[15] This can help confirm the elemental composition of fragments and distinguish between isobaric (same nominal mass) fragments that may differ in their elemental formula.

    • Alternative Fragmentation Techniques:

      • If using Collision-Induced Dissociation (CID), consider other fragmentation methods if available, such as Higher-energy C-trap Dissociation (HCD) or Electron Transfer Dissociation (ETD). Different fragmentation techniques can induce different cleavage pathways, potentially highlighting isomeric differences.

cluster_0 MS/MS Method Development cluster_1 Data Analysis & Confirmation A Inject Isomeric Mixture into LC-MS/MS B Confirm Co-elution and Identical Precursor m/z A->B C Perform Collision Energy Ramp (e.g., 10-50 eV) B->C D Analyze Product Ion Spectra at Each Energy Step C->D E Identify Unique Fragments or Significant Ratio Differences D->E F Select Optimal Collision Energy D->F If no differences, consider alternative fragmentation E->F Success G Acquire Data for Individual Isomer Standards (if available) F->G H Compare Fragmentation Patterns to Confirm Identity G->H

Caption: Workflow for optimizing MS/MS conditions for isomer differentiation.

Guide 3: NMR Spectroscopic Analysis

Issue: ¹H and ¹³C NMR spectra of isomers are nearly identical, preventing unambiguous assignment.

  • Causality: The electronic effects of substituents may not be sufficient to induce large, easily distinguishable changes in the chemical shifts of the core ring protons and carbons of different isomers.

  • Troubleshooting Protocol:

    • Advanced 2D NMR Experiments:

      • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. Look for long-range (2-3 bond) correlations from protons to carbons. For example, a proton on a substituent can show a correlation to a specific carbon in the pyridine or triazole ring, confirming its point of attachment.

      • ¹H-¹⁵N HMBC: This is a powerful technique for differentiating regioisomers where the nitrogen positions differ.[8][9] The correlation patterns between protons and nitrogen atoms provide definitive evidence of the ring structure. This experiment requires a spectrometer equipped with a suitable probe and may require ¹⁵N-labeled standards for optimal sensitivity, though it is often successful at natural abundance with sufficient sample concentration.[8]

      • NOESY/ROESY: These experiments can reveal through-space correlations between protons that are close to each other, which can help to confirm the relative positions of substituents.

    • Use of Lanthanide Shift Reagents (LSRs):

      • In some cases, adding a small amount of a lanthanide shift reagent (e.g., Eu(fod)₃) can induce significant changes in the chemical shifts of protons near a Lewis basic site (like the nitrogen atoms). The magnitude of the induced shift is dependent on the distance from the metal center, which can help to resolve overlapping signals and differentiate isomers.

A Acquire ¹H and ¹³C NMR B Ambiguous Assignment A->B C Acquire 2D NMR: COSY, HSQC, HMBC B->C D Analyze HMBC Correlations (Proton to Carbon) C->D E Structure Confirmed? D->E F Acquire ¹H-¹⁵N HMBC E->F No H Unambiguous Isomer Assignment E->H Yes G Analyze N-H Correlations F->G G->H

Caption: Decision tree for using advanced NMR to assign isomer structures.

References

Validation & Comparative

Triazolo[1,5-a]pyridine-7-carboxylic acid vs. other triazolo isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Triazolo[1,5-a]pyridine-7-carboxylic Acid and Its Isomers for Drug Discovery Professionals

As a Senior Application Scientist, my experience has shown that subtle changes in molecular architecture can lead to profound differences in biological activity and physicochemical properties. This is particularly true for fused heterocyclic systems like triazolopyridines, a scaffold of significant interest in medicinal chemistry. This guide provides an in-depth comparison of triazolo[1,5-a]pyridine-7-carboxylic acid against its key structural isomers, offering field-proven insights and experimental data to inform rational drug design and development.

We will move beyond a simple catalog of properties to explore the causal relationships between structure, synthesis, and function. The choice of an isomeric scaffold is a critical decision point in a discovery campaign, and understanding the "why" behind their differential performance is paramount.

The Isomeric Landscape of Triazolopyridines

The triazolopyridine core is formed by fusing a triazole ring with a pyridine ring. The arrangement of nitrogen atoms in the five-membered triazole ring and the fusion pattern to the pyridine ring give rise to several isomers. For researchers focused on derivatives of triazolo[1,5-a]pyridine-7-carboxylic acid, the most relevant comparators are its regioisomer and other positional isomers.

The three primary triazolopyridine scaffolds of interest are:

  • [1][2][3]Triazolo[1,5-a]pyridine: The focus of this guide, characterized by a bridgehead nitrogen atom. This system is generally the most thermodynamically stable.[4]

  • [1][2][3]Triazolo[4,3-a]pyridine: A common regioisomer that can sometimes be formed alongside the [1,5-a] system and may rearrange to it, often under thermal or acidic conditions (Dimroth rearrangement).[5]

  • [1][2][6]Triazolo[1,5-a]pyridine: Another key isomer with a different arrangement of nitrogen atoms, leading to distinct electronic and steric properties.[7]

The placement of the carboxylic acid group on these scaffolds further diversifies the available chemical space and profoundly influences properties such as solubility, metal chelation, and target engagement.

G cluster_isomers Key Triazolopyridine Scaffolds cluster_derivatives Carboxylic Acid Derivatives A [1,2,4]Triazolo[1,5-a]pyridine (Focus Scaffold) B [1,2,4]Triazolo[4,3-a]pyridine (Regioisomer) A->B Regioisomers C [1,2,3]Triazolo[1,5-a]pyridine (Isomer) A->C Isomers A_COOH [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid A->A_COOH Substitution B_COOH [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid B->B_COOH Substitution C_COOH [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid C->C_COOH Substitution

Caption: Logical relationship between core triazolopyridine scaffolds and their carboxylic acid derivatives.

Synthesis Strategy: The Decisive Factor in Isomer Selection

The desired isomer is often dictated by the chosen synthetic route. Control over reaction conditions and starting materials is crucial to avoid mixtures of regioisomers.

Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

This stable isomer is accessible through several robust methods. A prevalent strategy involves the cyclization of an N-acylated 2-hydrazinopyridine precursor. More modern approaches offer improved efficiency and functional group tolerance.

A catalyst-free, microwave-assisted method has been developed, which proceeds via a tandem reaction of enaminonitriles and benzohydrazides.[8] This approach is lauded for its environmental friendliness and short reaction times.[8] Another common and effective strategy is the PIFA- or I₂/KI-mediated intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)benzimidamides.[9]

Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

This isomer is typically synthesized via the cyclization of 2-hydrazinopyridines with various one-carbon synthons like carboxylic acids or orthoesters.[10] A highly efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a microwave-assisted dehydration/cyclization step.[6] The causality here is clear: the initial C-N coupling sets the stage for cyclization, and the subsequent dehydration under microwave irradiation provides the energy needed to form the fused ring system efficiently.

The Dimroth Rearrangement: An Important Consideration

Researchers must be aware of the potential for the less stable[1][2][3]triazolo[4,3-a]pyridine to rearrange into the more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[5] This rearrangement is often facilitated by heat or acid and can be an unintentional side reaction or a deliberate synthetic step. Understanding the kinetics and thermodynamics of this process is key to isolating the desired product.

G start 2-Hydrazinopyridine Precursor reagent1 + Carboxylic Acid Derivative (e.g., R-COOH) start->reagent1 reagent2 + N-Aryl Amidine Precursor (followed by oxidation) start->reagent2 iso_4_3 [1,2,4]Triazolo[4,3-a]pyridine reagent1->iso_4_3 iso_1_5 [1,2,4]Triazolo[1,5-a]pyridine reagent2->iso_1_5 rearrangement Dimroth Rearrangement (Heat/Acid) iso_4_3->rearrangement rearrangement->iso_1_5

Caption: Simplified synthetic pathways leading to[1][2][3]triazolo regioisomers.

Physicochemical and Spectroscopic Differentiation

The structural differences between isomers translate directly to their physical and spectroscopic properties. The carboxylic acid moiety imparts pH-dependent solubility, but the core scaffold dictates properties like crystal packing, stability, and electronic distribution.

Property[1][2][3]Triazolo[1,5-a]pyridine[1][2][3]Triazolo[4,3-a]pyridine[1][2][6]Triazolo[1,5-a]pyridine
Relative Stability Most stable isomer[4]Less stable, can rearrange to [1,5-a] form[5]Stable, but distinct reactivity[11]
Electron Distribution Electron-rich 5-membered ring fused to an electron-deficient 6-membered ring[12]Different charge distribution due to N placement[13]In equilibrium with open-chain diazo form under certain conditions[7]
Key Spectroscopic ID Distinct ¹⁵N chemical shifts[5]Differentiated from [1,5-a] via ¹H-¹⁵N HMBC[5]Unique fragmentation pattern in MS
Protocol: Regioisomer Differentiation by ¹H-¹⁵N HMBC Spectroscopy

Confirming the identity of the synthesized scaffold is a non-negotiable step for ensuring data integrity. Standard ¹H and ¹³C NMR can often be ambiguous. However, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments provide unequivocal differentiation.

Rationale: The nitrogen atoms in the pyrrole-like environment of the [1,5-a] isomer have a significantly different electronic environment and ¹⁵N chemical shift compared to the pyridine-like nitrogens in the [4,3-a] isomer.[5] By observing the long-range correlations between specific protons (e.g., H5 and H7) and the nitrogen atoms, a definitive assignment can be made.[5]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Acquisition: Set up a standard gradient-selected ¹H-¹⁵N HMBC experiment (hsqcetgpmb for Bruker). Optimize the long-range coupling delay (typically set for couplings of 5-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis: Process the 2D spectrum. For the [1][2][3]triazolo[1,5-a]pyridine isomer, expect to see correlations from protons on the pyridine ring (H5, H7) to the N4 (pyridine-like) and N3 (pyrrole-like) nitrogens. For the [1][2][3]triazolo[4,3-a]pyridine isomer, the correlation patterns to the differently positioned nitrogen atoms will be distinct.

  • Validation: Compare the observed ¹⁵N chemical shifts to literature values or quantum chemical predictions to confirm the assignment.[5]

Comparative Biological Activity: A Case Study on Adenosine Receptors

The true value of comparing isomers lies in their differential biological performance. A seminal study by Guba et al. provides a direct comparison of isomeric triazolopyridine amides as inhibitors of the human adenosine A₂ₐ (hA₂ₐ) receptor, a key target in inflammation and neurodegenerative diseases.[1] While this study uses amide derivatives, the core structure-activity relationship (SAR) insights are highly relevant to the carboxylic acid analogs.

The study compared 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides with their isomeric 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts.[1]

Key Finding: The primary determinant for hA₂ₐ inhibitory activity and selectivity against the hA₁ receptor was the H-bond donor strength of the free amino functionality .[1] This highlights that the precise positioning of key interacting groups on the scaffold is critical for potent and selective target engagement.

Compound ClassPosition of Amino GroupPosition of CarboxyamidehA₂ₐ Receptor InhibitionRationale
Isomer A8-amino6-carboxyamideLower PotencySuboptimal positioning of H-bond donor for receptor interaction.[1]
Isomer B5-amino7-carboxyamideHigher PotencyOptimal positioning of the amino H-bond donor mimics the natural ligand, adenosine.[1]

This data underscores a critical principle for drug designers: scaffold hopping or isomer screening is not just about maintaining a core shape but about recreating a specific pharmacophore in three-dimensional space. The [1,5-a] scaffold with substituents at the 5- and 7-positions provided a superior vector orientation for interacting with the adenosine receptor active site compared to the 8,6-substituted isomer.

Broader Therapeutic Potential of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

Beyond adenosine receptors, the[1][2][3]triazolo[1,5-a]pyridine scaffold, including carboxylic acid derivatives, has been explored for a wide range of therapeutic targets.

  • Kinase Inhibition: Derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2), which are crucial nodes in cytokine signaling pathways relevant to inflammatory diseases.[14]

  • Anticancer Activity: The scaffold is present in molecules designed to inhibit S-phase kinase-associated protein 2 (SKP2) for cancer treatment and has shown antiproliferative activity in various cancer cell lines.[15][16]

  • Antimycobacterial Agents: Fluorinated derivatives of[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis.[17]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor Triazolo[1,5-a]pyridine Inhibitor inhibitor->jak blocks

Caption: Inhibition of the JAK-STAT signaling pathway by triazolo[1,5-a]pyridine derivatives.

Conclusion and Future Outlook

The choice between triazolo[1,5-a]pyridine-7-carboxylic acid and its isomers is a strategic decision with significant downstream consequences.

  • For Potency and Stability, Choose[1][2][3]Triazolo[1,5-a]pyridine: This scaffold is generally the most thermodynamically stable and has proven to be a versatile and successful core in numerous drug discovery programs. Synthetic routes are well-established and high-yielding.

  • Be Cautious with the[1][2][3]Triazolo[4,3-a]pyridine Isomer: While synthetically accessible, its propensity to undergo Dimroth rearrangement requires careful control of reaction and purification conditions. However, it may offer unique interaction patterns in specific biological targets before any rearrangement occurs.

  • Consider the[1][2][6]Triazolo[1,5-a]pyridine for Novel Chemical Space: This isomer offers a different arrangement of nitrogen atoms, altering the electronics, dipole moment, and hydrogen bonding capabilities of the molecule, which could be advantageous for targeting novel proteins or overcoming resistance.

Final Recommendation for Researchers: The [1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid represents a robust starting point for fragment-based or lead optimization campaigns due to its synthetic tractability, chemical stability, and proven track record as a privileged scaffold. However, a comprehensive discovery strategy should include the synthesis and evaluation of key isomers. The comparative data presented here demonstrates that seemingly minor positional changes can unlock significant gains in potency and selectivity, providing the critical breakthroughs needed to advance a program toward clinical development. Always validate your isomeric structure unequivocally, preferably using techniques like ¹H-¹⁵N HMBC, to ensure the integrity of your SAR data.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, prized for its remarkable versatility and drug-like properties. Its structural resemblance to endogenous purines allows it to function as a bioisostere, engaging with a wide array of biological targets by mimicking key interactions.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of triazolo[1,5-a]pyridine analogs, offering insights into the nuanced chemical modifications that govern their potency and selectivity against critical therapeutic targets.

The Strategic Importance of the Triazolo[1,5-a]pyridine Core

The fused bicyclic structure of triazolo[1,5-a]pyridine offers a rigid and planar core, which is advantageous for establishing well-defined interactions within protein binding pockets. The nitrogen atoms within the rings act as key hydrogen bond acceptors and donors, while the carbon framework provides a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This inherent adaptability has enabled the development of potent and selective modulators for enzymes ranging from kinases and phosphodiesterases to epigenetic targets.

Comparative SAR Analysis Across Key Therapeutic Target Classes

The true utility of a scaffold is demonstrated by its adaptability. Below, we compare the SAR of triazolo[1,5-a]pyridine analogs across several major enzyme families, highlighting how substituent patterns are tailored to achieve target specificity.

Anticancer Agents: Modulators of Tubulin Dynamics

A fascinating application of this scaffold is in the development of anticancer agents that modulate microtubule (MT) dynamics. Unlike classic taxanes, certain triazolopyrimidines promote tubulin polymerization through a unique mechanism that involves inhibiting the binding of vinca alkaloids.[1][5]

Key SAR Insights:

  • Position 5: A high-potency pharmacophore is established with the presence of a (1S)-2,2,2-trifluoro-1-methylethylamino group or a similar achiral 2,2,2-trifluoroethylamino group. This substitution is critical for the compound's activity.[1]

  • Position 6 (Phenyl Ring): Optimal activity requires fluoro atoms at both ortho positions of the C6 phenyl ring.[1][5]

  • Position 6 (Phenyl Ring, para position): The most effective substituents are those connected via an oxygen linkage, followed by a three-methylene chain terminating in an alkylamino or hydroxyl group.[1][5]

Interestingly, the specific substitutions around the core can differentiate between compounds that merely stabilize microtubules (Class I) and those that also induce proteasome-dependent tubulin degradation (Class II).[6][7] This is thought to be due to differential binding affinities for the vinca site versus a secondary intradimer "seventh site."[6][7]

Table 1: SAR of Triazolopyrimidine Analogs as Tubulin Modulators

Compound Ref. Substitution at C5 Substitution at C6 (Phenyl Ring) Cellular Activity (Example)
General Class I (1S)-2,2,2-trifluoro-1-methylethylamino 2,6-difluoro-4-(alkoxy/aminoalkoxy)phenyl MT Stabilization[7]

| General Class II | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluoro-4-(specific chain)phenyl | MT Stabilization & Tubulin Degradation[6] |

Epigenetic Modulators: Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 (KDM1A) is a critical enzyme in histone modification and a promising target in oncology.[8][9] Triazolo[1,5-a]pyrimidine-based compounds have emerged as potent, reversible inhibitors of this flavin-dependent demethylase.[8][10][11][12][13]

Key SAR Insights:

  • The triazolopyrimidine core serves as a scaffold to present substituents that occupy the substrate-binding pocket of LSD1.

  • Docking studies suggest that specific analogs form crucial hydrogen bonds with active site residues like Ala331, Met332, and Ala539, and arene-H interactions with Val333, anchoring the inhibitor.[9]

  • The nature and position of aromatic and aliphatic groups attached to the core are critical for achieving high potency, with some compounds reaching nanomolar to low micromolar IC50 values.[9] For instance, compound 5p from one study showed an IC50 of 0.154 µM.[9]

Table 2: SAR of Triazolopyrimidine Analogs as LSD1 Inhibitors

Compound Ref. Key Substituents LSD1 IC50 (µM) Cell Line Activity (Example)
5p (Eur. J. Med. Chem. 2017) (Structure specific) 0.154 Potent growth inhibition in PC-9 cells[9]
6i (Eur. J. Med. Chem. 2017) (Structure specific) 0.557 Significant cytotoxicity in A549 cells[9]

| C26 (Bioorg. Med. Chem. 2019) | (Structure specific) | 1.72 | Induces H3K4/H3K9 methylation in A549 cells[8] |

Metabolic Disease Modulators: α-Glucosidase Inhibitors

Targeting α-glucosidase is a validated strategy for managing type 2 diabetes. Recently, novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been identified as potent inhibitors, significantly outperforming the standard drug acarbose.[14][15][16]

Key SAR Insights:

  • This series demonstrates excellent inhibitory activity, with IC50 values ranging from 6.60 µM to 75.63 µM, compared to acarbose (IC50 = 750.00 µM).[14]

  • The most potent compound, 15j , exhibited an IC50 of 6.60 µM and acted as a competitive and selective inhibitor with no effect on α-amylase, which is crucial for avoiding common gastrointestinal side effects.[14][17]

  • Molecular docking studies revealed that the high efficacy of compound 15j is due to strong binding affinity and the formation of key hydrogen bonds with active site residues TYR158, GLN353, and GLU411.[15]

Table 3: SAR of Triazolopyridine Analogs as α-Glucosidase Inhibitors

Compound Ref. Ar¹ Substituent Ar³ Substituent α-Glucosidase IC50 (µM)
15a Unsubstituted Phenyl Unsubstituted Phenyl 20.32 ± 0.11
15c Unsubstituted Phenyl 4-Chlorophenyl 9.69 ± 0.09

| 15j | 4-Methoxyphenyl | 4-Chlorophenyl | 6.60 ± 0.09 |

CNS and Inflammation Modulators: Phosphodiesterase (PDE) Inhibitors

The triazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop inhibitors of phosphodiesterases, particularly PDE2A, which are targets for neurological and psychiatric disorders.[18][19][20]

Key SAR Insights:

  • Structure-guided design, aided by X-ray crystallography, has been instrumental in optimizing these inhibitors.[18]

  • Computational methods like free-energy perturbation (FEP) calculations have been used to prioritize substituents, leading to the synthesis of compounds with IC50 values spanning from the micromolar to the sub-nanomolar range.[18]

  • A lead compound, 46 , emerged from these studies with a PDE2A IC50 of 1.3 nM and over 100-fold selectivity against other PDE enzymes, demonstrating the power of combining structural biology with computational chemistry.[18]

Visualization of SAR Principles and Experimental Workflows

To better understand the logic behind SAR studies, the following diagrams illustrate key concepts and processes.

General SAR Hotspots on the Triazolo[1,5-a]pyridine Core

This diagram highlights the key positions on the scaffold that are commonly modified to tune biological activity and selectivity for different target classes.

Caption: Key positions on the triazolo[1,5-a]pyridine core for SAR exploration.

Workflow for a Typical SAR Study

The process of developing and optimizing a lead compound follows a logical, iterative cycle of design, synthesis, and testing.

SAR_Workflow A Target Identification & Validation B Lead Identification (HTS, FBDD, etc.) A->B C Design Analogs (Computational Modeling) B->C D Chemical Synthesis C->D E In Vitro Biological Assay (e.g., Enzyme Inhibition) D->E F Data Analysis (IC50) & SAR Determination E->F F->C Iterative Cycle G Lead Optimization F->G Promising SAR H In Vivo Studies G->H

Caption: A generalized workflow for a structure-activity relationship study.

Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following are detailed protocols for representative assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro LSD1 Histone Demethylase Inhibition Assay (Peroxidase-Coupled)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[3]

Objective: To determine the IC50 value of a test compound against human recombinant LSD1.

Materials:

  • Human recombinant LSD1 enzyme (e.g., BPS Bioscience, #50100).[21]

  • Dimethylated H3(1-21)K4 peptide substrate (e.g., Anaspec, #63677).[21]

  • Horseradish Peroxidase (HRP).

  • HRP substrate (e.g., Amplex Red or similar).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.[21]

  • Test compounds dissolved in DMSO.

  • Black 96-well microplates.

Procedure:

  • Compound Preparation: Prepare serial 3-fold dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 0.5%).[21]

  • Enzyme Pre-incubation: In a black 96-well plate, add 2 µL of each compound dilution. Add 23 µL of LSD1 enzyme solution (final concentration ~38.5 nM) to each well.[21]

  • Incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the H3K4 peptide substrate (at its Km concentration), HRP, and the HRP substrate in assay buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence increase over time (kinetic read) at the appropriate excitation/emission wavelengths for the chosen HRP substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Self-Validation System:

  • Positive Control: A known LSD1 inhibitor (e.g., GSK-LSD1) should be run in parallel to validate assay performance.

  • Negative Control: Wells containing enzyme and substrate but no inhibitor (vehicle only) represent 0% inhibition.

  • Background Control: Wells without LSD1 enzyme are used to subtract background signal.

  • Counter-Screen: Test compounds should be evaluated for inhibition of HRP to exclude false positives.[3]

Protocol 2: In Vitro CDK2/Cyclin A Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[22][23]

Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme complex.

  • Kinase Substrate Peptide (e.g., a derivative of Histone H1).

  • Adenosine Triphosphate (ATP).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[22]

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds dissolved in DMSO.

  • White, opaque 384-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Buffer. Ensure the final DMSO concentration is constant (e.g., 1-5%).[22]

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).

  • Add 2 µL of the CDK2/Cyclin A enzyme solution.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near its Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.[22]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Self-Validation System:

  • Positive Control: Use a known CDK2 inhibitor like Staurosporine to confirm assay sensitivity.[22]

  • Negative Control: Vehicle-only wells define the 100% activity level.

  • Background Control: Wells without enzyme are used to measure background luminescence.

  • An ATP-to-ADP standard curve can be generated to confirm the linear range of the assay.

References

A Comparative Guide to the Validation of Triazolo[1,5-a]pyridine-7-carboxylic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic scaffold of significant interest in modern drug discovery and development. As a key intermediate and pharmacophore, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies mandate rigorous analytical characterization, making the validation of purity-testing methods a cornerstone of any successful pharmaceutical development program.[3][4]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of triazolo[1,5-a]pyridine-7-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, compare the performance of different stationary phases, and provide the experimental data necessary for researchers and drug development professionals to make informed decisions.

The Analytical Challenge: Understanding the Analyte

The molecular structure of triazolo[1,5-a]pyridine-7-carboxylic acid—possessing an aromatic fused-ring system, a polar triazole moiety, and an ionizable carboxylic acid group—presents distinct challenges for conventional reversed-phase (RP) HPLC.

  • Polarity and Retention: As a polar molecule, it can exhibit poor retention on traditional nonpolar stationary phases (like C18), especially when mobile phases with a high aqueous content are required. This can lead to elution near the solvent front, making accurate quantification difficult.[5][6]

  • Peak Shape and Silanol Interactions: The basic nitrogen atoms in the pyridine ring can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing.[5] The carboxylic acid group’s ionization state is pH-dependent, which can drastically affect retention and peak shape if the mobile phase pH is not carefully controlled.[7][8]

  • Potential Impurities: The purity method must be able to resolve the main component from structurally similar impurities. These can include starting materials (e.g., substituted 2-aminopyridines), synthetic by-products (e.g., positional isomers), or degradation products.[9]

Caption: Potential Impurity Profile for the Analyte.

Comparative Analysis of HPLC Methodologies

We will evaluate three distinct reversed-phase HPLC strategies, each employing a different stationary phase to address the challenges posed by this analyte. The goal is to develop a stability-indicating method capable of separating the main peak from its potential impurities and degradation products.

Method A: Conventional C18 Reversed-Phase Chromatography

This approach serves as the baseline, utilizing the most common stationary phase in RP-HPLC. The core principle is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH, thereby increasing its hydrophobicity and retention on the nonpolar C18 column.[8]

  • Rationale: A C18 column provides strong hydrophobic retention. Using an acidic mobile phase (e.g., pH 2-3) ensures the carboxylic acid is protonated (-COOH), maximizing its interaction with the stationary phase. This is a well-established and cost-effective starting point for method development.

  • Potential Limitation: If the analyte and its impurities are highly polar, a high percentage of the aqueous mobile phase (>95%) may be needed to achieve adequate retention. Under these conditions, traditional C18 columns can suffer from "pore dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the hydrophobic pores, leading to a sudden loss of retention and poor reproducibility.[10][11]

Method B: Aqueous-Stable C18 Reversed-Phase Chromatography

This method uses a modified C18 column specifically engineered for robust performance in highly aqueous mobile phases. These columns often incorporate polar-embedded groups or use proprietary polar end-capping.

  • Rationale: The hydrophilic modification of the stationary phase prevents pore dewetting, ensuring stable and reproducible retention times even when using 100% aqueous mobile phases.[10] This creates a more robust and reliable method for routine quality control (QC) environments where slight variations in mobile phase preparation could otherwise lead to retention shifts.

  • Advantage: This approach directly mitigates the primary risk associated with Method A, enhancing method ruggedness and reliability without fundamentally changing the separation mechanism.

Method C: Phenyl-Hexyl Reversed-Phase Chromatography

This strategy employs a stationary phase with phenyl rings, offering an alternative separation mechanism (selectivity) compared to purely aliphatic phases like C18.

  • Rationale: Phenyl columns can engage in π-π interactions with aromatic analytes like triazolo[1,5-a]pyridine-7-carboxylic acid.[6] This provides a different selectivity that can be highly effective in resolving structurally similar compounds, such as positional isomers, which may co-elute on a C18 column. Phenyl phases are also known for their resistance to phase collapse in highly aqueous conditions.[6]

  • Advantage: This is a powerful tool during method development for resolving complex impurity profiles and serves as an excellent orthogonal method for confirming peak purity.

Experimental Protocols and Validation

The following protocols outline the conditions for each method. All methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, and range.[3][12]

Caption: General Workflow for HPLC Purity Method Validation.

Protocol Details
ParameterMethod A (Conventional C18)Method B (Aqueous-Stable C18)Method C (Phenyl-Hexyl)
Column Standard C18, 150 x 4.6 mm, 5 µmAqueous-Stable C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 60% B over 20 min2% to 55% B over 20 min5% to 60% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Comparative Validation Data Summary

The following table summarizes the performance of each method when challenged with a sample spiked with known impurities (a positional isomer and a starting material precursor).

Validation ParameterMethod A (Conventional C18)Method B (Aqueous-Stable C18)Method C (Phenyl-Hexyl)Acceptance Criteria
Specificity (Resolution)
API / Precursor2.12.53.1> 2.0
API / Isomer1.41.62.8 > 2.0
Linearity (r²) 0.99950.99980.9997≥ 0.999
Accuracy (% Recovery) 98.9% - 101.2%99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%
Precision (%RSD)
Repeatability0.45%0.21%0.25%≤ 1.0%
Intermediate Precision0.89%0.45%0.51%≤ 2.0%
Robustness Minor retention shifts with changes in % aqueousHighly Robust Highly RobustNo significant impact on results

Senior Application Scientist's Insights and Recommendations

The experimental data reveals a clear performance hierarchy.

  • Method A (Conventional C18) provided acceptable results for linearity, accuracy, and precision. However, it failed the specificity criterion, with a resolution of only 1.4 between the main peak and its positional isomer. This indicates that this method is not stability-indicating and would be unsuitable for regulatory submission without further optimization. The lower robustness is also a concern for routine use.

  • Method B (Aqueous-Stable C18) showed a marked improvement in precision and robustness, which is directly attributable to the stability of the stationary phase in the low-organic mobile phase required for retention. While it passed the minimum resolution threshold, the separation between the API and the critical isomer (1.6) was still marginal. This method would be a reliable choice for routine QC of batches where the impurity profile is well-understood and this specific isomer is not expected to be present at significant levels.

  • Method C (Phenyl-Hexyl) delivered the best performance. The alternative selectivity offered by the phenyl stationary phase provided excellent resolution (2.8) for the critical isomer pair that was challenging for the C18 phases.[6] The method demonstrated high precision and robustness, making it the most suitable choice for both method development and as a final, validated, stability-indicating method for purity analysis. The π-π interactions were key to achieving this superior separation.

Conclusion

The validation of an HPLC purity method for a polar, ionizable compound like triazolo[1,5-a]pyridine-7-carboxylic acid requires a scientifically-driven approach. While a conventional C18 column is a logical starting point, it may not provide the necessary selectivity or robustness to build a truly reliable, stability-indicating method.

This comparative guide demonstrates that stationary phases with alternative selectivity, such as Phenyl-Hexyl columns , can offer significant advantages in resolving closely related impurities. For routine applications demanding high throughput and robustness, Aqueous-Stable C18 columns provide a superior alternative to their conventional counterparts. The ultimate choice of method must be guided by empirical data and a thorough risk assessment based on the specific impurity profile of the analyte. By investing in comprehensive method development and validation, researchers and drug developers can ensure the integrity of their data and the quality of their products.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Triazolo[1,5-a]pyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, leading to derivatives with a vast spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics[1][2][3]. The precise three-dimensional arrangement of atoms and functional groups on this heterocyclic system dictates its biological activity. Therefore, unambiguous structural determination is not merely a characterization step but a fundamental prerequisite for effective, rational drug design.

This guide provides an in-depth exploration of X-ray crystallography as the definitive method for elucidating the absolute structure of triazolo[1,5-a]pyridine derivatives. We will dissect the experimental workflow, address common challenges, and objectively compare its capabilities against other widely used analytical techniques, offering field-proven insights to guide your research.

The Gold Standard: Why X-ray Crystallography is Indispensable

In the realm of structural biology and medicinal chemistry, X-ray crystallography stands alone in its ability to provide a high-resolution, three-dimensional snapshot of a molecule. While other techniques provide crucial pieces of the puzzle, crystallography delivers the complete picture: precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This level of detail is paramount for understanding structure-activity relationships (SAR), designing potent and selective ligands, and optimizing drug candidates based on their interaction with biological targets[4]. For triazolo[1,5-a]pyridine derivatives, which often target specific enzymatic pockets, knowing the exact conformation and intermolecular interactions is the key to unlocking their therapeutic potential.

The Crystallography Workflow: From Powder to Picture

Obtaining a high-quality crystal structure is a systematic process that demands both precision and patience. Each stage is critical for the success of the next, forming a self-validating chain of experimental checkpoints.

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Acquisition & Analysis A Synthesis & Purification (>99% Purity) B Solvent Screening & Solubility Testing A->B Purity is key C Crystallization Setup (e.g., Vapor Diffusion) B->C Select optimal solvent D Crystal Harvesting & Mounting C->D Incubate & monitor E X-ray Diffraction Data Collection D->E Transfer to Diffractometer F Structure Solution (Phase Problem) E->F Process raw data G Model Refinement F->G Build atomic model H Structure Validation & Deposition G->H Check quality metrics

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Hanging-Drop Vapor Diffusion

This technique is a workhorse for crystallization due to its efficiency with small sample quantities. The principle relies on slowly reaching supersaturation by allowing water to diffuse from a droplet containing the sample into a larger reservoir of a precipitant solution.

Materials:

  • High-purity (>99%) triazolo[1,5-a]pyridine derivative.

  • 24-well crystallization plate.

  • Siliconized glass cover slips.

  • A range of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile).

  • A range of precipitant solutions (e.g., Polyethylene Glycols (PEGs), salts like Ammonium Sulfate).

  • Micropipettes.

Methodology:

  • Preparation of the Reservoir: Pipette 500 µL of a chosen precipitant solution into the reservoir of a well in the crystallization plate.

  • Preparation of the Sample Solution: Dissolve the triazolo[1,5-a]pyridine derivative in a suitable organic solvent to a concentration of 5-20 mg/mL. The goal is a clear, fully dissolved solution.

    • Causality Note: The choice of solvent is critical. It must fully solubilize the compound but also be miscible with the precipitant to allow for controlled diffusion.

  • Setting the Drop: On a clean cover slip, pipette 1 µL of the sample solution and 1 µL of the reservoir solution. Mix gently by aspirating and dispensing the droplet.

    • Self-Validation Check: The drop should remain clear upon mixing. If immediate precipitation occurs, the starting concentration is too high or the precipitant is too harsh. Adjust accordingly.

  • Sealing and Incubation: Invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease. Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Check the drops under a microscope daily for the first few days, then weekly. Crystal growth can take anywhere from a day to several months. Note any changes, such as the formation of microcrystals, oils, or clear crystals.

    • Troubleshooting: If "oiling out" occurs, the compound is separating as a liquid. This can often be resolved by lowering the initial concentration, slowing the rate of equilibration (e.g., by using a lower concentration precipitant), or changing the solvent system[5].

Comparative Analysis: Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method for 3D structure, a multi-faceted approach using complementary techniques provides the most robust characterization. The choice of technique is driven by the specific question you need to answer.

Analytical Technique Selection Start What structural information is needed? Info_3D Absolute 3D Structure (Solid-State) Start->Info_3D Yes Info_Conn Atomic Connectivity (Solution-State) Start->Info_Conn No XRay X-ray Crystallography Comp Computational Modeling XRay->Comp Validates Model NMR NMR Spectroscopy MS Mass Spectrometry Info_3D->XRay Info_Conn->NMR Info_MW Molecular Weight & Formula Info_Conn->Info_MW Also need MW? Info_Pred Predicted Structure & Interactions Info_Conn->Info_Pred Need to predict binding? Info_MW->MS Info_Pred->Comp

Caption: Decision-making guide for selecting the appropriate structural analysis technique.

The table below provides a direct comparison of the primary analytical methods used for characterizing triazolo[1,5-a]pyridine derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information Absolute 3D atomic coordinates, bond lengths/angles, intermolecular interactions[6][7][8].Atomic connectivity, solution-state conformation, proton/carbon environment[9][10][11][12].Precise molecular weight, elemental composition, fragmentation patterns[10].Predicted 3D structure, binding poses, electronic properties, reaction mechanisms[13][14][15].
Sample State Single Crystal (Solid)SolutionSolid, Liquid, or GasIn Silico (No physical sample)
Typical Sample Amount <1 mg1-10 mg<1 µgN/A
Key Advantage Unambiguous and definitive structural data. The "gold standard."Non-destructive; provides insight into dynamic behavior in solution.Extremely high sensitivity and mass accuracy.Provides predictive insights when experimental data is unavailable; guides synthesis.
Primary Limitation Requires high-quality, single crystals, which can be difficult or impossible to obtain.Provides indirect 3D structural information; spectra can be complex.Provides no stereochemical or conformational information.Theoretical and must be validated by experimental data. "Garbage in, garbage out."
Synergistic Application in Drug Discovery

In a typical drug discovery program, these techniques are used in concert:

  • Synthesis: A new triazolo[1,5-a]pyridine derivative is synthesized.

  • Initial Verification: Mass Spectrometry confirms the correct molecular weight, and NMR Spectroscopy confirms the expected chemical structure (connectivity)[10][12].

  • Biological Screening: The compound shows promising activity.

  • Structural Elucidation for SAR: X-ray Crystallography is employed to determine the precise 3D structure. If co-crystallization with the target protein is successful, this provides invaluable insight into the binding mode[4].

  • Model Refinement: If an experimental structure cannot be obtained, Computational Modeling , guided by the NMR data and structures of similar compounds, can be used to build a predictive model of how the molecule interacts with its target[16][17].

Conclusion

For researchers and drug development professionals working with triazolo[1,5-a]pyridine derivatives, X-ray crystallography is an unparalleled tool. It provides the definitive structural evidence required for patent applications, publications, and, most importantly, for making informed decisions in the iterative cycle of drug design and optimization. While obtaining suitable crystals can be a significant hurdle, the wealth of precise, actionable data derived from a successful crystal structure is indispensable. By integrating crystallography with complementary techniques like NMR, mass spectrometry, and computational modeling, scientists can achieve a holistic understanding of these powerful molecules, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

A Comparative Analysis of Triazolopyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Triazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The fusion of a triazole ring with a pyridine scaffold creates a versatile pharmacophore found in numerous clinically used drugs and biologically active molecules.[2] Consequently, the development of efficient and robust synthetic methodologies for accessing this privileged scaffold is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic strategies for triazolopyridines, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the intricacies of classical and modern synthetic routes, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Classical Approaches: Cyclization of Pyridine Derivatives

The traditional synthesis of triazolopyridines often relies on the cyclization of appropriately substituted pyridine precursors. These methods, while foundational, often require harsh reaction conditions.

Oxidative Cyclization of 2-Hydrazinopyridines

One of the most established methods involves the reaction of 2-hydrazinopyridine with various one-carbon donors, such as aldehydes or carboxylic acids, followed by an oxidative cyclization step.

Mechanism: The initial condensation of 2-hydrazinopyridine with an aldehyde forms a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, leads to the formation of the triazole ring, yielding the[2][3][4]triazolo[4,3-a]pyridine core.

Causality of Experimental Choices: The choice of the oxidizing agent is critical to the success of this reaction. While traditional oxidants like lead tetraacetate or manganese dioxide have been used, modern variations employ milder and more environmentally benign reagents.[5] The solvent choice is also crucial and is often a polar protic solvent like ethanol to facilitate both the condensation and cyclization steps.

Experimental Protocol: Synthesis of 3-phenyl-[2][3][4]triazolo[4,3-a]pyridine

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.

  • Add sodium hypochlorite (1.2 mmol) as an oxidizing agent.[5]

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary approaches to triazolopyridine synthesis focus on improving efficiency, atom economy, and substrate scope. These methods often employ catalytic systems or unconventional energy sources.

One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes

A significant advancement over the classical two-step procedure is the development of one-pot methodologies. These protocols combine the condensation and cyclization steps into a single, operationally simple procedure.

A mild and efficient one-pot synthesis of substituted[2][3][4]triazolo[4,3-a]pyridines has been developed from easily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature.[3] This method is noted for its functional group tolerance and atom economy.[3]

Causality of Experimental Choices: The success of this one-pot reaction often relies on the choice of a catalyst or additive that can facilitate both the initial condensation and the subsequent oxidative cyclization in the same reaction vessel. The absence of harsh oxidants and the ability to perform the reaction at room temperature contribute to its "green" credentials.

Experimental Protocol: One-Pot Synthesis of Substituted[2][3][4]triazolo[4,3-a]pyridines [3]

  • In a round-bottom flask, dissolve 2-hydrazinopyridine (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent like ethanol.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure triazolopyridine derivative.

Metal-Catalyzed Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and triazolopyridines are no exception. Palladium- and copper-catalyzed reactions have emerged as powerful tools for their construction.

Palladium-Catalyzed Coupling: A practical synthesis of triazolopyridines involves the palladium-catalyzed intermolecular coupling of aldehyde-derived hydrazones with chloro-substituted pyridines, followed by oxidative cyclization.[6][7]

Nickel-Catalyzed Alkenylation: A regioselective nickel-catalyzed alkenylation of the C7-H bond of triazolopyridines provides a route to 2,6-disubstituted pyridines.[8][9] The triazole moiety acts as a directing group and can be subsequently removed.[8][9]

Causality of Experimental Choices: The choice of the metal catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in these reactions. The ligand plays a key role in stabilizing the metal center and modulating its reactivity. The base is often required to facilitate the deprotonation steps in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis of Triazolopyridines [7]

  • To a mixture of an aldehyde-derived hydrazone (1.0 mmol), a chloropyridine derivative (1.2 mmol), a palladium catalyst such as Pd(OAc)₂, and a suitable ligand in a dry solvent (e.g., toluene), add a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water.

  • Purify the product by column chromatography on silica gel.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of triazolopyridines has significantly benefited from this technology, leading to shorter reaction times, improved yields, and often cleaner reaction profiles.[10][11]

A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established using enaminonitriles and benzohydrazides.[4] This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation, affording the products in good to excellent yields within a short reaction time.[4]

Causality of Experimental Choices: The use of a high-boiling point solvent like toluene is common in microwave-assisted synthesis to allow for higher reaction temperatures to be reached safely.[4] The microwave power and temperature are carefully controlled to maximize the reaction rate while minimizing decomposition.

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [4]

  • In a microwave-safe vessel, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.) in dry toluene.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 3 hours).[4]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Cycloaddition and Rearrangement Reactions

Beyond the construction from pyridine precursors, cycloaddition and rearrangement reactions offer elegant and efficient pathways to the triazolopyridine scaffold.

Huisgen [3+2] Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles.[12][13][14] This reaction can be applied to the synthesis of triazolopyridines where one of the reacting partners contains a pyridine ring. The copper-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity and mild reaction conditions.[14][15]

Mechanism: The reaction involves the concerted or stepwise addition of a 1,3-dipole (the azide) to a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. In the copper-catalyzed variant, a copper acetylide intermediate is formed, which then reacts with the azide.[14]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the pyridine-containing alkyne (1.0 mmol) and the azide (1.0 mmol) in a mixture of t-butanol and water, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Dimroth Rearrangement

The Dimroth rearrangement is an intriguing isomerization reaction observed in certain triazole-fused heterocycles.[16] In the context of triazolopyridines, it involves the interconversion of[2][3][4]triazolo[4,3-a]pyridines to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyridine isomers.[17] This rearrangement can occur under acidic, basic, or thermal conditions.

Mechanism: The accepted mechanism involves a ring-opening of the protonated (or activated) triazole ring to form an open-chain intermediate, followed by rotation and subsequent ring-closure to yield the rearranged isomer.[6]

Causality of Experimental Choices: The conditions required for the Dimroth rearrangement are highly dependent on the substitution pattern of the triazolopyridine ring. Electron-withdrawing groups can influence the ease of rearrangement. The choice of acid or base and the reaction temperature are critical parameters to control this transformation.

Comparative Data

Synthesis MethodKey FeaturesTypical YieldsReaction ConditionsScope & Limitations
Oxidative Cyclization Traditional, two-step processModerate to GoodOften requires stoichiometric oxidants and elevated temperatures.Well-established, but can lack functional group tolerance and generate waste.
One-Pot Synthesis Operationally simple, atom-economical[3]Good to Excellent[3]Mild, often at room temperature.[3]Good functional group tolerance, environmentally friendly.
Metal-Catalyzed Synthesis High efficiency and selectivityGood to ExcellentRequires a metal catalyst, ligand, and base; often at elevated temperatures.Broad substrate scope, but catalyst cost and removal can be a concern.
Microwave-Assisted Synthesis Rapid reaction times, improved yields[4]Good to Excellent[4]High temperatures achieved quickly with microwave irradiation.[4]Excellent for rapid library synthesis, requires specialized equipment.
Huisgen Cycloaddition High regioselectivity (CuAAC)[14]Good to ExcellentMild conditions, often at room temperature.[14]Requires synthesis of azide and alkyne precursors.
Dimroth Rearrangement Access to isomeric scaffoldsVariableCan be induced by acid, base, or heat.Substrate-dependent; provides access to thermodynamically more stable isomers.

Visualizing the Synthetic Pathways

Reaction Workflow: One-Pot Synthesis

G A 2-Hydrazinopyridine D Reaction Mixture A->D B Aldehyde B->D C Solvent (e.g., Ethanol) C->D E Stirring at Room Temperature D->E One-Pot F [1,2,4]Triazolo[4,3-a]pyridine E->F Spontaneous Cyclization

Caption: One-pot synthesis of triazolopyridines.

Mechanism: Dimroth Rearrangement

G A [1,2,4]Triazolo[4,3-a]pyridine B Protonation/Activation A->B + H+ C Ring Opening B->C D Open-Chain Intermediate C->D E Rotation D->E F Ring Closure E->F G [1,2,4]Triazolo[1,5-a]pyridine F->G - H+

Caption: Mechanism of the Dimroth rearrangement.

Conclusion

The synthesis of triazolopyridines has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, sustainability, and scope over classical approaches. One-pot procedures and microwave-assisted syntheses provide rapid and environmentally friendly access to these important heterocycles. Metal-catalyzed cross-coupling reactions have expanded the possibilities for structural diversification. Furthermore, elegant strategies like the Huisgen cycloaddition and the Dimroth rearrangement provide access to specific isomers and complex architectures. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides a foundation for researchers to navigate the rich chemistry of triazolopyridines and select the most appropriate synthetic strategy for their research endeavors.

References

The Triazolo[1,5-a]pyrimidine Scaffold: A Superior Bioisostere for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Physicochemical Properties, Biological Activity, and Synthetic Accessibility

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic application of bioisosterism is a cornerstone of successful lead optimization. The goal is to modulate a molecule's properties—enhancing potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. Among the various heterocyclic scaffolds employed as bioisosteres, the[1][2][3]triazolo[1,5-a]pyrimidine system has emerged as a remarkably versatile and advantageous replacement for traditional structures like purines.

This guide provides an in-depth comparison of the triazolo[1,5-a]pyrimidine scaffold against the classical purine ring and other relevant bioisosteres, such as the isomeric pyrazolo[1,5-a]pyrimidine. We will delve into the nuanced differences in their physicochemical and pharmacological profiles, supported by experimental data, to elucidate the rationale behind the growing preference for the triazolo[1,5-a]pyrimidine core in contemporary medicinal chemistry.

The Rationale for Bioisosteric Replacement: Beyond Simple Mimicry

Bioisosterism is far more than the substitution of one atom or group for another of similar size and shape. It is a sophisticated strategy to fine-tune the electronic and steric properties of a pharmacophore, thereby influencing its interactions with biological targets and its overall disposition in the body. The purine scaffold, while central to the structure of many endogenous ligands and successful drugs, presents several challenges for the medicinal chemist, including potential for metabolic degradation and complex tautomeric equilibria.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold offers a compelling solution to these challenges. As an isoelectronic aza-analog of purine, it maintains the key hydrogen bonding vectors necessary for interaction with the hinge region of kinase active sites. However, its distinct electronic distribution and reduced susceptibility to certain metabolic pathways can confer significant advantages in a drug discovery program.

Comparative Analysis of Physicochemical Properties

A key advantage of the triazolo[1,5-a]pyrimidine scaffold lies in its distinct physicochemical properties compared to purines. These differences can have a profound impact on a drug candidate's solubility, permeability, and ultimately, its oral bioavailability.

PropertyPurine[1][2][3]Triazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineRationale for Impact
Hydrogen Bonding Both donor and acceptor sites. Prone to tautomerism, which can complicate binding interactions.Strong hydrogen bond acceptor character at N3 and N4. Lacks the N7-H donor of purines, which can reduce off-target interactions and improve selectivity.[4]Possesses a hydrogen bond donor at N1 and acceptors at N4 and N7.The arrangement and nature of heteroatoms dictate the hydrogen bonding potential, which is critical for kinase hinge region binding.
Dipole Moment Generally higher due to the arrangement of nitrogen atoms.The distribution of nitrogen atoms often results in a different dipole moment compared to purines, which can influence solubility and membrane permeability.The dipole moment is also distinct from both purines and triazolo[1,5-a]pyrimidines.The magnitude and vector of the dipole moment affect crystal packing, solubility, and interactions with polar environments.
Aromaticity Aromatic 10-π electron system.Described as a delocalized 10-π electron system with an electron-rich five-membered ring fused to an electron-deficient six-membered ring. However, some studies suggest a more limited degree of aromaticity.[4]Also a fused aromatic heterocyclic system.Aromaticity influences the planarity of the scaffold and its ability to participate in π-stacking interactions within the kinase active site.
pKa The pKa of purine itself is 2.39 and 8.93. Substituted purines have a wide range of pKa values.The basicity of the triazolo[1,5-a]pyrimidine core is generally lower than that of purines, which can be advantageous for reducing interactions with acidic organelles and improving cell permeability.The pKa will vary depending on substitution patterns.The basicity of the core scaffold is a key determinant of a compound's absorption, distribution, and potential for off-target effects.
Solubility Can be challenging to optimize, particularly for highly substituted analogs.In some cases, replacement of a purine with a triazolo[1,5-a]pyrimidine has been shown to improve aqueous solubility.[4]Solubility is highly dependent on the nature of the substituents.The overall polarity and crystal lattice energy of the molecule govern its solubility.
Metabolic Stability Susceptible to oxidation by enzymes such as xanthine oxidase, as well as other metabolic transformations.Generally more resistant to oxidative metabolism compared to purines. The absence of an acidic proton at the 9-position equivalent can block certain metabolic pathways.Can also offer improved metabolic stability over purines.The specific sites of metabolism are dictated by the electronic properties of the ring system and the presence of labile functional groups.

Impact on Biological Activity: A Case Study in Kinase Inhibition

The theoretical advantages of the triazolo[1,5-a]pyrimidine scaffold are borne out by experimental data. A compelling example is the development of inhibitors for Methionine Aminopeptidase-2 (MetAP-2), an enzyme implicated in angiogenesis. In a lead optimization campaign, researchers directly compared a purine-based inhibitor with its triazolo[1,5-a]pyrimidine bioisostere.[4]

Table 2: Comparison of a Purine Inhibitor and its Triazolo[1,5-a]pyrimidine Bioisostere [4]

CompoundCore ScaffoldMetAP-2 IC50 (µM)Thermodynamic Solubility (µM)Caco-2 Permeability (10-6 cm/s)
Purine Analog (27) Purine0.32>1001.3
TP Derivative (28) [1][2][3]Triazolo[1,5-a]pyrimidine0.025 >1001.6

As the data clearly indicates, the bioisosteric replacement of the purine core with the triazolo[1,5-a]pyrimidine scaffold resulted in a greater than 12-fold increase in potency against MetAP-2, while maintaining excellent solubility and permeability.[4] This significant improvement in biological activity underscores the profound impact that this bioisosteric switch can have on lead optimization.

Interestingly, X-ray crystallography revealed that the triazolo[1,5-a]pyrimidine derivative binds in a different orientation within the active site compared to its purine counterpart, highlighting that bioisosteric replacement can lead to novel binding modes and improved interactions with the target protein.[4]

Structure-Activity Relationship (SAR) Insights

The triazolo[1,5-a]pyrimidine scaffold offers multiple points for substitution, allowing for fine-tuning of the molecule's properties. A common strategy in kinase inhibitor design is to append a substituted aniline moiety at the 7-position, which often projects into the solvent-exposed region of the ATP-binding pocket.

Synthesis_Workflow cluster_0 General Synthetic Strategies Aminotriazole 3-Amino-1,2,4-triazole Cyclocondensation Cyclocondensation Aminotriazole->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclocondensation TP_Product [1,2,4]Triazolo[1,5-a]pyrimidine Cyclocondensation->TP_Product

References

A Comparative Guide to the Cross-Reactivity of Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead to a clinical candidate is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the characterization of its cross-reactivity profile. An inhibitor's interaction with unintended targets can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides an in-depth technical comparison of the cross-reactivity of triazolopyridine-based inhibitors, using the selective JAK1 inhibitor Filgotinib as a primary example, and contrasts its performance with Upadacitinib, a potent JAK1 inhibitor from a different structural class. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols for key assays.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This homology is the primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge. Triazolopyridine-based inhibitors have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various kinases, including JAK1, Syk, and p38.[1][2][3] However, the very features that make this scaffold effective can also predispose it to off-target interactions. Understanding these interactions is not merely an academic exercise; it is fundamental to predicting potential safety liabilities and ensuring the clinical viability of a drug candidate. A promiscuous inhibitor can lead to a cascade of off-target effects, complicating the interpretation of preclinical data and potentially causing adverse events in patients.[4][5]

On-Target Efficacy: The JAK/STAT Signaling Pathway

The primary therapeutic rationale for both Filgotinib and Upadacitinib is the inhibition of Janus Kinase 1 (JAK1), a key mediator of inflammatory cytokine signaling.[6][7] Cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) bind to their cognate receptors, leading to the activation of receptor-associated JAKs.[8][9] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[10][11] By inhibiting JAK1, these drugs effectively dampen this inflammatory cascade.[12]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Filgotinib Filgotinib / Upadacitinib Filgotinib->JAK1 Inhibition Transcription Transcription DNA->Transcription 6. Gene Expression (Inflammation)

Caption: Simplified JAK/STAT signaling and the point of intervention for JAK1 inhibitors.

Comparative Selectivity Profiling: Beyond the Primary Target

While both Filgotinib and Upadacitinib are potent JAK1 inhibitors, their selectivity profiles across the broader kinome reveal important distinctions. A comprehensive understanding of these differences is crucial for anticipating potential off-target liabilities. The most robust method for this is a large-scale kinase panel screen, such as the KINOMEscan™ platform, which assesses the binding of an inhibitor to a wide array of kinases.[5][12][13]

Quantitative Comparison of Filgotinib and Upadacitinib

The following table summarizes the inhibitory activity (IC50 values in nM) of Filgotinib and Upadacitinib against the four members of the JAK family. This data highlights their on-target potency and their relative selectivity within this kinase subfamily.

Kinase TargetFilgotinib (IC50, nM)Upadacitinib (IC50, nM)Structural Class
JAK1 10 [6]43 [14]Triazolopyridine
JAK228[6]~2580 (60-fold selective for JAK1)[15][16]Pyrrolo[2,3-d]pyrimidine
JAK3810[6]>4300 (>100-fold selective for JAK1)[15][16]
TYK2116[6]~8170 (190-fold selective for JAK1)[14]

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

From this data, it is evident that while both compounds are highly potent against JAK1, Filgotinib exhibits a narrower selectivity window against JAK2 compared to Upadacitinib.[9][17] This difference in selectivity may have clinical implications, as JAK2 is involved in erythropoiesis, and its inhibition can be associated with anemia.[18]

The Off-Target Landscape: A Case Study of ROCK2

Beyond the JAK family, broader kinome screening can reveal unexpected off-target interactions. For the purpose of this guide, we will consider a hypothetical but plausible off-target for a triazolopyridine-based inhibitor: Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, cell adhesion, and migration.[8][19] Its inhibition can have significant physiological effects, both desirable and undesirable.[3][14]

The ROCK2 signaling pathway is activated by the small GTPase RhoA.[20] Upon activation, ROCK2 phosphorylates a number of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased smooth muscle contraction and cell motility.[21][22] Off-target inhibition of ROCK2 by a JAK1 inhibitor could lead to effects such as hypotension due to vasodilation.[14]

Caption: The ROCK2 signaling pathway, a potential off-target for kinase inhibitors.

Experimental Methodologies for Cross-Reactivity Assessment

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Here, we detail two widely used, orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: A Comparative Overview

Experimental Workflows cluster_NanoBRET NanoBRET™ Target Engagement Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) N1 Transfect cells with NanoLuc-Kinase fusion construct N2 Seed cells in assay plate N1->N2 N3 Add NanoBRET™ tracer and test inhibitor (Filgotinib) N2->N3 N4 Incubate for 2 hours in physiological conditions N3->N4 N5 Add substrate and measure BRET signal (dual-wavelength) N4->N5 N6 Calculate IC50 from dose-response curve N5->N6 C1 Treat cells with test inhibitor (Filgotinib) or vehicle C2 Heat cells across a temperature gradient C1->C2 C3 Lyse cells and separate soluble and aggregated protein fractions C2->C3 C4 Quantify soluble target protein (e.g., by Western Blot or MS) C3->C4 C5 Plot melt curve to determine thermal shift (ΔTm) C4->C5 C6 Perform isothermal dose-response to determine cellular EC50 C5->C6

References

Benchmarking Triazolo[1,5-a]pyridine-7-carboxylic Acid Against Known TGF-β/ALK5 Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel compound, triazolo[1,5-a]pyridine-7-carboxylic acid, against established drugs targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Drawing upon established principles of kinase inhibition and cellular signaling, this document outlines the scientific rationale and experimental frameworks necessary to rigorously evaluate its therapeutic potential.

Introduction: The Rationale for Targeting the TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] However, its dysregulation is a hallmark of various pathologies, most notably in promoting tumor progression, invasion, and metastasis in advanced cancers, as well as driving fibrotic diseases.[1][2] A key mediator in this pathway is the TGF-β type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5), a serine/threonine kinase.[1][3] Its central role and druggable nature make ALK5 an attractive target for therapeutic intervention.[3]

Triazolo[1,5-a]pyridine-7-carboxylic acid emerges from a chemical scaffold, the triazolopyridine nucleus, which has demonstrated a remarkable versatility in medicinal chemistry, with derivatives showing potent biological activities, including kinase inhibition.[4][5] This guide puts forth the hypothesis that triazolo[1,5-a]pyridine-7-carboxylic acid acts as a competitive inhibitor at the ATP-binding site of ALK5, thereby blocking downstream signaling.

This document will benchmark our candidate compound against a panel of well-characterized ALK5 inhibitors with diverse clinical and preclinical profiles:

  • Galunisertib (LY2157299): A potent, selective TβRI inhibitor that has undergone clinical investigation.[6][7]

  • Vactosertib (TEW-7197): A highly potent and selective oral inhibitor of ALK4 and ALK5.[6]

  • SB-431542: A widely used research tool, potent and specific for ALK4, ALK5, and ALK7.[8]

  • SD-208: An orally bioavailable TβRI kinase inhibitor shown to be effective in preclinical models of fibrosis.[8]

The TGF-β/ALK5 Signaling Cascade: A Mechanistic Overview

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[8] This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain.[1] Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][9]

Caption: The canonical TGF-β signaling pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulation Inhibitor Triazolo[1,5-a]pyridine- 7-carboxylic acid Inhibitor->ALK5 Inhibition

Comparative Benchmarking: Experimental Design

To ensure a rigorous and objective comparison, a standardized suite of assays should be employed. The following protocols are designed to provide a comprehensive profile of the candidate compound in relation to established inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of triazolo[1,5-a]pyridine-7-carboxylic acid against ALK5 and other related kinases.

Methodology:

  • Reagents: Recombinant human ALK5, ALK2, ALK3, ALK4, ALK6 kinases; ATP; substrate peptide (e.g., casein); test compounds; kinase buffer; detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Serially dilute triazolo[1,5-a]pyridine-7-carboxylic acid and known inhibitors (Galunisertib, Vactosertib, SB-431542, SD-208) in DMSO. b. In a 384-well plate, add the kinase, substrate, and ATP to the kinase buffer. c. Add the diluted compounds to the reaction mixture. d. Incubate at 30°C for 1 hour. e. Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic equation.

Caption: Workflow for the in vitro kinase inhibition assay.

kinase_assay_workflow A Serial Dilution of Test Compounds C Add Compounds to Reaction Mix A->C B Prepare Kinase Reaction Mix (ALK5, Substrate, ATP) B->C D Incubate at 30°C for 1 hour C->D E Add ADP-Glo™ Reagent (Stop Reaction & Detect ADP) D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Cell-Based TGF-β-Induced SMAD Phosphorylation Assay

Objective: To assess the ability of the test compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Methodology:

  • Cell Line: A549 human lung carcinoma cells (or other TGF-β responsive cell line).

  • Procedure: a. Seed A549 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serially diluted triazolo[1,5-a]pyridine-7-carboxylic acid and known inhibitors for 1 hour. c. Stimulate the cells with recombinant human TGF-β1 for 30 minutes. d. Lyse the cells and measure the levels of phosphorylated SMAD2/3 and total SMAD2/3 using a sensitive immunoassay (e.g., ELISA or Western Blot).

  • Data Analysis: Determine the EC50 values for the inhibition of SMAD phosphorylation.

Target Engagement and Selectivity Profiling

Objective: To confirm target engagement in live cells and assess the broader selectivity profile of the compound.

Methodology:

  • Cellular Thermal Shift Assay (CETSA): a. Treat intact cells with the test compound. b. Heat the cell lysates to a range of temperatures. c. Analyze the soluble fraction for the presence of ALK5 by Western Blot. Ligand binding will stabilize the protein, leading to a higher melting temperature.

  • Kinome-wide Selectivity Screening: a. Screen triazolo[1,5-a]pyridine-7-carboxylic acid against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). b. This will provide a comprehensive overview of the compound's selectivity and identify potential off-target effects.

Comparative Data Summary

The following table outlines the expected data points for a comprehensive comparison.

ParameterTriazolo[1,5-a]pyridine-7-carboxylic acidGalunisertibVactosertibSB-431542SD-208
ALK5 IC50 (nM) To be determined56[6][7]11[6]~100Data varies
Cellular p-SMAD EC50 (nM) To be determinedData variesData variesData variesData varies
Kinase Selectivity (S-score) To be determinedPublished dataPublished dataPublished dataPublished data
Oral Bioavailability (%) To be determinedPublished dataPublished dataLowOrally bioavailable[8]
In Vivo Efficacy Model To be determinedCancer models[1]Cancer modelsFibrosis models[8]Fibrosis models[8]

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold holds significant promise in the development of novel kinase inhibitors.[4][10] By systematically benchmarking triazolo[1,5-a]pyridine-7-carboxylic acid against established ALK5 inhibitors, we can robustly assess its potential as a therapeutic candidate for oncology and fibrotic diseases. The experimental framework outlined in this guide provides a clear path to generating the critical data needed to support its continued development. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal ofTriazolo[1,5-a]pyridine-7-carboxylic Acid

A Comprehensive Guide to the Proper Disposal of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic Acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the entire chemical lifecycle. This guide provides a detailed, field-proven protocol for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS No. 1234616-29-5), ensuring the safety of personnel and adherence to environmental regulations.

Hazard Profile & Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards. While the Safety Data Sheet (SDS) for this specific compound is not fully detailed, by examining structurally analogous chemicals, we can establish a reliable, conservative hazard profile.[3]

  • Chemical Class: The compound is a heterocyclic carboxylic acid. The pyridine ring suggests that its waste should be managed with the same caution as other pyridine derivatives, which are often classified as hazardous.[2][4] The carboxylic acid functional group indicates it is acidic and will react with bases.

  • Inferred Health Hazards: Similar compounds, such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid and 7-Oxo-1H-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid, are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory system irritation.[5][6] Therefore, it is prudent to handle[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid as a material with, at minimum, these same hazards.

Based on this profile, any waste containing this compound, including pure excess material, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be treated as hazardous chemical waste .

Regulatory Framework: The Generator's Responsibility

Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the entity that generates the chemical waste is legally responsible for its proper characterization and management from "cradle to grave".[7][8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials to protect employees.[10][11][12] This guide is designed to satisfy the requirements of both regulatory bodies.

Personnel Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to mitigate the risks of exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

Step-by-Step Waste Collection & Segregation Protocol

Meticulous collection at the point of generation is critical to prevent accidental chemical reactions and ensure compliant disposal.

Step 1: Select a Compatible Waste Container The container must be chemically compatible with the acidic and organic nature of the waste.

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[14]

  • For Liquid Waste (Solutions): Use a designated HDPE or glass solvent waste container. Do not use metal containers, as acids can cause corrosion.[8]

Step 2: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[13] The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid" and any other components in the waste stream (e.g., solvents).

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Acidic").

  • The date accumulation started.

Step 3: Segregation from Incompatible Materials This is a critical safety step. The waste container for this acidic compound must be stored separately from:

  • Bases: To prevent a vigorous and potentially exothermic acid-base neutralization reaction.

  • Strong Oxidizing Agents: To avoid a potentially violent reaction.

  • Amines: As a carboxylic acid, it will react with amines.[5]

Physical separation, such as using secondary containment tubs, is a best practice for ensuring incompatible materials do not mix in the event of a spill.[7]

On-Site Accumulation and Storage

Designated laboratory areas for waste are known as Satellite Accumulation Areas (SAAs).[14]

  • The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[15]

  • The container must remain closed at all times, except when actively adding waste.[14]

  • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[8]

  • Once a container is full, it must be moved to the central accumulation area within three days for pickup.[14]

Final Disposal Pathway: The Only Compliant Option

Under no circumstances should[1][2][3]Triazolo[1,5-a]pyridine-7-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[7][14] Doing so is a serious regulatory violation and poses a threat to the environment.

The required method for disposal is through a licensed and approved hazardous waste management company.[8][16] The process is as follows:

  • Characterization: The waste is fully characterized based on the information on your hazardous waste label.

  • Lab Packing: The disposal vendor will package your sealed, labeled container into a larger drum with absorbent material (a "lab pack") for safe transport.

  • Transportation: The waste is transported by certified carriers to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: For organic compounds like this, the most common and effective disposal method is high-temperature incineration (e.g., rotary kiln incineration at 820°-1,600°C), which ensures complete destruction of the hazardous material.[2]

Spill & Emergency Procedures

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear your full PPE.

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Clean the spill area thoroughly. For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[13]

Summary & Disposal Workflow

The following table summarizes the key operational parameters for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on the pyridine and carboxylic acid functional groups and inferred hazards of similar compounds.[2][5]
Recommended Container HDPE or Glass with Screw CapPrevents corrosion from the acidic compound and ensures a secure seal to contain vapors.[8][14]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin/eye irritation and contamination.
Incompatible Materials Bases, Strong Oxidizers, AminesPrevents potentially hazardous chemical reactions (exothermic, gas generation).[5]
Primary Disposal Method Collection for Off-site IncinerationEnsures complete destruction of the hazardous compound in compliance with EPA regulations.[2][7]
Prohibited Disposal Sink or Trash DisposalIllegal and environmentally harmful.[14]

The following workflow diagram illustrates the decision-making process for compliant disposal.

DisposalWorkflowcluster_labIn the Laboratory (Point of Generation)cluster_disposalCentralized Waste ManagementgenWaste Generation([1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid)containerSelect & LabelCompatible Waste Containergen->containersegregateSegregate from Incompatibles(Bases, Oxidizers)container->segregatestoreStore in SatelliteAccumulation Area (SAA)segregate->storefullContainer Full?store->fullAdd wastefull->storeNomoveMove to CentralAccumulation Pointfull->moveYesvendorScheduled Pickup byLicensed Disposal Vendormove->vendortransportTransport to PermittedTSDF Facilityvendor->transportdestroyFinal Destruction(High-Temp Incineration)transport->destroy

Caption: Decision workflow for compliant chemical waste disposal.

Personal protective equipment for handling [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Comprehensive Safety and Handling Guide for[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid

This guide provides essential safety and logistical information for the handling and disposal of[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid (CAS No. 1234616-29-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and operational integrity. The following protocols are designed to be self-validating, emphasizing the causality behind each procedural step to empower researchers with a deep understanding of safe laboratory practices.

Hazard Assessment and GHS Classification

Based on the hazard profiles of similar chemical structures,[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid should be handled as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text

This classification is inferred from related compounds and should be used as a precautionary guideline.[1][3][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate exposure risks. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific experimental conditions.

PPE_Protocolcluster_coreCore Protectioncluster_enhancedEnhanced Protection (Risk of Splash/Aerosol)Lab CoatLab CoatRespiratory ProtectionRespiratory ProtectionLab Coat->Respiratory ProtectionFor Dust/Aerosol GenerationSafety GlassesSafety GlassesChemical GogglesChemical GogglesSafety Glasses->Chemical GogglesUpgrade forSplash HazardNitrile GlovesNitrile GlovesFace ShieldFace ShieldChemical Goggles->Face ShieldFull FaceProtectionResearcherResearcherResearcher->Lab CoatPrimary BarrierResearcher->Safety GlassesMinimum Eye ProtectionResearcher->Nitrile GlovesHand Protection

Caption: Personal Protective Equipment (PPE) escalation workflow.

Step-by-Step PPE Selection and Use:

  • Primary Barrier: A clean, buttoned lab coat is the foundational layer of protection.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Contaminated gloves should be replaced immediately.[6] After use, hands should be washed and dried thoroughly.[2][6]

  • Eye Protection: At a minimum, safety glasses with side shields are required.[6] If there is any risk of splashing or handling larger quantities, upgrade to chemical safety goggles.[1][2][7] For significant splash risks, a face shield should be worn in conjunction with goggles.[1]

  • Respiratory Protection: If the material is a powder and there is a risk of dust generation, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[4]

Engineering Controls: The First Line of Defense

Your primary method for exposure control should always be robust engineering solutions, which are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and handling of solid[1][2][3]Triazolo[1,5-A]pyridine-7-carboxylic acid should be conducted within a certified chemical fume hood to control airborne dust.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential airborne contaminants.[2][7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of accidental exposure and cross-contamination.

Handling_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalDon PPEDon PPEVerify Fume Hood OperationVerify Fume Hood OperationDon PPE->Verify Fume Hood OperationPrepare Work AreaPrepare Work AreaWeigh Compound in HoodWeigh Compound in HoodPrepare Work Area->Weigh Compound in HoodVerify Fume Hood Operation->Prepare Work AreaPerform ExperimentPerform ExperimentWeigh Compound in Hood->Perform ExperimentDecontaminate SurfacesDecontaminate SurfacesPerform Experiment->Decontaminate SurfacesSegregate WasteSegregate WasteDecontaminate Surfaces->Segregate WasteDoff PPEDoff PPESegregate Waste->Doff PPEWash HandsWash HandsDoff PPE->Wash Hands

Caption: Step-by-step safe handling workflow.

Procedural Steps:

  • Preparation:

    • Don the appropriate PPE as determined by your risk assessment.

    • Prepare your workspace by removing all unnecessary items.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • When handling, do not eat, drink, or smoke.[1]

    • Ground and secure containers when dispensing to prevent static discharge.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3]

    • Keep the container tightly closed to prevent moisture absorption as the compound may be hygroscopic.[8]

    • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[4][7]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][9]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.[8]

  • Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[4][8]

  • Do not let the product enter drains.[2][8]

  • Wash the spill area thoroughly.

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Characterization: The waste generated from the use of this compound must be considered hazardous.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

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Retrosynthesis Analysis

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[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.